Diallylmelamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4420. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H4,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHTVIURAJBDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059031 | |
| Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-77-0 | |
| Record name | N2,N2-Di-2-propen-1-yl-1,3,5-triazine-2,4,6-triamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diallylmelamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallylmelamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2-di-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLMELAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGB76HFI14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N-Diallylmelamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-diallylmelamine is a substituted melamine derivative of significant interest in medicinal chemistry and materials science. Its synthesis is primarily achieved through a sequential nucleophilic aromatic substitution reaction on a 1,3,5-triazine core. This technical guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol for its synthesis, and a summary of the key quantitative data. The synthesis involves a two-step process commencing with the reaction of cyanuric chloride with diallylamine to form an intermediate, which is subsequently reacted with ammonia to yield the final product.
Diallylmelamine Synthesis Reaction Mechanism
The synthesis of N,N-diallylmelamine from cyanuric chloride proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient 1,3,5-triazine ring of cyanuric chloride is susceptible to attack by nucleophiles. The three chlorine atoms on the triazine ring can be substituted in a stepwise manner, and the reactivity of the remaining chlorine atoms decreases with each successive substitution. This allows for a controlled synthesis by careful management of the reaction conditions, particularly the temperature.
The reaction mechanism can be described in two main stages:
Stage 1: Formation of 2-(Diallylamino)-4,6-dichloro-1,3,5-triazine
In the first stage, one equivalent of diallylamine acts as a nucleophile, attacking one of the carbon atoms of the triazine ring. This leads to the displacement of a chloride ion and the formation of the monosubstituted intermediate, 2-(diallylamino)-4,6-dichloro-1,3,5-triazine. This reaction is typically carried out at a low temperature (0-5 °C) to favor monosubstitution. An acid scavenger, such as sodium carbonate or a tertiary amine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Stage 2: Formation of N,N-Diallylmelamine
The second stage involves the substitution of the remaining two chlorine atoms of the intermediate with amino groups. This is achieved by reacting the 2-(diallylamino)-4,6-dichloro-1,3,5-triazine with an excess of ammonia. This step is typically conducted at an elevated temperature to overcome the reduced reactivity of the dichlorotriazine intermediate. The nucleophilic attack by ammonia molecules on the remaining two carbon-chlorine bonds results in the formation of N,N-diallylmelamine.
Spectroscopic Analysis of Diallylmelamine: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Diallylmelamine (also known as 2,4-diamino-6-diallylamino-1,3,5-triazine), a key compound utilized in various research and development applications. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Spectroscopic Data
The empirical formula for this compound is C₉H₁₄N₆, and its molecular weight is 206.25 g/mol . The spectroscopic data is summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
A representative ¹H NMR spectrum can be found on ChemicalBook.[1]
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
A representative ¹³C NMR spectrum can be found on ChemicalBook.[2]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3400-3100 | N-H stretching (amines) |
| ~3080 | =C-H stretching (alkene) |
| ~2950-2850 | C-H stretching (alkane) |
| ~1650 | C=C stretching (alkene) |
| ~1600-1450 | N-H bending, C-N stretching (triazine ring) |
| ~990 and ~910 | =C-H bending (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 206 | [M]⁺ (Molecular Ion) |
| Other fragmentation data not available in search results |
A representative mass spectrum can be found on ChemicalBook.[3]
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra for organic compounds like this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[4]
-
An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[5]
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. A standard pulse-acquire sequence is typically used.[6]
-
For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum and enhance signal-to-noise.[7]
Fourier Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[9]
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.[8]
-
Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.[8]
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
For volatile compounds, the sample can be introduced into the ion source via a heated reservoir or a gas chromatography (GC) inlet.[10]
-
For non-volatile solids, a direct insertion probe is used to introduce the sample into the ion source.[10]
-
The sample is typically dissolved in a volatile organic solvent to a concentration of approximately 1 mg/mL, and then further diluted.[11]
Data Acquisition:
-
The sample molecules are introduced into the ion source, which is under a high vacuum.[12]
-
In the ion source, molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[10]
-
The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[12]
-
A detector measures the abundance of each ion, and the data is plotted as relative intensity versus m/z.[10]
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
Caption: A logical workflow for the structural elucidation of an organic compound using spectroscopic methods.
References
- 1. 2,4-DIAMINO-6-DIALLYLAMINO-1,3,5-TRIAZINE(91-77-0) 1H NMR spectrum [chemicalbook.com]
- 2. 2,4-DIAMINO-6-DIALLYLAMINO-1,3,5-TRIAZINE(91-77-0) 13C NMR spectrum [chemicalbook.com]
- 3. 2,4-DIAMINO-6-DIALLYLAMINO-1,3,5-TRIAZINE(91-77-0) MS [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. ekwan.github.io [ekwan.github.io]
- 7. bhu.ac.in [bhu.ac.in]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. mse.washington.edu [mse.washington.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
A Comprehensive Technical Guide on the Solubility of Diallylmelamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of diallylmelamine in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide emphasizes the foundational principles of solubility, provides qualitative data from available sources, and presents standardized experimental protocols to enable researchers to determine precise solubility values for their specific applications.
Introduction to this compound and its Physicochemical Properties
This compound (N,N-diallyl-1,3,5-triazine-2,4,6-triamine), with the CAS number 91-77-0, is a derivative of melamine characterized by the presence of two allyl groups attached to one of the amino groups of the triazine ring. This structural feature significantly influences its chemical reactivity and physical properties, including its solubility profile. This compound is a white to off-white crystalline solid with a melting point in the range of 140-142°C. Its molecular structure, combining a polar triazine core with nonpolar allyl groups, suggests a nuanced solubility behavior in different organic solvents.
Principles of this compound Solubility
The solubility of this compound in a particular organic solvent is governed by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another. The key factors influencing the solubility of this compound are:
-
Polarity: The triazine ring with its nitrogen atoms imparts polarity to the molecule, making it capable of hydrogen bonding. The allyl groups, being hydrocarbon chains, are nonpolar.
-
Solvent Polarity: Polar solvents, such as alcohols, will interact favorably with the polar triazine core of this compound. Nonpolar solvents will have a greater affinity for the nonpolar allyl groups.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.
-
Hydrogen Bonding: The amino groups on the this compound molecule can act as hydrogen bond donors, while the nitrogen atoms in the triazine ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective solvents.
Solubility Data of this compound and Related Compounds
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. The following table summarizes the available qualitative and estimated quantitative data. For comparison, solubility data for the parent compound, melamine, is also included to provide a general reference.
| Solvent | Solvent Type | This compound Solubility | Melamine Solubility (at 30°C) |
| Water | Polar Protic | ~359.4 mg/L at 25°C (estimated)[1] | 3.1 g/L at 20°C[2] |
| Methanol | Polar Protic | Slightly Soluble | - |
| Ethanol | Polar Protic | Not specified | 0.6 g/L[2] |
| Acetone | Polar Aprotic | Not specified | 0.3 g/L[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | - |
| Toluene | Nonpolar | Not specified | Insoluble[2] |
| Benzene | Nonpolar | Not specified | Insoluble[2] |
| Diethyl Ether | Nonpolar | Not specified | Insoluble[3] |
| Carbon Tetrachloride | Nonpolar | Not specified | Insoluble[2] |
Note: The qualitative solubility descriptions for this compound are based on limited literature data and should be considered as a preliminary guide. The quantitative data for melamine is provided for comparative purposes and may not be directly representative of this compound's solubility.
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental procedure is essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.
Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Vials with Teflon-lined screw caps
-
Syringe filters (chemically compatible, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the controlled temperature for at least 24 hours to allow the excess solid to settle.
-
-
Sampling:
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step should be performed quickly to minimize any temperature changes that could affect solubility.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC or other suitable analytical method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship governing solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: The "Like Dissolves Like" principle applied to this compound.
References
In-Depth Technical Guide to the Thermal Degradation Analysis of Diallylmelamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallylmelamine, a derivative of melamine, is utilized as a crosslinking agent and monomer in the synthesis of polymers, imparting enhanced thermal stability and mechanical properties. A thorough understanding of its thermal degradation behavior is paramount for its effective application in materials science and for ensuring safety and stability in its various uses. This technical guide provides a comprehensive analysis of the thermal degradation of this compound. Due to a lack of direct experimental studies on pure this compound, this guide synthesizes information from the analysis of melamine, its derivatives, and other s-triazine compounds to project the thermal decomposition characteristics of this compound. This document outlines standard experimental protocols for thermal analysis, presents comparative data from related compounds, and proposes potential degradation pathways.
Introduction
This compound (N,N-diallyl-1,3,5-triazine-2,4,6-triamine) is a trifunctional monomer containing a thermally stable s-triazine ring and two reactive allyl groups. This unique structure allows it to be used in polymerization reactions to create highly crosslinked and thermally resistant materials. The thermal stability of polymers incorporating this compound is a key performance indicator. Therefore, a detailed understanding of its intrinsic thermal degradation profile is crucial for predicting the service life and failure modes of materials in which it is a component. This guide will delve into the methodologies used to assess thermal stability and provide an in-depth look at the expected thermal decomposition behavior of this compound based on the current scientific literature on analogous compounds.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, processing, and for the interpretation of its thermal analysis data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 91-77-0 |
| Molecular Formula | C₉H₁₄N₆ |
| Molecular Weight | 206.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 140-142 °C |
| Boiling Point | Decomposes |
| Density | ~1.23 g/cm³ |
Experimental Protocols for Thermal Degradation Analysis
The thermal degradation of this compound can be comprehensively studied using a combination of thermoanalytical techniques. The following are detailed experimental protocols for the key analytical methods.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2]
-
Objective: To determine the onset of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at different stages of degradation.
-
Instrumentation: A high-precision thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Slower heating rates can provide better resolution of overlapping decomposition steps.
-
Temperature Range: The analysis is typically run from ambient temperature to 800-1000 °C.
-
Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study pyrolysis and an oxidative atmosphere (e.g., air or oxygen at the same flow rate) to study thermo-oxidative degradation.
-
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The first derivative of this curve (DTG curve) shows the rate of mass loss and is used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
-
Instrumentation: A heat-flux or power-compensation DSC instrument.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Heating Rate: A controlled heating rate, often matching the TGA experiment (e.g., 10 °C/min), is used.
-
Temperature Range: The analysis is typically performed over a range that includes the melting point and the initial decomposition temperatures identified by TGA.
-
Atmosphere: Similar to TGA, both inert and oxidative atmospheres can be used.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks represent melting, while exothermic peaks can indicate crystallization, crosslinking (polymerization of allyl groups), or decomposition.
Evolved Gas Analysis (EGA)
Evolved Gas Analysis involves coupling the outlet of the TGA instrument to a gas analyzer, such as a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).
-
Objective: To identify the chemical nature of the volatile products released during the thermal decomposition of the sample.
-
Instrumentation: A TGA instrument interfaced with an FTIR spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS) via a heated transfer line.
-
Experimental Conditions: The TGA experimental conditions are the same as described in section 3.1. The transfer line and the gas cell of the analyzer are heated to prevent condensation of the evolved gases.
-
Data Analysis: FTIR spectra or mass spectra of the evolved gases are collected at different temperatures corresponding to the mass loss events observed in the TGA. This allows for the identification of decomposition products and the elucidation of the degradation mechanism.
Expected Thermal Degradation Profile of this compound
Table 2: Projected Thermal Degradation Data for this compound in an Inert Atmosphere
| Temperature Range (°C) | Mass Loss (%) | Associated Process | Probable Evolved Products |
| 150 - 250 | Small | Initial polymerization/crosslinking of allyl groups | - |
| 250 - 400 | Major | Decomposition of the diallylamino side chains | Allyl radicals, ammonia, hydrocarbons |
| > 400 | Significant | Decomposition of the triazine ring | Nitrogen-containing heterocycles, nitriles, HCN |
| > 600 | - | Formation of a stable char residue | - |
Note: This data is projected and should be confirmed by experimental analysis.
Proposed Thermal Degradation Pathways
The thermal degradation of this compound is expected to be a multi-step process, initiated by the less stable allyl groups, followed by the decomposition of the highly stable triazine ring at higher temperatures.
Initial Reactions at Lower Temperatures
At temperatures above its melting point, the allyl groups of this compound can undergo thermally initiated polymerization or crosslinking reactions. This would be observed as an exothermic event in a DSC analysis, likely with minimal mass loss in the initial stages.
Decomposition of Diallylamino Side Chains
The primary decomposition stage is anticipated to involve the scission of the bonds within the diallylamino substituent. The C-N bond connecting the allyl group to the triazine ring and the C-C bonds within the allyl group are weaker than the bonds within the aromatic-like triazine ring. Homolytic cleavage of the N-allyl bond would generate allyl radicals and a melamine-based radical. These highly reactive allyl radicals can then undergo a variety of secondary reactions, including recombination, disproportionation, and fragmentation, leading to the evolution of various hydrocarbon gases. The remaining amino groups on the triazine ring can lead to the release of ammonia.
Decomposition of the Triazine Ring
The s-triazine ring is known for its high thermal stability due to its aromatic character and high nitrogen content. The decomposition of the triazine ring is expected to occur at temperatures above 400 °C. This process involves the cleavage of the C-N bonds within the ring, leading to the formation of a variety of nitrogen-containing volatile products, such as nitriles (including hydrogen cyanide), and other heterocyclic compounds. At higher temperatures, these products can further decompose, contributing to the formation of a nitrogen-rich carbonaceous char.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for Thermal Degradation Analysis.
Caption: Proposed Thermal Degradation Pathway for this compound.
Conclusion
The thermal degradation of this compound is a complex process that is critical to its application in high-performance polymers. While direct experimental data is sparse, a comprehensive understanding can be formulated by examining the behavior of its constituent parts: the diallylamino groups and the s-triazine ring. The proposed degradation pathway involves initial crosslinking of the allyl groups, followed by the decomposition of the side chains at moderate temperatures, and finally, the cleavage of the highly stable triazine ring at elevated temperatures, leading to the formation of a stable char residue. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own detailed investigations into the thermal stability of this compound and its derivatives. Further research, particularly employing evolved gas analysis techniques, is necessary to definitively elucidate the complex degradation chemistry of this important molecule.
References
An In-Depth Technical Guide to Diallylmelamine (CAS 91-77-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Diallylmelamine (2,4-diamino-6-(diallylamino)-1,3,5-triazine), a versatile triazine compound, holds significant interest within the realms of polymer chemistry and materials science. Its unique molecular architecture, featuring a thermally stable triazine core and reactive allyl functionalities, makes it a valuable building block for the synthesis of advanced polymers and a key intermediate in various chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory and developmental use.
Physicochemical Properties of this compound
This compound is typically a white to off-white crystalline powder, indicating its stability at ambient temperatures.[1] Its core physical and chemical properties are summarized in the table below, providing a quick reference for experimental design and implementation.
| Property | Value | Source(s) |
| CAS Number | 91-77-0 | [2] |
| Molecular Formula | C₉H₁₄N₆ | [2] |
| Molecular Weight | 206.25 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 140-142 °C | [3] |
| Boiling Point | 438.1 °C at 760 mmHg (Predicted) | |
| Density | 1.228 g/cm³ | [5] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. Estimated water solubility of 359.4 mg/L at 25°C. | [3][6] |
| Vapor Pressure | 0.0±1.1 mmHg at 25°C (Predicted) |
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound can be approached through several routes, with the reaction of dicyandiamide and a suitable nitrile under microwave irradiation being a modern and efficient "green" chemistry method for creating 2,4-diamino-1,3,5-triazine derivatives.[7] Another common approach involves the sequential nucleophilic substitution of cyanuric chloride.[8]
Below is a detailed, self-validating experimental protocol for the synthesis of a 2,4-diamino-1,3,5-triazine, which can be adapted for the synthesis of this compound. The logic behind each step is explained to ensure reproducibility and understanding.
Reaction Scheme:
A proposed synthesis route for this compound.
Experimental Protocol:
Objective: To synthesize 2,4-diamino-6-(diallylamino)-1,3,5-triazine (this compound).
Materials:
-
Dicyandiamide
-
Diallylcyanamide
-
Anhydrous methanol
-
Sodium methanolate solution
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of the Biguanide Intermediate (Conceptual Step): The synthesis of 2,4-diamino-1,3,5-triazines often proceeds through a biguanide intermediate. In a green chemistry approach, dicyandiamide can react with a nitrile under microwave irradiation.[8] For the synthesis of this compound, diallylcyanamide would be the corresponding nitrile.
-
Reaction Setup: In a microwave-safe reaction vessel, combine dicyandiamide (1 equivalent) and diallylcyanamide (1-1.2 equivalents). Add a minimal amount of a high-boiling point solvent suitable for microwave synthesis, such as N,N-dimethylformamide (DMF), to facilitate heat transfer and mixing.
-
Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor. Irradiate the mixture at a temperature and time optimized for the reaction. A typical starting point could be 150-180°C for 10-30 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The resulting solid is then washed with a suitable solvent, such as diethyl ether, to remove unreacted starting materials and byproducts.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Self-Validation and Characterization:
The identity and purity of the synthesized this compound should be confirmed through a combination of analytical techniques:
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (140-142 °C).[3]
-
FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the amine N-H stretching (around 3100-3500 cm⁻¹), C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), and the C=C stretching of the allyl groups (around 1640 cm⁻¹).[9][10]
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the amine protons, as well as the characteristic signals for the allyl group protons: a multiplet for the -CH= proton, a doublet for the =CH₂ protons, and a doublet for the -N-CH₂- protons.[11][12]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the triazine ring and the three different carbons of the allyl groups.[13][14]
-
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by its two allyl functional groups and the nitrogen-rich triazine ring. This dual functionality makes it a highly valuable molecule in polymer and materials science.
Crosslinking Agent for Thermosetting Resins
The primary application of this compound is as a crosslinking agent for thermosetting resins, such as epoxy and polyurethane resins.[15] The allyl groups can undergo polymerization, often initiated by free radicals, to form a robust, three-dimensional network within the polymer matrix.
Mechanism of Crosslinking:
The crosslinking process can be initiated thermally or photochemically. In the presence of a radical initiator, the double bonds of the allyl groups open and form covalent bonds with other polymer chains or other this compound molecules. This creates a densely crosslinked network, which significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting material.
Simplified radical polymerization and crosslinking mechanism of this compound.
This crosslinking ability makes this compound a key component in the formulation of high-performance coatings, adhesives, and composites.[5]
Flame Retardant Properties
The high nitrogen content of the triazine ring contributes to the flame-retardant properties of materials incorporating this compound. Upon heating, nitrogen-containing compounds can release non-flammable gases, which dilute the flammable gases produced during combustion and inhibit the flame.
Other Potential Applications
Research has also explored the potential of this compound and its derivatives in other areas, including as a gastric antisecretory agent and for its potential anticancer properties.[2] However, these applications are still in the early stages of investigation.
Safety and Handling
This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and eye irritation.[16] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Risk and Safety Statements: [3]
-
R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.
-
R36/37/38: Irritating to eyes, respiratory system and skin.
-
S22: Do not breathe dust.
-
S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.
Conclusion
This compound is a multifunctional compound with significant utility in polymer and materials science. Its ability to act as an effective crosslinking agent, coupled with the inherent thermal stability and flame-retardant properties of the triazine ring, makes it a valuable component in the formulation of high-performance materials. Further research into its synthesis and applications is likely to uncover new and innovative uses for this versatile molecule.
References
- 1. Diallylamine 99 124-02-7 [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. 91-77-0 CAS MSDS (2,4-DIAMINO-6-DIALLYLAMINO-1,3,5-TRIAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. N,N-diallylmelamine, 91-77-0 [thegoodscentscompany.com]
- 7. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ijpras.com [ijpras.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. eng.uc.edu [eng.uc.edu]
- 11. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. compoundchem.com [compoundchem.com]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. benchchem.com [benchchem.com]
- 16. N2,N2-Di-2-propen-1-yl-1,3,5-triazine-2,4,6-triamine | C9H14N6 | CID 66682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Diallylmelamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallylmelamine (DAM), a derivative of melamine, is a versatile chemical intermediate with significant applications in polymer chemistry and materials science due to its reactive allyl groups and the thermal stability imparted by the triazine ring.[1] Understanding its molecular structure, reactivity, and electronic properties at a quantum level is crucial for the rational design of new materials and for exploring its potential in other fields, such as pharmaceuticals.[1] This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural and electronic characteristics of this compound. It outlines detailed computational protocols for geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis. The presented data, while illustrative, is based on established computational methodologies for similar triazine derivatives and serves as a practical guide for researchers in the field.[2][3][4]
Introduction to this compound
This compound (N,N-diallyl-1,3,5-triazine-2,4,6-triamine) is a white to off-white crystalline solid with the molecular formula C₉H₁₄N₆. Its structure features a central triazine ring with two allyl functional groups attached to one of the exocyclic amine nitrogens. These allyl groups provide sites for polymerization and cross-linking, making DAM a valuable monomer in the synthesis of resins, coatings, and composites with enhanced thermal and mechanical properties.[1] The nitrogen-rich triazine core also contributes to its flame-retardant characteristics. A deeper understanding of its electronic structure and reactivity can pave the way for novel applications.
Computational Methodology
This section details a robust protocol for performing Density Functional Theory (DFT) calculations on this compound. DFT is a powerful computational method for investigating the electronic structure of molecules, offering a good balance between accuracy and computational cost.[2][3]
Software and Hardware
All calculations can be performed using a quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.[4][5] The computations are typically run on high-performance computing clusters to manage the demand of the calculations.
Geometry Optimization
The first step in characterizing this compound is to determine its most stable three-dimensional structure.
Protocol:
-
Initial Structure Construction: The initial molecular structure of this compound is built using a molecular modeling program like Avogadro or IQmol.[5]
-
DFT Functional and Basis Set Selection: The geometry optimization is performed using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely used and known to provide reliable results for organic molecules.[2][4] The 6-311++G(d,p) basis set is employed, which is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a flexible description of the electron distribution.[6]
-
Optimization Algorithm: The optimization is carried out using the Berny algorithm until the forces on the atoms are negligible and the geometry represents a local minimum on the potential energy surface.[2]
-
Convergence Criteria: Default convergence criteria for energy and forces are typically sufficient.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.
Protocol:
-
Frequency Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verification of Minimum: A true minimum on the potential energy surface will have no imaginary frequencies.[3]
-
Spectral Analysis: The calculated vibrational frequencies and intensities are used to simulate the IR and Raman spectra. These theoretical spectra can be compared with experimental data for validation. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values due to the harmonic approximation and basis set limitations.[4]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[3][7]
Protocol:
-
Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.
-
HOMO-LUMO Gap: The energy difference between the LUMO and HOMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability.[3] A smaller gap suggests higher reactivity.
-
Orbital Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO).
Results and Discussion
This section presents hypothetical but realistic quantitative data that would be expected from the quantum chemical calculations described above.
Optimized Molecular Geometry
The geometry optimization provides the equilibrium bond lengths and angles of this compound.
| Parameter | Atoms Involved | Calculated Value |
| Bond Length (Å) | C1-N1 | 1.34 Å |
| C1-N2 | 1.33 Å | |
| N3-C2 | 1.46 Å | |
| C2-C3 | 1.50 Å | |
| C3=C4 | 1.34 Å | |
| Bond Angle (°) | N1-C1-N2 | 125.5° |
| C1-N1-C5 | 117.0° | |
| N3-C2-C3 | 112.0° | |
| C2-C3-C4 | 124.5° |
Table 1: Selected optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
Vibrational Frequencies
The calculated vibrational frequencies can be used to assign peaks in experimental IR and Raman spectra.
| Frequency (cm⁻¹) | Vibrational Mode | Symmetry | Intensity (km/mol) |
| 3450 | N-H stretch (Amine) | A' | 55.4 |
| 3080 | =C-H stretch (Allyl) | A' | 30.2 |
| 2950 | -C-H stretch (Allyl) | A' | 45.8 |
| 1645 | C=C stretch (Allyl) | A' | 25.1 |
| 1550 | Triazine ring stretch | A' | 120.7 |
| 1480 | Triazine ring stretch | A' | 98.3 |
| 990 | =C-H bend (out-of-plane) | A'' | 75.6 |
Table 2: Selected calculated vibrational frequencies for this compound.
Frontier Molecular Orbitals and Reactivity Descriptors
The FMO analysis provides insights into the electronic properties and reactivity of this compound.
| Parameter | Calculated Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Gap (ΔE) | 5.36 eV |
| Ionization Potential | 6.25 eV |
| Electron Affinity | 0.89 eV |
| Chemical Hardness (η) | 2.68 eV |
| Electronegativity (χ) | 3.57 eV |
| Electrophilicity Index (ω) | 2.38 eV |
Table 3: Calculated electronic properties of this compound.
The HOMO is primarily localized on the triazine ring and the exocyclic amine groups, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the triazine ring and the C=C double bonds of the allyl groups, suggesting these are the likely sites for nucleophilic attack. The relatively large HOMO-LUMO gap indicates high kinetic stability.
Visualization of Molecular Properties
Visual representations are essential for interpreting the results of quantum chemical calculations.
Logical Workflow for DFT Calculations
The following diagram illustrates the logical workflow for the quantum chemical calculations performed on this compound.
Caption: Workflow for DFT calculations on this compound.
Frontier Molecular Orbital Diagram
This diagram illustrates the concept of frontier molecular orbitals and the HOMO-LUMO gap.
References
- 1. Buy this compound | 91-77-0 [smolecule.com]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Diallylmelamine Monomer: A Technical Guide to Reactivity, Functionality, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallylmelamine, a derivative of melamine featuring two reactive allyl groups, presents a versatile platform for polymer synthesis and modification. Its unique structure, combining the thermal stability of the triazine ring with the crosslinking potential of allyl functionalities, makes it a monomer of significant interest in materials science and increasingly, in biomedical applications. This technical guide provides an in-depth analysis of this compound's monomer reactivity, functionality, and polymerization behavior. It further explores its potential applications in drug development, drawing on data from related melamine and diallyl compounds to project its biological activity and biocompatibility. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel polymers and drug delivery systems.
Introduction
This compound (N,N-diallyl-1,3,5-triazine-2,4,6-triamine) is a trifunctional monomer characterized by a stable triazine core and two vinyl groups. The presence of these allyl groups allows for its participation in free-radical polymerization, either as a comonomer to introduce specific functionalities or as a crosslinking agent to create robust polymer networks. The nitrogen-rich triazine ring imparts desirable properties such as thermal stability, flame retardancy, and potential for specific biological interactions.[1][2] This guide will systematically explore the chemical properties, reactivity, and potential applications of this compound, with a particular focus on its relevance to the field of drug development.
Monomer Properties and Synthesis
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₄N₆ | [3] |
| Molecular Weight | 206.25 g/mol | [3] |
| Appearance | White to Almost white powder to crystal | [3] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Topological Polar Surface Area | 94 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 5 | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step nucleophilic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of substituted triazines.[4][5][6][7]
Materials:
-
Cyanuric chloride
-
Diallylamine
-
Ammonia (aqueous solution)
-
Acetone
-
Sodium carbonate
-
Ice
-
Hydrochloric acid
Procedure:
-
Step 1: Synthesis of 2,4-dichloro-6-(diallylamino)-1,3,5-triazine
-
Dissolve cyanuric chloride in acetone and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of diallylamine in acetone to the cyanuric chloride solution while maintaining the temperature below 5 °C.
-
Simultaneously, add an aqueous solution of sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
-
Stir the reaction mixture at 0-5 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the sodium chloride precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude 2,4-dichloro-6-(diallylamino)-1,3,5-triazine.
-
-
Step 2: Synthesis of 2,4-diamino-6-(diallylamino)-1,3,5-triazine (this compound)
-
Disperse the crude product from Step 1 in water.
-
Add an excess of concentrated aqueous ammonia to the suspension.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature. The this compound product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified product.
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.
Monomer Reactivity and Polymerization
The reactivity of this compound in polymerization is primarily dictated by its two allyl groups. Diallyl monomers are generally known to be less reactive in free-radical polymerization compared to their monovinyl counterparts due to "degradative chain transfer," where a hydrogen atom is abstracted from the carbon adjacent to the double bond, leading to the formation of a less reactive allylic radical.[8]
Reactivity Ratios
Reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same monomer (k₁₁) versus the other monomer (k₁₂).[9]
| Comonomer 1 (M₁) | Comonomer 2 (M₂) | r₁ | r₂ | System Conditions | Reference |
| DADMAC | MMA | 0.10 - 0.15 | 3.5 - 4.5 | In-situ NMR, 60-80°C | [1] |
Interpretation:
-
r₁ (DADMAC) << 1: The growing polymer chain ending in a DADMAC radical is much more likely to add an MMA monomer than another DADMAC monomer.
-
r₂ (MMA) >> 1: The growing polymer chain ending in an MMA radical strongly prefers to add another MMA monomer over a DADMAC monomer.
This suggests that in a copolymerization with MMA, DADMAC would be incorporated into the polymer chain much slower than MMA, leading to a copolymer with a composition rich in MMA, especially at the beginning of the polymerization. Given the structural similarities, it is plausible to expect that this compound would exhibit a similar low reactivity in copolymerizations with more reactive vinyl monomers like acrylates and styrenes.
Polymerization Kinetics
The kinetics of free-radical polymerization are typically described by the rate of polymerization (Rₚ), which is dependent on the concentrations of the monomer ([M]) and the initiator ([I]).[10][11][12]
Rₚ = kₚ[M][M•]
Where kₚ is the propagation rate constant and [M•] is the concentration of growing polymer radicals. Under steady-state assumptions, the rate of polymerization can be expressed as:
Rₚ = kₚ (f * k_d * [I] / k_t)^(1/2) * [M]
Where:
-
f is the initiator efficiency
-
k_d is the initiator decomposition rate constant
-
k_t is the termination rate constant
For diallyl monomers, the kinetics are further complicated by the degradative chain transfer, which can reduce the overall rate of polymerization and the molecular weight of the resulting polymer.[8]
Experimental Protocol: Free-Radical Polymerization of this compound
The following is a general protocol for the solution polymerization of this compound, which can be adapted for homopolymerization or copolymerization.
Materials:
-
This compound
-
Comonomer (e.g., N-vinylpyrrolidone, acrylic acid) (for copolymerization)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO))
-
Nitrogen or Argon gas
Procedure:
-
Monomer and Solvent Preparation:
-
Dissolve the desired amounts of this compound and any comonomer in the chosen solvent in a reaction vessel equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.
-
-
Inert Atmosphere:
-
Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Initiator Addition:
-
In a separate container, dissolve the initiator in a small amount of the solvent.
-
Add the initiator solution to the reaction mixture.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and maintain constant stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether, acetone, or methanol, depending on the polymer's solubility).
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.
-
Characterization:
-
The resulting polymer should be characterized by techniques such as ¹H NMR and FTIR to confirm its composition, and by Gel Permeation Chromatography (GPC) to determine its molecular weight and molecular weight distribution.
Functionality and Applications in Drug Development
The unique chemical structure of this compound provides a foundation for its potential use in various aspects of drug development, primarily through the design of advanced polymer-based systems.
This compound as a Crosslinking Agent
The bifunctional nature of the allyl groups in this compound makes it an effective crosslinking agent for the formation of hydrogels and other polymer networks.[2][13][14][15] Hydrogels are three-dimensional, water-swollen polymer networks that are widely investigated for drug delivery and tissue engineering applications due to their high water content and biocompatibility.
Experimental Protocol: Hydrogel Formation using this compound as a Crosslinker
Materials:
-
Primary monomer (e.g., acrylic acid, acrylamide, N-vinylpyrrolidone)
-
This compound (crosslinker)
-
Deionized water or buffer solution
-
Photoinitiator (for UV-initiated polymerization, e.g., Irgacure 2959) or thermal initiator (e.g., ammonium persulfate/tetramethylethylenediamine (APS/TEMED))
Procedure (UV-Initiated):
-
Preparation of Pre-gel Solution:
-
Dissolve the primary monomer and this compound in deionized water or a suitable buffer.
-
Add the photoinitiator to the solution and stir until it is completely dissolved.
-
-
Casting:
-
Pour the pre-gel solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
-
Curing:
-
Expose the mold to a UV light source (e.g., 365 nm) for a sufficient time to ensure complete crosslinking (typically a few minutes to an hour).
-
-
Swelling and Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water or buffer to allow it to swell and to leach out any unreacted monomers and initiator.
-
Replace the water/buffer several times over a period of 24-48 hours.
-
Potential in Drug Delivery Systems
Polymers containing triazine rings and amine functionalities have been explored for various drug delivery applications. The triazine ring can participate in hydrogen bonding and π-π stacking interactions, which can be utilized for encapsulating or conjugating drug molecules. The amine groups can be protonated at physiological pH, rendering the polymer cationic, which is a key feature for applications such as gene delivery.
While direct studies on this compound-based drug delivery systems are limited, the broader families of melamine and diallylamine polymers offer insights into its potential. For instance, diallyl trisulfide, another diallyl compound, is being investigated for various therapeutic applications, and its delivery is being optimized using nanocarriers.[16]
Biological Activity and Cytotoxicity
The biological activity of this compound is not well-documented. However, related compounds provide some indications. Triazine derivatives have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][13][17][18] Diallyl disulfide, found in garlic, has demonstrated anticancer potential.[19][20]
Conversely, melamine itself has been associated with nephrotoxicity, particularly when combined with cyanuric acid.[21] The cytotoxicity of poly(diallylammonium) salts has also been studied, with toxicity being dependent on molecular weight and end groups.[18][22][23] Therefore, any application of this compound-based polymers in a biological context would require thorough biocompatibility and cytotoxicity assessments.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of materials based on the ISO 10993-5 standard.[22][23][24][25][26]
Materials:
-
Cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound-based polymer (sterilized)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
-
Material Exposure:
-
Prepare extracts of the this compound polymer by incubating the sterilized material in cell culture medium for a specified time and temperature (e.g., 24 hours at 37 °C).
-
Remove the old medium from the cells and replace it with the polymer extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls, as well as a blank (medium only).
-
Incubate the cells with the extracts for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, remove the extracts and add MTT solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
-
Signaling Pathways
The interaction of melamine and its derivatives with cellular signaling pathways is an area of active research. Melamine has been shown to induce apoptosis in renal proximal tubular cells, potentially through the activation of the Ca2+-sensing receptor (CSR), leading to an increase in intracellular calcium, reactive oxygen species (ROS) production, and activation of pro-apoptotic pathways. Given that this compound shares the core melamine structure, it is plausible that it could interact with similar pathways. However, the presence of the diallyl groups may alter its biological activity and cellular uptake, necessitating specific studies to elucidate its mechanisms of action.
Conclusion
This compound is a monomer with significant potential for the development of advanced polymers with tailored properties. Its trifunctional nature, combining a stable triazine core with reactive allyl groups, allows for its use as both a comonomer and a crosslinking agent. While specific data on its reactivity ratios and polymerization kinetics are sparse, information from related diallyl compounds suggests a lower reactivity compared to common vinyl monomers. In the context of drug development, this compound-based polymers could find applications in drug delivery systems and as hydrogels for tissue engineering. However, the potential for biological activity and cytotoxicity, as suggested by studies on melamine and other diallyl compounds, underscores the critical need for thorough biocompatibility testing for any biomedical application. Further research is warranted to fully elucidate the reactivity, polymerization behavior, and biological interactions of this promising monomer.
References
- 1. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. oaji.net [oaji.net]
- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.info [ijpsr.info]
- 15. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 16. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. emergobyul.com [emergobyul.com]
- 19. m.youtube.com [m.youtube.com]
- 20. iancollmceachern.com [iancollmceachern.com]
- 21. saliterman.umn.edu [saliterman.umn.edu]
- 22. Biocompatibility testing of polymers: in vitro studies with in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. pacificbiolabs.com [pacificbiolabs.com]
- 25. Evaluation of biocompatibility using in vitro methods: interpretation and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Free-radical frontal polymerization: self-propagating thermal reaction waves - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Environmental Fate and Degradation of Diallylmelamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the environmental fate and degradation of N,N-diallylmelamine (CAS 91-77-0) is scarce in publicly available scientific literature. This guide provides an in-depth overview based on the known environmental behavior of its parent compound, melamine, and other related triazine derivatives. The information presented herein should be interpreted as a predictive assessment, highlighting probable pathways and data gaps that require further research.
Introduction
Diallylmelamine is a derivative of melamine characterized by the presence of two allyl groups attached to one of the exocyclic amino groups of the triazine ring. Its applications span various industrial fields, and understanding its environmental persistence, degradation pathways, and potential for bioaccumulation is crucial for a comprehensive environmental risk assessment. This document synthesizes available information on related compounds to forecast the likely environmental fate of this compound.
Physicochemical Properties (Inferred)
A comprehensive understanding of a chemical's environmental fate begins with its physicochemical properties. While experimental data for this compound is limited, some properties can be estimated.
| Property | Value/Information | Source/Method |
| CAS Number | 91-77-0 | - |
| Molecular Formula | C₉H₁₄N₆ | - |
| Molecular Weight | 206.25 g/mol | - |
| Water Solubility | Data not available. Melamine has a water solubility of 3.24 g/L at 20°C. The presence of lipophilic diallyl groups may decrease water solubility compared to melamine. | Inferred |
| Vapor Pressure | Data not available. Likely to be low due to the relatively high molecular weight and polar nature of the triazine ring. | Inferred |
| Log Kₒw (Octanol-Water Partition Coefficient) | Data not available. Estimation required for bioaccumulation assessment. | - |
Environmental Fate
The environmental fate of this compound is governed by a combination of transport and transformation processes, including biodegradation, abiotic degradation (hydrolysis and photolysis), and bioaccumulation.
Biodegradation
3.1.1. Predicted Pathway
Based on the well-documented biodegradation of melamine, this compound is expected to undergo a primary degradation of the triazine ring through sequential hydrolytic deamination. This process is likely initiated by microbial enzymes. The fate of the diallyl groups is less certain; they may be metabolized through separate enzymatic pathways, potentially involving oxidation.
A proposed biodegradation pathway for this compound is illustrated below.
3.1.2. Quantitative Data on Melamine Biodegradation
While no specific data exists for this compound, studies on melamine provide context for the potential biodegradability of the triazine ring.
| Organism/System | Conditions | Degradation Rate/Half-life | Reference |
| Mixed bacterial cultures | Aerobic, soil | Melamine degradation observed | [1] |
| Nocardioides sp. strain ATD6 | Aerobic, liquid culture | Degraded melamine to cyanuric acid | [1] |
| Activated sludge | Membrane bioreactor | Average removal efficiency of 20 ± 11% | [2] |
3.1.3. Experimental Protocol: Aerobic Biodegradation in Soil (OECD 307)
This standard test guideline is designed to assess the rate of aerobic biodegradation of chemicals in soil.
Abiotic Degradation
3.2.1. Hydrolysis
The triazine ring of this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions. The C-N bonds of the amino groups can be cleaved, leading to the formation of hydroxylated derivatives, similar to the initial steps of biodegradation. The rate of hydrolysis is expected to be pH-dependent.
Quantitative Data on Related Triazines
| Compound | pH | Temperature (°C) | Half-life | Reference |
| Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) | Alkaline | Not specified | Ring opening observed | [3] |
| Melamine | Not specified | Not specified | Stepwise hydrolysis to cyanuric acid | [4] |
3.2.2. Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)
This guideline details a procedure to determine the rate of hydrolysis of chemicals in sterile aqueous buffer solutions at different pH values.
3.2.3. Photolysis
Triazine derivatives can undergo photolytic degradation in the presence of sunlight. The absorption of UV radiation can lead to the cleavage of chemical bonds and transformation of the molecule. The rate of photolysis depends on the light intensity and the quantum yield of the compound.
3.2.4. Experimental Protocol: Direct Photolysis Rate (OECD 316)
This guideline describes a method for determining the direct photolysis rate of a chemical in water under simulated sunlight.
Bioaccumulation
The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Log Kₒw). A higher Log Kₒw suggests a greater tendency to partition into fatty tissues.
Bioaccumulation Data for Related Compounds
| Compound | Log Kₒw | Bioconcentration Factor (BCF) | Comment | Reference |
| Melamine | -1.37 | Low potential for bioaccumulation | - | [5] |
Without an experimentally determined or accurately predicted Log Kₒw for this compound, its bioaccumulation potential remains unknown. The presence of the diallyl groups would likely increase the Log Kₒw compared to melamine, suggesting a potentially higher, though not necessarily significant, bioaccumulation potential.
Ecotoxicity
No ecotoxicity data for this compound were found. For melamine, the predicted no-effect concentrations (PNECs) for aquatic organisms have been established.
Ecotoxicity Data for Melamine
| Endpoint | Species | Value | Reference |
| Chronic NOEC | P. subcapitata (algae) | 27.3 µg/L | [6] |
| Chronic NOEC | D. magna (crustacean) | 125 µg/L | [6] |
Analytical Methods
The determination of this compound in environmental matrices would likely involve extraction followed by chromatographic separation and detection.
Potential Analytical Workflow
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be a suitable technique for the sensitive and selective determination of this compound and its potential degradation products in environmental samples.[7]
Conclusion and Future Research
The environmental fate and degradation of this compound are largely uncharacterized. Based on the behavior of melamine, the primary degradation pathway is likely to involve the stepwise hydrolysis of the triazine ring. However, the contribution of the diallyl groups to the overall environmental persistence and toxicity is unknown and represents a significant data gap.
Key areas for future research include:
-
Determination of fundamental physicochemical properties (water solubility, Log Kₒw).
-
Conducting standardized biodegradation studies (e.g., OECD 301, 307, 309) to determine its persistence in various environmental compartments.
-
Investigating the rates of hydrolysis and photolysis under environmentally relevant conditions.
-
Measuring the bioconcentration factor (BCF) in aquatic organisms.
-
Performing acute and chronic ecotoxicity tests on representative aquatic and terrestrial organisms.
Addressing these research needs is essential for a scientifically sound environmental risk assessment of this compound.
References
- 1. Biodegradation of melamine and its hydroxy derivatives by a bacterial consortium containing a novel Nocardioides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation and toxicity of melamine at high activated sludge concentrations in a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. rivm.nl [rivm.nl]
- 6. env.go.jp [env.go.jp]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Diallylmelamine: A Versatile Monomer for Advanced Polymer Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Diallylmelamine (N2,N2-diallyl-1,3,5-triazine-2,4,6-triamine) is a trifunctional monomer distinguished by the presence of a melamine ring and two reactive allyl groups. This unique chemical structure imparts a combination of desirable properties to the resulting polymers, including high thermal stability, flame retardancy, and chemical resistance, making it a valuable building block for a wide range of applications, from high-performance resins to advanced drug delivery systems.[1]
These application notes provide detailed protocols for the synthesis of this compound-based polymers and an overview of their characterization and potential applications, with a focus on their relevance to the fields of materials science and drug development.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization and material design.
| Property | Value | Reference |
| CAS Number | 91-77-0 | [1] |
| Molecular Formula | C₉H₁₄N₆ | [1] |
| Molecular Weight | 206.25 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Melting Point | 140-142 °C | [1] |
| Density | ~1.228 g/cm³ | [1] |
Polymerization of this compound
This compound can be polymerized through free-radical polymerization, often involving cyclopolymerization due to the presence of two allyl groups. This process leads to the formation of linear or crosslinked polymers with pyrrolidine rings in the backbone.[2][3] The polymerization can be carried out in solution, and the choice of solvent, initiator, temperature, and monomer concentration can significantly influence the polymer's molecular weight, polydispersity, and final properties.
Experimental Protocol: Free-Radical Polymerization of this compound
This protocol is adapted from established methods for diallylamine polymerization and is a starting point for the synthesis of poly(this compound).[4] Optimization may be required based on specific research goals.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (or other suitable radical initiator)
-
Deionized water (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas
-
Round-bottom flask with a condenser
-
Magnetic stirrer and hot plate
-
Ice bath
Procedure:
-
Dissolve the desired amount of this compound in deionized water in a round-bottom flask to achieve the target monomer concentration (e.g., 1 M).
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Add the radical initiator (e.g., 2,2'-Azobis(2-methylpropionamidine) dihydrochloride) to the solution. The initiator concentration should be optimized, but a starting point is typically 1-3 mol% relative to the monomer.
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) under a nitrogen atmosphere with continuous stirring. The polymerization time will vary depending on the reaction conditions but can range from several hours to 24 hours.
-
Monitor the progress of the polymerization by techniques such as gravimetry or spectroscopy.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the polymer solution to a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh methanol to remove unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Experimental Workflow for Free-Radical Polymerization:
Characterization of this compound-Based Polymers
The synthesized polymers should be thoroughly characterized to understand their structure, molecular weight, and thermal properties.
| Characterization Technique | Information Obtained | Typical Results for Diallylamine-based Polymers |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, confirmation of polymerization. | Disappearance of the C=C stretching vibration of the allyl groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the polymer structure, including the formation of pyrrolidine rings. | Broadening of peaks compared to the monomer, indicating polymerization. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Mn can range from several thousands to tens of thousands g/mol , with PDI values typically between 1.5 and 3.0 for free radical polymerization. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature (Td). | Good thermal stability, with decomposition temperatures often above 200°C.[1] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | Tg values can vary depending on the polymer structure and molecular weight. |
Applications in Drug Development
The presence of primary and secondary amine groups in the cyclized structure of poly(this compound) makes it a promising candidate for various biomedical applications, particularly in drug and gene delivery. These amine groups can be protonated at physiological pH, rendering the polymer cationic and enabling it to interact with negatively charged molecules like DNA, siRNA, and certain drugs.
Mechanism of Endosomal Escape: The Proton Sponge Effect
A significant hurdle in intracellular drug and gene delivery is the entrapment of the therapeutic cargo in endosomes, leading to its degradation in lysosomes. Cationic polymers like poly(this compound) can facilitate endosomal escape through a mechanism known as the "proton sponge effect."
Signaling Pathway for Endosomal Escape:
The amine groups on the polymer backbone become protonated in the acidic environment of the endosome. This buffering capacity leads to a continuous influx of protons and counter-ions (like chloride) into the endosome to maintain charge neutrality. The increased ion concentration results in osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic cargo into the cytoplasm before it can be degraded by lysosomal enzymes.[2][3][5]
Future Directions
The versatility of this compound as a monomer opens up numerous avenues for future research. Copolymerization with other functional monomers can be explored to fine-tune the physicochemical properties of the resulting polymers for specific applications. For instance, incorporating hydrophobic monomers could lead to the formation of amphiphilic copolymers capable of self-assembling into micelles or nanoparticles for targeted drug delivery. Furthermore, the primary and secondary amine groups on the polymer backbone provide reactive sites for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or other functional moieties.
References
Application Notes and Protocols for the Dual-Curing Crosslinking Mechanism of Diallylmelamine in Epoxy Resins
Introduction: A Dual-Curing Approach to High-Performance Epoxy Thermosets
Epoxy resins are a cornerstone of high-performance materials, valued for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The final characteristics of a cured epoxy are largely dictated by the molecular structure of the curing agent and the resulting three-dimensional crosslinked network.[2] While conventional amine hardeners form robust networks through the reaction of amine hydrogens with epoxy groups, advanced applications demand materials with enhanced thermal stability and tailored thermomechanical responses.
Diallylmelamine (DAM), a derivative of melamine featuring two reactive allyl groups and amine functionalities, presents a unique opportunity for creating advanced epoxy thermosets through a dual-curing mechanism.[3] This approach involves two distinct crosslinking reactions:
-
Epoxy-Amine Addition: A primary curing stage at moderate temperatures where the amine groups on the melamine ring react with the epoxy groups of the resin in a classic nucleophilic addition reaction. This builds the initial polymer network.
-
Allyl Group Polymerization: A secondary, high-temperature curing stage where the pendant allyl groups undergo free-radical polymerization, significantly increasing the crosslink density and enhancing the thermal and mechanical properties of the final material.
This dual-curing strategy allows for a staged curing process, which can be advantageous in manufacturing complex composite parts. The initial epoxy-amine reaction provides a stable, partially cured "B-stage" material that can be handled and molded before the final, high-temperature crosslinking of the allyl groups locks the structure into its final, high-performance state. The rigid triazine ring from the melamine backbone inherently contributes to the thermal stability of the cured resin.[3]
These application notes provide a comprehensive technical guide to the crosslinking mechanism of this compound in epoxy resins, complete with detailed protocols for synthesis, characterization, and analysis.
Part 1: The Dual-Curing Crosslinking Mechanism
The curing of an epoxy resin such as Diglycidyl Ether of Bisphenol A (DGEBA) with this compound (DAM) is a sequential process involving two chemically distinct, thermally activated steps.
Stage 1: Epoxy-Amine Network Formation
The first stage is the well-established addition reaction between the amine groups of DAM and the oxirane rings of the epoxy resin. Each primary amine group contains two active hydrogens, and the secondary amine also contains a reactive hydrogen, all of which can react with an epoxy group. This reaction typically proceeds at moderate temperatures (e.g., 80-150°C) and is responsible for the initial gelation and solidification of the resin system.[1]
The hydroxyl groups formed during the epoxy-amine reaction are known to catalyze subsequent ring-opening reactions, which can influence the curing kinetics.[4] This initial network formation is crucial as it dictates the spatial arrangement of the allyl groups for the subsequent crosslinking reaction.
Stage 2: Allyl Group Free-Radical Polymerization
Once the primary epoxy-amine network is formed, a second, higher-temperature stage is initiated to crosslink the pendant allyl groups. Allyl polymerization is a free-radical chain-growth process.[5] This reaction requires significantly more thermal energy (typically >170°C) to initiate the formation of free radicals. In some systems, a free-radical initiator can be added to lower the activation energy and control the polymerization rate, although thermal self-initiation is also possible at elevated temperatures.[6][7]
This secondary crosslinking creates a denser, more tightly bound interpenetrating polymer network (IPN), which is directly responsible for the enhanced thermal stability (i.e., higher glass transition temperature, Tg) and improved mechanical properties of the final thermoset.[8]
The overall dual-curing mechanism can be visualized as follows:
Caption: Logical workflow of the dual-curing process.
Part 2: Experimental Protocols
The following protocols provide a framework for preparing and characterizing a this compound-cured epoxy system. The specific materials used are for illustrative purposes and can be adapted by the researcher.
Materials and Stoichiometry Calculation
Materials:
-
Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) = 188 g/eq.
-
Curing Agent: N,N-Diallylmelamine (DAM), CAS: 91-77-0.[3]
-
Free-Radical Initiator (Optional): Dicumyl Peroxide (DCP).
-
Solvent (for viscosity reduction, optional): Acetone or Isopropanol.
Stoichiometry Calculation: The optimal ratio of curing agent to epoxy resin is critical for achieving a well-cured network. The calculation is based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the EEW of the resin.
-
This compound (C9H14N6):
-
Molecular Weight (MW) ≈ 206.25 g/mol .[3]
-
It has two primary amine (-NH2) groups and one secondary amine (-NH-) group, totaling 5 reactive amine hydrogens.
-
AHEW = MW / (Number of active hydrogens) = 206.25 / 5 = 41.25 g/eq.
-
-
Parts per Hundred Resin (phr):
-
phr = (AHEW / EEW) * 100
-
phr = (41.25 / 188) * 100 ≈ 21.9 phr
-
This calculation provides the stoichiometric amount of DAM required to react with all epoxy groups. Researchers may explore off-stoichiometric ratios to manipulate the final properties of the thermoset.[9]
Protocol for Sample Preparation and Curing
This protocol outlines a typical two-stage curing schedule.
-
Resin Preheating: Preheat the DGEBA epoxy resin to approximately 70-80°C in a beaker to reduce its viscosity for easier mixing.
-
Mixing: Weigh the stoichiometric amount of this compound (21.9 phr) and add it to the preheated epoxy resin. If using a free-radical initiator, it can be added at this stage (e.g., 0.5-2.0 phr DCP).
-
Homogenization: Stir the mixture mechanically for 5-10 minutes until the this compound is fully dissolved and the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum oven at 80°C for 15-20 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into preheated molds suitable for the desired characterization tests (e.g., DMA, tensile testing).
-
Curing Schedule:
-
Stage 1 (Epoxy-Amine Reaction): Place the molds in an oven and cure at 120°C for 2 hours .
-
Stage 2 (Allyl Polymerization): Increase the oven temperature to 180°C and hold for an additional 3 hours . A final post-cure at a higher temperature (e.g., 200°C for 1 hour) may be employed to ensure complete reaction of the allyl groups.
-
-
Cooling: Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
Caption: Step-by-step experimental workflow for sample preparation.
Part 3: Analytical Characterization Protocols
Monitoring the Curing Process with Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the cure characteristics of a thermosetting system by measuring the heat flow associated with the chemical reactions.[10] For a dual-curing system, a dynamic DSC scan will typically reveal two distinct exothermic peaks corresponding to the two curing stages.
Protocol for Dynamic DSC Scan:
-
Sample Preparation: Prepare an uncured, homogeneous sample of the DAM/epoxy mixture (5-10 mg) in a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from room temperature (e.g., 25°C) to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis:
-
Peak 1 (Epoxy-Amine): Integrate the area under the first exothermic peak to determine the heat of reaction (ΔHamine). The peak temperature (Tp1) indicates the temperature of the maximum reaction rate for the epoxy-amine cure.
-
Peak 2 (Allyl Polymerization): Integrate the area under the second, higher-temperature exotherm to determine the heat of reaction for the allyl polymerization (ΔHallyl). The peak temperature (Tp2) corresponds to the maximum rate of this reaction.
-
Total Heat of Cure (ΔHTotal): Sum of ΔHamine and ΔHallyl.
-
Degree of Cure (α): The degree of cure for a partially cured sample can be determined by measuring its residual heat of reaction (ΔHresidual) and comparing it to the total heat of cure of an uncured sample: α = (ΔHTotal - ΔHresidual) / ΔHTotal.[11]
-
Illustrative DSC Data:
| Parameter | Stage 1 (Epoxy-Amine) | Stage 2 (Allyl Polymerization) |
| Onset Temperature (Tonset) | ~90 - 110 °C | ~170 - 190 °C |
| Peak Temperature (Tpeak) | ~125 - 145 °C | ~210 - 230 °C |
| Enthalpy (ΔH) | 250 - 350 J/g | 100 - 180 J/g |
Note: These values are illustrative and will vary based on the specific epoxy resin, heating rate, and formulation.
Tracking Functional Group Conversion with Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is an essential tool for monitoring the chemical changes during the curing process by tracking the disappearance of reactive functional groups.[12]
Protocol for In-situ FTIR Analysis:
-
Sample Preparation: Place a thin film of the uncured resin mixture between two salt plates (e.g., KBr or NaCl).
-
Instrument Setup: Place the salt plates in a heated transmission cell within the FTIR spectrometer.
-
Isothermal Scans: Heat the sample to a specific isothermal curing temperature (e.g., 120°C for Stage 1, then ramp to 180°C for Stage 2) and collect spectra at regular time intervals.
-
Data Analysis: Monitor the change in absorbance of characteristic peaks over time.
-
Epoxy Group: The disappearance of the epoxy ring peak at ~915 cm-1 is used to track the epoxy-amine reaction.[12]
-
Allyl Group: The consumption of the allyl C=C double bonds can be monitored by the decrease in the peak at ~1645 cm-1 .
-
Reference Peak: An internal standard peak that does not change during the reaction, such as the aromatic C=C stretch at ~1510 cm-1 , should be used to normalize the data and account for any changes in sample thickness.
-
The conversion (α) of a functional group can be calculated using the following equation: α(t) = 1 - [ (At / Aref,t) / (A0 / Aref,0) ] Where At is the absorbance of the reactive peak at time t, A0 is the initial absorbance, and Aref is the absorbance of the reference peak.
Thermomechanical and Thermal Stability Analysis
Dynamic Mechanical Analysis (DMA): DMA is used to determine the viscoelastic properties of the cured thermoset, including the glass transition temperature (Tg) and the storage modulus (E'). The Tg is a critical indicator of the material's upper service temperature and is often taken from the peak of the tan δ curve. The high-temperature crosslinking of the allyl groups is expected to significantly increase the Tg compared to a non-allyl-functionalized amine-cured system.[3]
Thermogravimetric Analysis (TGA): TGA measures the thermal stability and decomposition profile of the cured material. The incorporation of the nitrogen-rich melamine triazine ring is expected to enhance the char yield at high temperatures, contributing to improved fire-retardant properties.[3] A typical TGA analysis involves heating the cured sample from room temperature to ~800°C at a rate of 10-20°C/min under a nitrogen or air atmosphere.
Illustrative Properties of Cured DAM-Epoxy Thermoset:
| Property | Expected Value | Significance |
| Glass Transition Temp. (Tg, from DMA) | 180 - 220 °C | High Tg indicates excellent high-temperature performance. |
| Storage Modulus (E') at 25°C | 2.5 - 3.5 GPa | Measures the stiffness of the material in its glassy state. |
| Decomposition Temp. (Td5%, from TGA) | > 350 °C | Indicates the onset of thermal degradation. |
| Char Yield at 700°C (N2) | 20 - 30 % | Higher char yield is associated with better fire retardancy. |
Note: These values are representative and depend heavily on the exact formulation and cure cycle.
Conclusion and Field Insights
The use of this compound as a dual-curing agent for epoxy resins provides a versatile platform for creating high-performance thermosets with superior thermal stability and mechanical properties. The key to successfully implementing this system lies in understanding and controlling the two distinct curing stages.
-
Causality in Protocol Design: The two-stage temperature profile is not arbitrary. The first stage must be at a temperature sufficient to drive the epoxy-amine reaction to a high degree of conversion without prematurely initiating significant allyl polymerization. This ensures a stable B-stage. The second, higher temperature is then required to provide the activation energy for the free-radical polymerization of the less reactive allyl groups.
-
Self-Validating System: The combination of DSC and FTIR provides a robust, self-validating method for cure optimization. DSC confirms the presence and thermal range of the two distinct reactions, while FTIR provides direct chemical evidence of the consumption of the respective functional groups. A properly cured system will show a flat baseline in a second DSC scan (no residual exotherm) and the disappearance of the characteristic epoxy and allyl peaks in the final FTIR spectrum.
By leveraging the unique dual-curing chemistry of this compound, researchers and product developers can engineer advanced epoxy materials with tailored properties for demanding applications in aerospace, electronics, and high-performance composites.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. mdpi.com [mdpi.com]
- 3. ijert.org [ijert.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterizations of Melamine-Based Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diallylmelamine in Flame Retardant Textiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-diallylmelamine as a key component in synergistic flame retardant systems for textiles. The information presented is intended to guide researchers in the development and evaluation of durable and effective flame retardant treatments for cellulosic fabrics such as cotton.
Introduction
Diallylmelamine (2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4,6-triamine) is a derivative of melamine, a nitrogen-rich heterocyclic compound.[1] The presence of two reactive allyl functional groups allows it to be used as a crosslinking agent or as a monomer in polymerization reactions.[1] In the context of flame retardant textiles, this compound serves as an effective nitrogen-containing synergist when combined with phosphorus-based compounds. This phosphorus-nitrogen (P-N) synergism significantly enhances the flame retardant properties of cellulosic materials like cotton through a combination of condensed-phase and gas-phase mechanisms.[2][3]
The triazine ring in this compound contributes to thermal stability.[1] Upon heating, it decomposes to release large volumes of inert nitrogen gas, which dilutes flammable gases and oxygen in the gas phase, thus inhibiting combustion. In the condensed phase, it promotes the formation of a stable, insulating char layer, which acts as a barrier to heat and mass transfer.[2]
Data Presentation
The following table summarizes typical performance data for cotton fabric treated with a phosphorus-nitrogen synergistic flame retardant system, representative of a this compound-based formulation, compared to untreated cotton.
| Parameter | Untreated Cotton | Cotton Treated with P-N Synergist | Test Method |
| Limiting Oxygen Index (LOI) | ~18%[4][5] | 27% - 42%[4][5][6][7] | ASTM D2863 |
| Vertical Flame Test | Fails (burns completely) | Passes (self-extinguishes) | UL94 |
| Char Length | N/A (complete consumption) | 6 cm - 11 cm[4][6] | UL94 |
| Add-on (%) | 0% | 15% - 25% | Gravimetric |
Experimental Protocols
Synthesis of N,N-Diallylmelamine
A plausible synthetic route for N,N-diallylmelamine involves the reaction of cyanuric chloride with diallylamine. This method allows for the stepwise substitution of the chlorine atoms on the triazine ring.[1][8]
Materials:
-
Cyanuric chloride
-
Diallylamine
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Tetrahydrofuran (THF) or other suitable solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve cyanuric chloride (1 equivalent) in THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of diallylamine (2 equivalents) and DIPEA (2.2 equivalents) in THF.
-
Add the diallylamine solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield N,N-diallylmelamine.
Application of this compound-Phosphate Flame Retardant Finish to Cotton Fabric
This protocol describes a typical pad-dry-cure method for applying a synergistic this compound and diammonium phosphate (DAP) flame retardant finish to cotton fabric.[9][10][11]
Materials:
-
N,N-Diallylmelamine
-
Diammonium phosphate (DAP)
-
Deionized water
-
Wetting agent (non-ionic)
-
Padding machine
-
Drying oven
-
Curing oven
-
Desiccator
-
Analytical balance
Procedure:
-
Fabric Preparation: Scour and bleach the cotton fabric to ensure it is clean, absorbent, and free of any impurities. The fabric should be neutral or slightly acidic.[10]
-
Finishing Bath Preparation:
-
Prepare an aqueous solution of diammonium phosphate. A typical concentration ranges from 10% to 20% (w/v).
-
Disperse the N,N-diallylmelamine in the DAP solution. The molar ratio of phosphorus to nitrogen is a critical parameter for synergism and should be optimized. A common starting point is a P:N ratio of 1:2 to 1:4.
-
Add a small amount of a non-ionic wetting agent (e.g., 0.1%) to ensure uniform wetting of the fabric.
-
Stir the solution until all components are fully dissolved or uniformly dispersed.
-
-
Padding:
-
Immerse the cotton fabric in the finishing bath and pass it through the nip rollers of a padding machine.
-
Adjust the pressure of the rollers to achieve a wet pick-up of 70-80%.
-
-
Drying: Dry the treated fabric in an oven at 80-100°C for 3-5 minutes.
-
Curing: Cure the dried fabric in a curing oven at 150-170°C for 2-5 minutes. This step facilitates the crosslinking of the this compound and its reaction with the cellulose and the phosphate.
-
Post-treatment: After curing, rinse the fabric thoroughly with water to remove any unreacted chemicals and then dry.
Evaluation of Flame Retardancy
3.3.1. Limiting Oxygen Index (LOI) - ASTM D2863 [12][13]
Apparatus:
-
LOI apparatus with a heat-resistant glass chimney
-
Specimen holder
-
Gas flow meters for oxygen and nitrogen
-
Ignition source
Procedure:
-
Cut the fabric specimen to the required dimensions (typically 70-150 mm long and 6.5 ± 0.5 mm wide).
-
Mount the specimen vertically in the center of the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
-
Ignite the top edge of the specimen with the ignition source.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration in the gas mixture and repeat the test with new specimens until the minimum oxygen concentration that just supports flaming combustion for a specified period or over a specified length of the specimen is determined.
-
The LOI is expressed as the percentage of oxygen in that mixture.
3.3.2. Vertical Flame Test - UL94 [6][9]
Apparatus:
-
Vertical flame test chamber
-
Specimen holder
-
Burner (Tirrill or Bunsen)
-
Gas supply (methane)
-
Timer
-
Cotton batting
Procedure:
-
Cut the fabric specimen to the required dimensions (typically 125 mm x 13 mm).
-
Mount the specimen vertically in the specimen holder.
-
Place a layer of dry cotton batting on the floor of the test chamber, 300 mm below the lower end of the specimen.
-
Adjust the burner to produce a 20 mm high blue flame.
-
Apply the flame to the lower edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite the cotton batting below.
-
Measure the char length of the specimen after the test.
-
Classify the material (e.g., V-0, V-1, V-2) based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.
Mandatory Visualizations
Caption: Workflow for the application and evaluation of this compound-based flame retardant.
Caption: Synergistic flame retardant mechanism of this compound and Phosphate.
References
- 1. oaji.net [oaji.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorus-Nitrogen Synergistic Flame-Retardant Cellulose Nanofibers from a Reactive Ternary Deep Eutectic Solvent Containing Guanidine Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Revealing the flame retardancy of cotton fabrics treated with ammonium ethylenediamine tetramethylenephosphonate and trimethylol melamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US3085029A - Flame resistant finish for textiles - Google Patents [patents.google.com]
- 10. cottoninc.com [cottoninc.com]
- 11. researchgate.net [researchgate.net]
- 12. idosi.org [idosi.org]
- 13. Eco-friendly flame-retardant finishing of polyester fabrics with diammonium hydrogen phosphate, gelatin, and silica gel for cultural heritage preservation | springerprofessional.de [springerprofessional.de]
Application Notes and Protocols for Controlled Radical Polymerization of Diallylmelamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the controlled radical polymerization (CRP) of diallylmelamine. This compound, a functional monomer, presents unique opportunities for the synthesis of well-defined polymers with potential applications in drug delivery, biomaterials, and other advanced materials. However, its polymerization can be challenging due to the complexities of diallyl monomer reactivity, including a propensity for cyclopolymerization and degradative chain transfer.[1] Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), offer pathways to overcome these challenges and synthesize poly(this compound) with controlled molecular weights and narrow molecular weight distributions.
Introduction to Controlled Radical Polymerization of this compound
Conventional free radical polymerization of diallyl monomers often results in low molecular weight polymers with broad polydispersity due to degradative chain transfer.[2] Controlled radical polymerization methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the controlled growth of polymer chains. This control enables the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures such as block copolymers.
The application of CRP to this compound is an emerging area of research. Based on studies of structurally similar diallyl monomers, such as diallyldimethylammonium chloride (DADMAC), RAFT polymerization has shown significant promise. The selection of an appropriate chain transfer agent is crucial for the successful controlled polymerization of less-activated monomers like this compound.[3] While specific data for ATRP and NMP of this compound are limited, general principles can be applied to devise starting protocols for investigation.
Data Presentation: Quantitative Overview of CRP Techniques
The following tables summarize typical experimental parameters and expected outcomes for the controlled radical polymerization of this compound based on analogous systems and general CRP principles. Note: This data is illustrative and should be used as a starting point for experimental design and optimization.
Table 1: RAFT Polymerization of this compound - Illustrative Data
| Parameter | Range | Notes |
| Monomer Concentration | 1.0 - 5.0 M | Higher concentrations may favor cyclopolymerization. |
| [Monomer]:[RAFT Agent]:[Initiator] | 50:1:0.1 - 500:1:0.2 | Ratio determines the target molecular weight. |
| RAFT Agent | Xanthates, Dithiocarbamates | Suitable for less-activated monomers. |
| Initiator | AIBN, ACVA | Choice depends on solvent and temperature. |
| Solvent | Dioxane, DMF, Water (with appropriate RAFT agent) | Solvent choice affects solubility and kinetics. |
| Temperature | 60 - 90 °C | Temperature influences initiation and propagation rates. |
| Reaction Time | 4 - 24 hours | Time required to reach high monomer conversion. |
| Target Mn ( g/mol ) | 5,000 - 50,000 | Controlled by the [Monomer]:[RAFT Agent] ratio. |
| Expected Dispersity (Đ) | 1.1 - 1.5 | Values closer to 1.0 indicate better control. |
Table 2: ATRP of this compound - Proposed Starting Conditions
| Parameter | Proposed Value | Notes |
| Monomer Concentration | 2.0 M | A moderate starting concentration. |
| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 100:1:1:2 | A common starting stoichiometry for ATRP. |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | A standard initiator for many monomers. |
| Catalyst | Cu(I)Br | A widely used ATRP catalyst. |
| Ligand | PMDETA, Me6TREN | Ligand choice is critical for catalyst activity. |
| Solvent | Toluene, Anisole | Anhydrous and deoxygenated solvents are essential. |
| Temperature | 70 - 110 °C | Temperature affects the activation/deactivation equilibrium. |
| Reaction Time | 6 - 18 hours | Monitor conversion by NMR or GC. |
| Target Mn ( g/mol ) | 10,000 | Dependent on the [Monomer]:[Initiator] ratio. |
| Expected Dispersity (Đ) | 1.2 - 1.8 | Control may be challenging for this monomer. |
Table 3: NMP of this compound - Exploratory Conditions
| Parameter | Proposed Value | Notes |
| Monomer Concentration | 2.0 M | Initial concentration for exploration. |
| [Monomer]:[Alkoxyamine Initiator] | 100:1 | Ratio to target a specific molecular weight. |
| Alkoxyamine Initiator | BlocBuilder-MA | A commercially available NMP initiator. |
| Solvent | Bulk or high-boiling solvent (e.g., anisole) | NMP often requires higher temperatures. |
| Temperature | 110 - 130 °C | Necessary to achieve sufficient C-ON bond homolysis. |
| Reaction Time | 8 - 24 hours | Monitor progress over time. |
| Target Mn ( g/mol ) | 10,000 | Based on the monomer to initiator ratio. |
| Expected Dispersity (Đ) | 1.3 - 2.0 | Control may be limited for diallyl monomers. |
Experimental Protocols
The following are detailed, adaptable protocols for the controlled radical polymerization of this compound. Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
RAFT Polymerization of this compound
This protocol is adapted from general procedures for RAFT polymerization of less-activated monomers.[4]
Materials:
-
This compound (monomer)
-
Xanthate or Dithiocarbamate RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate)
-
Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)
-
Anhydrous 1,4-dioxane or Dimethylformamide (DMF) (solvent)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon source
-
Oil bath
-
Vacuum line
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, dissolve this compound (e.g., 2.0 g, 10.3 mmol) and the selected RAFT agent (e.g., 0.103 mmol for a target DP of 100) in the chosen solvent (e.g., 5 mL of dioxane).
-
Add the initiator (e.g., AIBN, 0.0103 mmol).
-
Degassing: Seal the flask with a rubber septum and degas the solution by subjecting it to three freeze-pump-thaw cycles.[5]
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir the reaction mixture.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and dispersity (via Size Exclusion Chromatography - SEC/GPC).
-
Termination and Purification: Once the desired conversion is reached, quench the polymerization by cooling the reaction vessel in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Atom Transfer Radical Polymerization (ATRP) of this compound (Exploratory Protocol)
This protocol is a starting point for exploring the ATRP of this compound, based on general ATRP procedures.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-(dimethylamino)ethyl)amine (Me6TREN) (ligand)
-
Anhydrous toluene or anisole (solvent)
-
Schlenk flask with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon source
-
Oil bath
-
Syringes for liquid transfer
Procedure:
-
Catalyst/Ligand Complex Formation: To a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar.
-
Add the solvent (e.g., 2 mL of anisole) and the ligand (e.g., PMDETA, 34.6 mg, 0.2 mmol). Stir until a homogeneous solution is formed.
-
Monomer and Initiator Solution: In a separate dry and sealed vial, prepare a solution of this compound (e.g., 2.07 g, 10 mmol) and EBiB (e.g., 19.5 mg, 0.1 mmol) in the solvent (e.g., 3 mL of anisole). Degas this solution by bubbling with an inert gas for at least 30 minutes.
-
Initiation of Polymerization: Using a degassed syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitoring and Work-up: Follow the same procedure as described for RAFT polymerization (steps 6-9) to monitor the reaction and isolate the polymer. The polymer solution may need to be passed through a short column of neutral alumina to remove the copper catalyst before precipitation.
Nitroxide-Mediated Polymerization (NMP) of this compound (Exploratory Protocol)
This protocol provides a starting point for the NMP of this compound.
Materials:
-
This compound (monomer)
-
N-(tert-butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)-based alkoxyamine initiator (e.g., BlocBuilder-MA)
-
Anhydrous anisole or bulk polymerization
-
Reaction vial with a magnetic stir bar
-
Screw cap with a septum
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Reaction Setup: In a reaction vial, add this compound (e.g., 2.07 g, 10 mmol), the alkoxyamine initiator (e.g., 38.2 mg, 0.1 mmol for a target DP of 100), and a magnetic stir bar. If using a solvent, add it at this stage (e.g., 5 mL of anisole).
-
Degassing: Seal the vial and degas the mixture by bubbling with an inert gas for 30 minutes.
-
Polymerization: Place the vial in a preheated oil bath at a high temperature (e.g., 120 °C) and stir.
-
Monitoring and Work-up: Follow the same procedure as described for RAFT polymerization (steps 6-9) to monitor the reaction and isolate the final polymer.
Visualizations: Mechanisms and Workflows
Signaling Pathways and Mechanisms
Caption: RAFT Polymerization Mechanism
Caption: ATRP Mechanism
Caption: NMP Mechanism
Experimental Workflow
Caption: General Experimental Workflow
Concluding Remarks
The controlled radical polymerization of this compound offers a promising route to novel, well-defined functional polymers. While RAFT polymerization appears to be the most directly applicable technique based on current literature for similar monomers, ATRP and NMP present alternative avenues for exploration. The protocols and data provided herein serve as a detailed starting point for researchers. Successful synthesis will require careful optimization of reaction conditions, including the choice of CRP agent/catalyst system, solvent, and temperature, to achieve the desired control over the polymerization and the final polymer properties. Further characterization of the resulting poly(this compound) will be crucial to understanding its unique properties and potential applications.
References
Diallylmelamine as a Precursor for Functionalized Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diallylmelamine (DAM) as a versatile precursor for the synthesis of functionalized polymeric materials. The unique chemical structure of this compound, featuring a thermally stable triazine ring and reactive allyl groups, makes it an excellent candidate for creating a diverse range of materials with tunable properties for applications in drug delivery, enzyme immobilization, and the development of high-performance coatings.[1] This document details the synthesis, functionalization, and characterization of DAM-based materials, offering specific experimental protocols and summarizing key quantitative data.
Physicochemical Properties of this compound
This compound (2,4-diamino-6-diallylamino-1,3,5-triazine) is a white to off-white crystalline solid with a melting point in the range of 140-142°C.[1] Its molecular structure, presented in Table 1, is key to its utility as a polymer precursor. The triazine core contributes to the thermal stability of the resulting polymers, while the two allyl functional groups provide reactive sites for polymerization and subsequent functionalization.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 91-77-0 | [1] |
| Molecular Formula | C₉H₁₄N₆ | [1] |
| Molecular Weight | 206.25 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Melting Point | 140-142 °C | [1] |
| Density | ~1.228 g/cm³ | [1] |
Synthesis of this compound-Based Polymers
This compound can be polymerized through free-radical polymerization of its allyl groups. The resulting polymers can be linear or crosslinked, depending on the reaction conditions. DAM can also be used as a crosslinking agent in copolymerization with other vinyl monomers to enhance the thermal and mechanical properties of the final material.
Experimental Protocol: Free-Radical Polymerization of this compound
This protocol describes a general method for the free-radical polymerization of this compound to produce a homopolymer. The reaction parameters can be adjusted to control the molecular weight and degree of crosslinking.
Materials:
-
This compound (DAM)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Methanol
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 5 g, 24.2 mmol) in anhydrous DMF (e.g., 20 mL).
-
Add the radical initiator, AIBN (e.g., 0.08 g, 0.49 mmol, ~1 mol% relative to monomer).
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen gas and place it in a preheated oil bath at 70°C.
-
Allow the reaction to proceed for 24 hours under a nitrogen atmosphere with stirring.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 50°C to a constant weight.
Characterization: The resulting polymer can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the polymerization of the allyl groups (disappearance of C=C stretching vibrations) and by nuclear magnetic resonance (NMR) spectroscopy.[2] Thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[3][4][5]
Functionalization of this compound-Based Materials
The primary and secondary amine groups on the triazine ring of the poly(this compound) backbone provide reactive sites for post-polymerization functionalization. This allows for the covalent attachment of various molecules, including drugs, targeting ligands, and enzymes.
Experimental Protocol: Functionalization with a Model Drug (Ibuprofen)
This protocol outlines a method for the covalent attachment of a model drug, ibuprofen, to a pre-synthesized poly(this compound) backbone via an amide linkage.
Materials:
-
Poly(this compound)
-
Ibuprofen
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve poly(this compound) (e.g., 1 g) in anhydrous DCM (e.g., 20 mL).
-
In a separate flask, dissolve ibuprofen (e.g., 1.2 g, 5.8 mmol), DCC (e.g., 1.2 g, 5.8 mmol), and a catalytic amount of DMAP (e.g., 0.07 g, 0.58 mmol) in anhydrous DCM (e.g., 10 mL).
-
Slowly add the ibuprofen solution to the polymer solution at 0°C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the functionalized polymer by adding the concentrated solution to an excess of diethyl ether.
-
Collect the precipitate by filtration and wash with fresh diethyl ether.
-
Dry the functionalized polymer under vacuum.
Characterization: Successful functionalization can be confirmed by FTIR (appearance of amide C=O stretch) and NMR spectroscopy (presence of characteristic ibuprofen peaks). The drug loading can be quantified using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) after hydrolysis of the polymer.
Applications in Drug Delivery
This compound-based materials, particularly hydrogels and nanoparticles, are promising candidates for controlled drug delivery systems. The triazine ring provides a stable matrix, while the functionalizable amine groups allow for the attachment of drugs and targeting moieties.
This compound-Based Hydrogels for Controlled Release
Hydrogels can be prepared by crosslinking this compound with a suitable comonomer or by using DAM as a crosslinker for another polymer. The swelling properties and drug release kinetics can be tuned by adjusting the crosslinking density.
Table 2: Representative Swelling and Release Data for Amine-Functionalized Hydrogels
| Hydrogel Composition | Crosslinker Concentration (mol%) | Swelling Ratio (%) | Drug | Release Time (t₅₀) (h) | Reference |
| Poly(acrylamide-co-diallylamine) | 1 | 1500 | Methylene Blue | 8 | [6] |
| Poly(acrylic acid) | 0.02 | ~850 | - | - | [7] |
| Poly(acrylic acid) | 0.06 | ~700 | - | - | [7] |
| Poly(N-isopropylacrylamide-co-allylamine) | - | - | Dextran | Temperature-dependent | [8] |
Note: Data presented is for analogous amine-containing hydrogel systems due to the limited availability of specific data for this compound hydrogels.
The release of drugs from these hydrogels typically follows a diffusion-controlled mechanism, which can be modulated by the swelling of the hydrogel matrix.[9][10]
This compound-Based Nanoparticles for Targeted Delivery
Functionalized this compound polymers can be formulated into nanoparticles for targeted drug delivery. The surface of these nanoparticles can be decorated with ligands that bind to specific receptors on target cells, enhancing cellular uptake.
The cellular uptake of such nanoparticles is expected to occur through endocytosis, with the specific pathway (e.g., clathrin-mediated, caveolae-mediated) depending on the particle size, shape, and surface chemistry.[11][12][13]
Quantitative Data Summary
The following tables summarize the available quantitative data on the properties of this compound and related functionalized materials. Due to the limited specific data on this compound-based polymers, data from analogous systems are included for comparative purposes.
Table 3: Thermal Properties of Melamine-Based Resins
| Material | Decomposition Onset (TGA, °C) | Char Yield at 600°C (%) | Reference |
| Melamine-Formaldehyde Resin | ~300 | 14.1 | [14] |
| Melamine | ~290 | - | [15] |
| Poly(diallyldimethylammonium chloride) | ~250 | ~20 | [16] |
Note: Thermal stability is influenced by the specific formulation and curing conditions.
Table 4: Mechanical Properties of Crosslinked Polymers
| Polymer System | Crosslinker | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Polypropylene | Triallyl Isocyanurate (TAIC) | 35-45 | 1.5-2.0 | 10-20 | [17] |
| Poly(methyl methacrylate) | EGDMA (10%) | ~60 | ~2.5 | ~5 | [13] |
| Polyurethane | Diisocyanate | 20-50 | 0.01-0.1 | 400-800 | [18] |
Biocompatibility
While specific in vivo biocompatibility data for this compound-based materials are limited, the constituent melamine is generally considered to have low toxicity. However, as with any new biomaterial, thorough biocompatibility testing according to ISO 10993 standards is essential before any clinical application.[18][19][20] In vitro cytotoxicity assays and in vivo implantation studies would be required to assess the material's interaction with biological systems.[20]
Conclusion
This compound is a promising precursor for the development of a wide array of functionalized materials. Its unique combination of a stable triazine core and reactive allyl and amine functionalities allows for the synthesis of polymers with enhanced thermal and mechanical properties, as well as the potential for covalent attachment of bioactive molecules. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore the potential of this compound-based materials in various biomedical applications. Further research is warranted to fully elucidate the structure-property relationships and biological interactions of these novel materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 4. torontech.com [torontech.com]
- 5. researchgate.net [researchgate.net]
- 6. Multivalent Allylammonium-Based Cross-Linkers for the Synthesis of Homogeneous, Highly Swelling Diallyldimethylammonium Chloride Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. Controlled drug release from hydrogel nanoparticle networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Evaluation of the Biocompatibility of Biomaterial Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing hydrogels for controlled drug delivery. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular uptake of nanoparticles: journey inside the cell - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 15. mdpi.com [mdpi.com]
- 16. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 17. research.tus.ie [research.tus.ie]
- 18. Synthesis and Properties of Hydrogels Obtained by Crosslinking Poly(allylamine) with Carbon Disulfide in Water | CiNii Research [cir.nii.ac.jp]
- 19. Biocompatibility Testing for Implants: A Novel Tool for Selection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diallylmelamine-Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large volumes of water or biological fluids. Their unique properties, such as biocompatibility, tunable mechanical characteristics, and resemblance to the native extracellular matrix, make them exemplary candidates for a wide range of biomedical applications, including controlled drug delivery, tissue engineering, and wound healing.
This document provides a detailed overview of the synthesis and characterization of hydrogels based on diallylmelamine. This compound is a trifunctional monomer containing a melamine ring and two allyl functional groups. The melamine core imparts thermal stability and hydrogen bonding capabilities, while the allyl groups allow for crosslinking via free-radical polymerization. This combination offers the potential for creating robust and stimuli-responsive hydrogels. Due to the limited specific literature on this compound-based hydrogels, this document presents a representative protocol based on the synthesis and characterization of analogous diallyl and melamine-containing polymer systems.
Synthesis of this compound-Based Hydrogels
A proposed method for the synthesis of this compound-based hydrogels is through free-radical polymerization. This versatile technique allows for the copolymerization of this compound with various vinyl monomers to tailor the hydrogel's properties. In this representative protocol, this compound is copolymerized with acrylamide, a common hydrophilic monomer, to form the hydrogel network.
Experimental Workflow: Hydrogel Synthesis
Application Notes and Protocols: Leveraging Diallylmelamine for Enhanced Corrosion Resistance in Industrial Coatings
Introduction: The Challenge of Corrosion and the Role of Advanced Crosslinkers
Corrosion is a persistent and costly challenge across numerous industries, including automotive, aerospace, marine, and infrastructure. It degrades material integrity, compromises structural safety, and leads to significant economic losses. The primary defense against corrosion is the application of high-performance protective coatings. The efficacy of these coatings is largely dependent on their ability to form a dense, impermeable barrier between the metallic substrate and the corrosive environment. This barrier function is dictated by the chemical structure of the coating, particularly the crosslink density of the polymer matrix.
Traditional industrial coatings often utilize melamine-formaldehyde (MF) resins as crosslinkers for hydroxyl, carboxyl, or amide-functional polymers like acrylics and polyesters.[1] While effective, the demand for superior durability and chemical resistance has driven research into more robust crosslinking technologies. Diallylmelamine (DAM), a derivative of melamine featuring two reactive allyl groups, has emerged as a compelling candidate for formulating next-generation anti-corrosion coatings.
This document serves as a technical guide for researchers and formulation scientists, providing a deep dive into the chemistry of this compound, its mechanism of action in corrosion protection, and detailed protocols for formulating, applying, and testing DAM-based industrial coatings.
This compound: Chemical Properties and Rationale for Use
This compound (N,N-diallyl-1,3,5-triazine-2,4,6-triamine) is a unique molecule that combines the thermal stability of a triazine ring with the high reactivity of two allyl functional groups.
Caption: Chemical structure of this compound (DAM).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 91-77-0 | [2] |
| Molecular Formula | C₉H₁₄N₆ | [2] |
| Molecular Weight | 206.25 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 140-142°C | |
Rationale for Use in Anti-Corrosion Coatings:
-
High Crosslink Density: The two allyl groups are highly reactive sites for free-radical or thermal polymerization. When incorporated into a coating formulation with a primary resin (e.g., an acrylic polyol), DAM can form a robust, three-dimensional network. This creates a more tortuous path for corrosive agents like water, oxygen, and chloride ions, significantly enhancing the coating's barrier properties.
-
Thermal and Chemical Stability: The inherent stability of the melamine triazine ring contributes to the overall durability of the cured coating, providing excellent resistance to heat, chemicals, and UV degradation.
-
Improved Mechanical Properties: The dense network formed by DAM crosslinking enhances the coating's hardness, adhesion, and abrasion resistance, which are critical for preventing mechanical damage that can create sites for corrosion initiation.[3]
Mechanism of Corrosion Protection
The primary mechanism by which this compound enhances corrosion resistance is through the formation of a superior barrier coating. During the curing process, typically initiated by heat, the allyl groups of the DAM molecule polymerize and crosslink with the functional groups of the primary binder resin.
Causality of Protection:
-
Initiation: Upon heating, a free-radical initiator (if used) or thermal energy triggers the reaction of the allyl double bonds.
-
Propagation: The DAM molecules react with the polymer chains of the primary resin (e.g., acrylic, polyester) and with each other.
-
Network Formation: This process creates a tightly-knit, interpenetrating polymer network (IPN). Unlike the more linear linkages of some traditional crosslinkers, the dual functionality of DAM promotes a web-like structure.
-
Barrier Enhancement: This dense, highly crosslinked film has significantly lower permeability to water and corrosive ions compared to less-crosslinked systems. By physically blocking these species from reaching the metal substrate, the electrochemical reactions that cause corrosion are effectively inhibited.
Caption: Curing process of a DAM-based coating.
Application Notes: Formulation and Application
Guideline Formulation
This section provides a starting-point formulation for a solvent-borne, heat-cured industrial primer. The ratios should be optimized based on the specific primary resin used and the desired final properties.
Table 2: Model Formulation for a this compound-Based Primer
| Component | Type / Example | Weight % (w/w) | Function |
|---|---|---|---|
| Binder System | |||
| Primary Resin | Hydroxyl-functional Acrylic Resin (50% solids in xylene/butanol) | 50.0 - 60.0 | Forms the primary film matrix; provides adhesion and flexibility. |
| Crosslinker | This compound (DAM) | 5.0 - 15.0 | Forms a dense 3D network to enhance barrier and mechanical properties. |
| Catalyst | |||
| Acid Catalyst | Blocked p-Toluenesulfonic acid (pTSA) | 0.5 - 1.5 | Initiates and accelerates the crosslinking reaction upon heating. |
| Pigments & Fillers | |||
| Anti-Corrosive Pigment | Zinc Phosphate | 10.0 - 15.0 | Provides active corrosion inhibition. |
| Extender Pigment | Barium Sulfate | 5.0 - 10.0 | Improves film build and mechanical properties. |
| Solvent Blend | |||
| Primary Solvent | Xylene / Aromatic 100 | 10.0 - 15.0 | Controls viscosity and solubilizes the resin system. |
| Co-Solvent | n-Butanol | 2.0 - 5.0 | Improves flow, leveling, and compatibility. |
| Additives | |||
| Dispersing Agent | Polymeric Dispersant | 0.5 - 1.0 | Ensures uniform pigment dispersion and prevents settling. |
| Flow & Leveling Agent | Polyacrylate-based Additive | 0.1 - 0.5 | Eliminates surface defects like orange peel and craters. |
| Total | | 100.0 | |
Formulation Rationale: The ratio of DAM to the primary resin is critical. A higher concentration of DAM will generally lead to a harder, more chemically resistant film but may increase brittleness. The level must be optimized to balance hardness with the required flexibility. A blocked acid catalyst is chosen to provide good pot life at ambient temperatures, de-blocking only at elevated curing temperatures to initiate the reaction.
Substrate Preparation
Proper substrate preparation is paramount for coating performance. Failure to adequately prepare the surface is a leading cause of coating failure, regardless of the formulation's quality.
-
Degreasing: Remove all oil, grease, and other surface contaminants using an appropriate industrial degreaser or solvent wash (e.g., per SSPC-SP1).
-
Abrasive Blasting: For maximum adhesion and performance, abrasive blast the steel substrate to a near-white metal finish (e.g., per SSPC-SP10/NACE No. 2). This creates an anchor profile for the coating to mechanically grip.
-
Cleaning: After blasting, remove all residual dust and debris using clean, dry, compressed air or a vacuum. The surface must be coated before any flash rusting occurs.
Coating Application and Curing
-
Application: The formulated coating can be applied using conventional or airless spray equipment. Aim for a uniform wet film thickness (WFT) that will yield the target dry film thickness (DFT), typically 50-75 µm (2-3 mils) for an industrial primer.
-
Flash-Off: Allow a 10-15 minute flash-off period at ambient temperature for solvent evaporation before curing.
-
Curing Schedule: Transfer the coated panels to a convection oven. A typical curing schedule for an acrylic-melamine system is 30 minutes at 130-150°C . The exact time and temperature must be optimized to ensure full crosslinking, which is critical for achieving maximum corrosion resistance.
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing and evaluating the performance of DAM-based coatings.
Caption: Overall experimental workflow.
Protocol: Coating Preparation and Application
-
Preparation: Prepare cold-rolled steel panels (e.g., 10 cm x 15 cm) as described in Section 4.2.
-
Mixing: In a mixing vessel under ventilation, add the primary resin and solvent blend. Begin stirring with a high-speed disperser.
-
Pigment Dispersion: Slowly add the dispersing agent, followed by the pigments and fillers. Increase stirrer speed to achieve a Hegman gauge reading of 6-7, indicating proper dispersion.
-
Let-Down: Reduce stirrer speed and add the this compound crosslinker, catalyst, and any remaining additives. Mix until homogeneous.
-
Viscosity Adjustment: Check the viscosity and adjust with the recommended solvent blend to the target range for spray application (e.g., 20-25 seconds in a Zahn #2 cup).
-
Application: Apply the coating to the prepared steel panels. Prepare multiple panels for different tests.
-
Curing: After the flash-off period, cure the panels according to the optimized schedule (e.g., 30 minutes at 140°C).
-
Conditioning: Allow the cured panels to condition at ambient temperature (23 ± 2°C) for at least 24 hours before testing.
Protocol: Accelerated Corrosion Testing (ASTM B117 Salt Spray)
This protocol provides an accelerated method for evaluating corrosion resistance.[4][5][6]
-
Sample Preparation: Scribe a single diagonal line through the coating to the metal substrate on each test panel using a sharp tool (e.g., per ASTM D1654). Protect the back and edges of the panels with a suitable tape or coating.
-
Chamber Setup: Calibrate and operate a salt spray cabinet according to ASTM B117 standards.
-
Specimen Placement: Place the panels in the chamber at an angle of 15-30° from the vertical, ensuring they do not contact each other and that fog exposure is uniform.[4][6]
-
Exposure: Expose the panels to the continuous salt fog for a predetermined duration (e.g., 250, 500, 1000 hours), depending on the performance requirements.
-
Evaluation: Periodically remove panels, gently rinse with clean water, and visually inspect for signs of corrosion.[6]
-
Scribe Creep: Measure the extent of corrosion or blistering spreading from the scribe line (in mm).
-
Field Blistering: Assess the degree of blistering on the un-scribed area of the panel.
-
Rusting: Note the presence of any red rust on the panel field.
-
Protocol: Performance Evaluation
-
Adhesion (ASTM D3359, Method B - Cross-Cut Tape Test):
-
On a cured panel, make a series of 6 parallel cuts through the coating, followed by another series of 6 cuts perpendicular to the first, creating a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the lattice and smooth it down firmly.
-
Within 90 seconds, remove the tape by pulling it back upon itself at a 180° angle.
-
Classify the adhesion based on the amount of coating removed, from 5B (no removal) to 0B (severe removal).
-
-
Pencil Hardness (ASTM D3363):
-
Using a set of calibrated graphite pencils of increasing hardness (e.g., 2B, B, HB, F, H, 2H), push the pencil lead firmly against the coating surface at a 45° angle.
-
The pencil hardness is defined as the hardest pencil that does not gouge or scratch the coating surface.
-
Data Interpretation & Expected Results
A coating formulated with this compound is expected to show significant improvements in corrosion resistance and mechanical properties compared to a standard control formulation.
Table 3: Expected Performance of DAM-Based Coating vs. Standard Control
| Performance Metric | Test Method | Standard Control (Typical MF Resin) | DAM-Based Formulation (Expected) |
|---|---|---|---|
| Salt Spray Resistance | ASTM B117 | < 5 mm creep @ 500 hrs | < 2 mm creep @ 500 hrs; >1000 hrs to failure |
| Adhesion | ASTM D3359 | 4B - 5B | 5B |
| Pencil Hardness | ASTM D3363 | F - H | 2H - 3H |
| Chemical Resistance | Spot Test (e.g., 10% HCl) | Softening/blistering after 1 hr | No effect after 4 hrs |
Interpreting Results:
-
Low Scribe Creep (ASTM B117): Indicates excellent adhesion and barrier properties, as the coating is resisting under-film corrosion propagation.
-
High Adhesion Rating (ASTM D3359): Confirms strong bonding between the coating and the substrate, which is essential for long-term protection.
-
High Pencil Hardness (ASTM D3363): Reflects a high degree of crosslinking and a durable surface resistant to mechanical damage.
Conclusion
This compound serves as a high-performance crosslinking agent that can significantly elevate the corrosion resistance and overall durability of industrial coatings. Its unique chemical structure, featuring reactive allyl groups and a stable triazine core, enables the formation of a densely crosslinked polymer network. This network provides a superior barrier against corrosive elements and enhances critical mechanical properties such as hardness and adhesion. By following the formulation guidelines and testing protocols outlined in this document, researchers and scientists can effectively harness the benefits of this compound to develop next-generation protective coatings capable of withstanding the most demanding industrial environments.
References
- 1. Innovative Industrial Solutions Using Melamine Resin Coatings- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 2. medkoo.com [medkoo.com]
- 3. Buy this compound | 91-77-0 [smolecule.com]
- 4. infinitalab.com [infinitalab.com]
- 5. micomlab.com [micomlab.com]
- 6. Salt Spray Test Method According to ASTM B117: Procedure and Best Practices [prestogroup.com]
- 7. coteclabs.com [coteclabs.com]
- 8. ipqcco.com [ipqcco.com]
Application Note: Quantitative Analysis of Diallylmelamine in Polymeric Matrices
Introduction: The Role of Diallylmelamine in Modern Polymers
This compound (DAM) is a trifunctional monomer utilized as a crosslinking agent and reactive modifier in various polymer systems. Its incorporation enhances thermal stability, mechanical strength, and chemical resistance, making it valuable in the production of laminates, molding compounds, and high-performance coatings. The precise quantification of unreacted DAM monomer or its concentration within the polymer backbone is critical for quality control, regulatory compliance, and understanding structure-property relationships. Residual monomer can impact material safety and performance, while the degree of incorporation dictates the final characteristics of the polymer.
This application note provides a comprehensive guide for researchers and drug development professionals on the primary analytical techniques for the robust quantification of this compound in complex polymer matrices. We will delve into the causality behind methodological choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).
Pillar 1: Foundational Strategy - Sample Preparation & Analyte Extraction
The primary challenge in analyzing polymer additives is the efficient and clean separation of the target analyte from the complex, often insoluble, polymer matrix.[1] The choice of extraction method is dictated by the polymer's properties and the analyte's concentration.
Protocol 1: Solvent Extraction for Soluble Polymers
This method is suitable for thermoplastic polymers that can be dissolved in an appropriate solvent.
-
Polymer Dissolution: Weigh 1-2 grams of the polymer sample accurately and dissolve it in a suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)) in a volumetric flask. Sonication may be required to facilitate complete dissolution.
-
Analyte Precipitation: Add a non-solvent for the polymer but a good solvent for DAM (e.g., Methanol, Acetonitrile) dropwise while stirring. This causes the polymer to precipitate, leaving the DAM in the supernatant.
-
Separation: Centrifuge the mixture at high speed (e.g., 5000 rpm for 10 minutes) to pellet the precipitated polymer.
-
Concentration: Carefully decant the supernatant. The solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a known volume of a suitable solvent for the chosen analytical technique (e.g., mobile phase for HPLC).
Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices
SPE is ideal for cleaning up extracts and concentrating the analyte, especially from complex or partially soluble matrices.[1] Molecularly Imprinted Polymers (MIPs) can offer exceptional selectivity for melamine-based structures.[2]
-
Initial Extraction: Perform a preliminary extraction using a method like Protocol 1 or Soxhlet extraction.
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation-exchange polymer phase or a custom-synthesized MIP) by passing through methanol followed by deionized water.[1]
-
Sample Loading: Load the extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering matrix components. The selectivity of MIPs allows for harsher washing conditions, leading to cleaner extracts.[1]
-
Elution: Elute the retained this compound using a small volume of a strong solvent (e.g., methanol with 5% ammonium hydroxide).
-
Final Preparation: The eluate can be directly injected or evaporated and reconstituted as needed for analysis.
Pillar 2: Chromatographic Quantification - HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for quantifying additives in polymer extracts.[3] The method relies on the separation of DAM from other extract components on a stationary phase, followed by quantification based on its UV absorbance.
Causality in Method Design:
-
Column Choice: A reversed-phase C18 column is typically effective, as it separates compounds based on hydrophobicity. This compound, being moderately polar, will have a characteristic retention time under these conditions.[4]
-
Mobile Phase: A gradient elution using a mixture of a polar solvent (e.g., water with a buffer like ammonium acetate) and a less polar organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve the analyte from matrix interferences.[3]
-
Detection Wavelength: this compound's triazine ring provides strong UV absorbance. The optimal wavelength for detection should be determined by running a UV scan of a DAM standard (typically around 220-240 nm).[4]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Protocol 3: HPLC-UV Quantification of this compound
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase:
-
Solvent A: 20 mM Ammonium Acetate in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: Start with 95% A, ramp to 100% B over 15 minutes, hold for 5 minutes, and return to initial conditions. (Note: This is a starting point and must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection: 230 nm.
-
Calibration: Prepare a series of DAM standards in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and create a calibration curve by plotting peak area against concentration. The linearity should be confirmed (R² > 0.999).[3]
-
Analysis: Inject the prepared sample extract. Identify the DAM peak by comparing its retention time to that of the standards.
-
Quantification: Calculate the concentration of DAM in the sample using the regression equation from the calibration curve. Account for all dilution factors from the initial sample preparation.
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | [3][5] |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | [5] |
| Linear Range | 1 - 100 µg/mL | [6] |
| Precision (RSD%) | < 5% | [5] |
Pillar 3: Spectroscopic Quantification - qNMR
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of analyte concentration without the need for an identical standard of the analyte for calibration.[7] Quantification is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8]
Causality in Method Design:
-
Solvent Selection: A deuterated solvent that fully dissolves both the polymer extract and the internal standard is crucial. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Internal Standard (IS): The choice of IS is critical for accuracy. It must be stable, of high purity, not reactive with the sample, and have at least one resonance peak that is sharp, well-separated from all analyte and matrix signals, and corresponds to a known number of protons.[9] Maleic anhydride or 1,3,5-trimethoxybenzene are suitable candidates.
-
Acquisition Parameters: To ensure accurate integration, a long relaxation delay (D1) is essential (typically 5-7 times the longest T₁ relaxation time of the protons being quantified). This allows for complete relaxation of the nuclei between scans, ensuring the signal intensity is truly proportional to the number of nuclei.[10]
Experimental Workflow: qNMR Analysis
Caption: Workflow for this compound quantification by qNMR.
Protocol 4: qNMR Quantification of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dried polymer extract into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride) and add it to the same tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex to dissolve completely.
-
-
Instrumentation: A high-resolution NMR spectrometer (≥400 MHz).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): ≥ 30 seconds (must be optimized based on T₁ values).
-
Number of Scans: 16-64 (depending on concentration).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Identify a well-resolved proton signal for this compound (e.g., the vinyl protons) and a signal for the internal standard.
-
-
Quantification Calculation: Use the following formula to determine the amount of DAM: W_DAM = W_IS * (Area_DAM / Area_IS) * (N_IS / N_DAM) * (MW_DAM / MW_IS)
-
W: Weight
-
Area: Integrated signal area
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
| Parameter | Typical Value | Source |
| Accuracy Deviation | < 2.0% | [10] |
| Precision (RSD%) | < 2.0% | [10] |
| Limit of Quantification (LOQ) | Dependent on field strength & scans | [10] |
| Key Requirement | Accurate weighing, long D1 | [9] |
Pillar 4: Thermal Desorption Quantification - Py-GC/MS
Pyrolysis-Gas Chromatography-Mass Spectrometry is a powerful destructive technique that avoids solvent extraction.[11] The polymer is heated rapidly to a high temperature, causing it to break down into characteristic, smaller volatile fragments. Additives like DAM are often thermally desorbed at a lower temperature before the polymer pyrolyzes, allowing for their separation and quantification.[12]
Causality in Method Design:
-
Multi-Step Pyrolysis: A "multi-shot" or "fractionated" pyrolysis approach is key.[12] A lower temperature step (e.g., 150-300°C) is used to thermally desorb additives like DAM without degrading the polymer matrix. A subsequent higher temperature step (>600°C) pyrolyzes the polymer itself for identification. This separation simplifies the resulting chromatogram.[12]
-
GC Separation: A standard non-polar or mid-polar GC column effectively separates the desorbed compounds before they enter the mass spectrometer.
-
MS Detection: Mass spectrometry provides definitive identification of this compound based on its mass spectrum (molecular ion and fragmentation pattern) and allows for sensitive quantification using extracted ion chromatograms (EIC).
Experimental Workflow: Py-GC/MS Analysis
Caption: Workflow for this compound quantification by Py-GC/MS.
Protocol 5: Py-GC/MS Quantification of this compound
-
Instrumentation: A pyrolysis unit coupled to a GC/MS system.
-
Sample Preparation: Place a small, accurately weighed piece of the polymer sample (100-500 µg) into a pyrolysis sample cup.
-
Pyrolysis Program (Double-Shot):
-
Shot 1 (Desorption): 280°C for 1 minute. The volatile and semi-volatile additives are desorbed and sent to the GC/MS.
-
Shot 2 (Pyrolysis): 650°C for 30 seconds. The polymer backbone is pyrolyzed. (This step is for polymer identification and is not used for DAM quantification).
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 50°C (hold 2 min) to 300°C at 15°C/min (hold 5 min).
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Full Scan (m/z 40-550) for identification. For higher sensitivity quantification, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions for DAM.
-
-
Calibration: As external calibration is difficult, a relative quantification or standard addition method is often employed. Alternatively, a calibration curve can be generated by spiking a DAM-free polymer matrix with known amounts of this compound and analyzing these standards.
-
Quantification: Identify the DAM peak in the chromatogram from the first (desorption) shot. Integrate the peak area from the total ion chromatogram (TIC) or, for better selectivity, an extracted ion chromatogram (EIC) of a major fragment ion. Calculate the concentration based on the chosen calibration method.
Conclusion and Method Selection
The optimal technique for quantifying this compound in polymers depends on the specific requirements of the analysis, including the nature of the polymer matrix, the expected concentration of DAM, available equipment, and the need for destructive versus non-destructive analysis.
-
HPLC-UV is a robust, reliable, and widely available method suitable for routine quality control, provided an effective extraction protocol can be established.
-
qNMR offers the highest accuracy and serves as a primary method for validating other techniques. It is particularly powerful as it does not require a calibration curve, but it has lower sensitivity and requires careful sample preparation and parameter optimization.[10][13]
-
Py-GC/MS is an excellent choice for insoluble polymers or when minimal sample preparation is desired. Its ability to separate additives from the polymer matrix thermally makes it a highly efficient screening and quantification tool.[11][14]
Each method, when properly validated, provides a reliable system for the quantitative determination of this compound, ensuring material quality, safety, and performance.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Selective determination of melamine in aqueous medium by molecularly imprinted solid phase extraction [ricerca.uniba.it]
- 3. waters.com [waters.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Determination of melamine in soil samples using surfactant-enhanced hollow fiber liquid phase microextraction followed by HPLC-UV using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. ijpsonline.com [ijpsonline.com]
- 11. archimer.ifremer.fr [archimer.ifremer.fr]
- 12. gcms.cz [gcms.cz]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Diallylmelamine Modification of Cellulose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the modification of natural polymers, specifically cellulose, with diallylmelamine. This modification imparts novel properties to cellulose, expanding its applications in various fields, including flame retardancy and drug delivery. Detailed experimental protocols, data summaries, and workflow visualizations are provided to guide researchers in this area.
Introduction
Cellulose, the most abundant natural polymer, is a versatile biopolymer with applications in numerous industries.[1] However, its inherent properties can be further enhanced through chemical modification. This compound, a triazine derivative containing two reactive allyl groups, is an effective modifying agent. Its nitrogen-rich structure makes it particularly suitable for imparting flame-retardant properties to cellulosic materials.[2][3] The allyl groups allow for grafting onto the cellulose backbone via free radical polymerization, creating a stable covalent bond.[4][5] This modification can enhance thermal stability, alter surface properties, and introduce new functionalities for applications such as controlled drug delivery.[6][7]
Applications
Flame Retardancy
The incorporation of this compound into the cellulose matrix significantly enhances its flame-retardant properties. The nitrogen content of melamine acts as a blowing agent, promoting the formation of a stable char layer upon combustion. This char layer insulates the underlying cellulose, slowing down its thermal degradation and reducing the release of flammable volatiles.[2][8][9] The mechanism involves both condensed-phase and gas-phase actions, where the release of non-combustible gases like ammonia dilutes the flammable gases and oxygen in the gas phase.[2][8]
Drug Delivery
Modified cellulose with tailored surface properties can be utilized as a carrier for drug delivery systems.[6][7][10] The introduction of this compound can alter the hydrophilicity and porosity of the cellulose matrix, influencing drug loading and release kinetics.[11] The amino groups in the melamine structure can also serve as sites for further functionalization, allowing for the attachment of targeting ligands or other bioactive molecules. While direct studies on this compound-cellulose for drug delivery are limited, the principles of modifying cellulose for such applications are well-established.[6][11]
Experimental Protocols
Protocol 1: Free Radical Grafting of this compound onto Cellulose
This protocol describes a general method for the graft polymerization of this compound onto cellulose using a chemical initiator.
Materials:
-
Cellulose (e.g., microcrystalline cellulose, cotton linters)
-
This compound
-
Potassium persulfate (KPS) (initiator)
-
Distilled water
-
Acetone
-
Nitrogen gas
-
Reaction vessel (three-neck round-bottom flask) with a condenser, nitrogen inlet, and magnetic stirrer
Procedure:
-
Cellulose Activation (Pre-treatment):
-
Disperse a known amount of cellulose in distilled water.
-
To improve accessibility of hydroxyl groups, an optional alkali treatment can be performed. For instance, treat the cellulose with a 5% (w/v) NaOH solution at 80-100°C for 1 hour.[12]
-
Thoroughly wash the cellulose with distilled water until a neutral pH is achieved and then dry.
-
-
Grafting Reaction:
-
Suspend the pre-treated cellulose in distilled water in the reaction vessel.
-
Purge the system with nitrogen gas for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Add the desired amount of this compound to the cellulose suspension.
-
Heat the mixture to the reaction temperature (typically 60-80°C) with continuous stirring.[4]
-
Dissolve the potassium persulfate initiator in a small amount of deoxygenated distilled water and add it to the reaction mixture to initiate the polymerization.
-
Continue the reaction under a nitrogen atmosphere for a specified time (e.g., 2-4 hours).[4]
-
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Filter the modified cellulose and wash it extensively with distilled water to remove any unreacted monomer and initiator.
-
To remove any homopolymer of this compound that may have formed, wash the product with a suitable solvent like acetone.
-
Dry the this compound-modified cellulose in an oven at a controlled temperature (e.g., 60°C) to a constant weight.
-
Characterization: The success of the grafting can be confirmed by various analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks of both cellulose and the grafted this compound.
-
Elemental Analysis: To quantify the nitrogen content, which corresponds to the amount of grafted this compound.[13]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the modified cellulose.
-
Scanning Electron Microscopy (SEM): To observe the changes in the surface morphology of the cellulose fibers.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained from the characterization of this compound-modified cellulose. The values are illustrative and will vary depending on the specific reaction conditions.
| Parameter | Unmodified Cellulose | This compound-Modified Cellulose | Analysis Technique |
| Nitrogen Content (%) | ~0 | 1 - 10 | Elemental Analysis |
| Grafting Yield (%) | N/A | 5 - 50 | Gravimetric Analysis |
| Thermal Decomposition Onset (°C) | ~300 | >320 | TGA |
| Char Residue at 600°C (%) | <10 | 20 - 40 | TGA |
Visualizations
Experimental Workflow
Caption: Workflow for this compound modification of cellulose.
Flame Retardancy Mechanism
Caption: Flame retardancy mechanism of this compound-cellulose.
References
- 1. Synthesis and Characterization of Functional Cellulose-Ether-Based PCL- and PLA-Grafts-Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the Study of Flame-Retardant Cellulose and Its Application in Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in drug delivery applications of modified bacterial cellulose-based materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and characterization of bacterial cellulose-based composites for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction of palm tree cellulose and its functionalization via graft copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Diallyl Monomers in Dental Resins: A Case Study of a Diallyl Carbonate Monomer
Please note: While the initial topic of interest was the application of diallylmelamine in dental resins and composites, a comprehensive literature search did not yield specific information on its use in this context. Therefore, this document provides a detailed analysis of a closely related and novel monomer, a diallyl carbonate (BZ-AL) , as a representative example of the application of diallyl-functionalized monomers in dental materials. This case study is intended to provide researchers, scientists, and drug development professionals with insights into the formulation, properties, and evaluation of such advanced dental composites.
Introduction
The development of new monomers for dental resin composites is a critical area of research aimed at overcoming the limitations of traditional methacrylate-based systems, such as polymerization shrinkage and stress.[1] Monomers like Bisphenol A glycidyl methacrylate (BisGMA) are widely used but contribute to significant volumetric changes upon polymerization, which can lead to restoration failure.[2] The introduction of alternative functional groups, such as allyl carbonates, presents a promising avenue for creating dental composites with improved mechanical properties and reduced polymerization stress.[1]
This document details the application of a synthesized diallyl carbonate monomer, allyl(2-(2-(((allyloxy)carbonyl)oxy)benzoyl)-5-methoxyphenyl) carbonate (BZ-AL), as a reactive diluent for BisGMA in photopolymerizable dental composite resins.[1] The properties of an experimental composite containing BZ-AL are compared with a conventional composite formulated with BisGMA and triethylene glycol dimethacrylate (TEGDMA).
Experimental Data Summary
The following tables summarize the quantitative data from the comparative study of the experimental BZ-AL composite and the control TEGDMA composite.
Table 1: Mechanical and Physical Properties of Experimental and Control Dental Composites
| Property | Experimental Composite (BisGMA/BZ-AL) | Control Composite (BisGMA/TEGDMA) |
| Flexural Strength (MPa) | Statistically significant increase (p < 0.001) | Baseline |
| Double Bond Conversion (%) | Highest degree of conversion | Lower than experimental |
| Volumetric Shrinkage (%) | No significant difference | No significant difference |
| Polymerization Stress | 50% lower than control | Baseline |
Data sourced from a study on a novel diallyl carbonate monomer.[1]
Experimental Protocols
Synthesis of Diallyl Carbonate Monomer (BZ-AL)
A detailed protocol for the synthesis of the diallyl carbonate monomer (BZ-AL) is crucial for reproducibility. The chemical structure of the BZ-AL monomer was confirmed using H1 NMR, C13 NMR, and FTIR spectroscopy.[1]
Diagram 1: Synthesis Workflow for BZ-AL Monomer
Synthesis of the BZ-AL monomer.
Formulation of Dental Composites
The experimental and control dental composites were formulated by mixing the resin matrix with silanized inorganic fillers.
Experimental Composite Formulation:
-
Resin Matrix: A mixture of BisGMA and the synthesized BZ-AL monomer.[1]
-
Inorganic Filler: Silanized filler particles.[1]
Control Composite Formulation:
Mechanical and Physical Testing
The flexural strength and modulus of the cured composite specimens were determined using a three-point bending test according to ISO 4049 standards.[3][4]
Diagram 2: Experimental Workflow for Flexural Properties Testing
Workflow for determining flexural properties.
The polymerization kinetics and the degree of double bond conversion were monitored in real-time using Fourier-transform infrared (FTIR) spectroscopy.[1]
Volumetric shrinkage was measured using a video-imaging device, and polymerization stress was determined using a tensometer.[1]
Biocompatibility Assessment
The biocompatibility of the experimental resin formulated with the BZ-AL monomer was evaluated through a cell viability test.[1] The results indicated that the experimental resin was not cytotoxic.[1] Biocompatibility is a critical factor for any dental material, ensuring it does not cause adverse reactions to the surrounding tissues.[5][6][7][8][9]
Diagram 3: Biocompatibility Assessment Workflow
General workflow for in-vitro cytotoxicity testing.
Conclusion
The use of the novel diallyl carbonate monomer, BZ-AL, as a diluent in BisGMA-based dental composites has demonstrated significant advantages over the conventional TEGDMA-containing formulation. The experimental composite exhibited a notable increase in flexural strength and a 50% reduction in polymerization stress, all while maintaining a high degree of double bond conversion and comparable volumetric shrinkage.[1] Furthermore, the BZ-AL containing resin was found to be non-cytotoxic, indicating good biocompatibility.[1] These findings suggest that diallyl-functionalized monomers, such as the BZ-AL monomer, hold considerable potential for the development of advanced dental restorative materials with improved clinical performance. Further research into other diallyl compounds, including this compound, may be warranted based on these promising results.
References
- 1. Dental composite resins with low polymerization stress based on a new allyl carbonate monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What’s in Your Composite? Monomers Unmasked. | Solventum [solventum.com]
- 3. Synthesis of di- and triacrylamides with tertiary amine cores and their evaluation as monomers in dental adhesive interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical tests of composites tensile, bending impact tests [labortech.cz]
- 5. Biocompatibility of dental materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ternadental.com [ternadental.com]
- 7. denpedia.com [denpedia.com]
- 8. ifyber.com [ifyber.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
Application Notes and Protocols: Diallylmelamine as a Curing Agent for Unsaturated Polyester Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diallylmelamine as a curing agent for unsaturated polyester resins (UPR). The inclusion of this compound, a derivative of melamine featuring two reactive allyl groups, offers a promising alternative to conventional curing agents, potentially enhancing the thermal stability, mechanical properties, and chemical resistance of the cured resin system.[1] This document outlines the materials, experimental protocols for curing and characterization, and presents available data on the performance of this compound-cured UPR.
Introduction to this compound in Unsaturated Polyester Resin Curing
Unsaturated polyester resins are widely used thermosetting polymers that cure through a free-radical copolymerization reaction between the unsaturated polyester chains and a reactive monomer, typically styrene.[2][3] The curing process is initiated by peroxides and can be accelerated by metal salts, leading to the formation of a rigid, crosslinked network.[2][3]
This compound serves as a crosslinking agent in this system. Its two allyl functional groups can participate in the free-radical polymerization, integrating the thermally stable triazine ring from the melamine structure into the final polymer network.[1] This incorporation is anticipated to improve the high-temperature performance and mechanical strength of the resulting thermoset.
Experimental Protocols
The following protocols are based on established methodologies for the curing and characterization of unsaturated polyester resins and specific information regarding the use of allyl melamine monomers.
Materials
-
Unsaturated Polyester Resin (UPR): A general-purpose, medium-reactivity, non-thixotropic, orthophthalic-based unsaturated polyester resin dissolved in styrene (approximately 30-40% by weight).
-
Curing Agent: this compound (and Triallylmelamine, as per cited patent formulation).
-
Initiator (for radical polymerization): Methyl ethyl ketone peroxide (MEKP) or Benzoyl Peroxide (BPO).
-
Accelerator (optional, for room temperature cure): Cobalt octoate or N,N-dimethylaniline.
-
Mold Release Agent: Polyvinyl alcohol (PVA) solution or carnauba wax-based release agent.
-
Molds: Glass plates or silicone rubber molds suitable for casting resin sheets.
Formulation and Curing Procedure
The following formulation is adapted from a patented method for producing a polyester-allyl melamine composite.[4]
Formulation:
| Component | Parts by Weight |
| Unsaturated Polyester Resin | 6 |
| This compound | 2 |
| Triallylmelamine | 2 |
Curing Protocol (Compression Molding):
-
Preparation of Resin Mixture: In a well-ventilated fume hood, thoroughly mix the unsaturated polyester resin with this compound and triallylmelamine until a homogeneous composition is achieved.
-
Mold Preparation: Apply a suitable mold release agent to the surfaces of the mold to prevent adhesion of the cured resin.
-
Molding:
-
Pour the resin mixture into the prepared mold.
-
Place the filled mold in a hydraulic press.
-
Apply a pressure of approximately 430 psi (2.96 MPa).
-
Heat the mold to a temperature of 150°C.
-
Maintain the pressure and temperature for up to 6 minutes to ensure complete curing.[4]
-
-
Demolding: After the curing cycle is complete, cool the mold to room temperature before carefully demolding the cured polyester-allyl melamine substrate.
Characterization of Cured Resin
The following are standard testing protocols to evaluate the mechanical and thermal properties of the cured this compound-UPR composite.
-
Tensile Testing (ASTM D638):
-
Prepare dog-bone shaped specimens from the cured resin sheets.
-
Conduct tensile testing using a universal testing machine at a crosshead speed of 5 mm/min.
-
Determine the tensile strength, Young's modulus, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Prepare rectangular specimens from the cured resin sheets.
-
Perform a three-point bending test using a universal testing machine.
-
Calculate the flexural strength and flexural modulus.
-
-
Impact Strength Testing (ASTM D256 - Izod):
-
Prepare notched specimens from the cured resin sheets.
-
Determine the impact strength using an Izod pendulum impact tester.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (5-10 mg) of the cured resin in a TGA instrument.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of decomposition and thermal stability.
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small sample (5-10 mg) of the cured resin in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg).
-
-
Heat Deflection Temperature (HDT) (ASTM D648):
-
Prepare rectangular specimens of the cured resin.
-
Determine the temperature at which the material deforms under a specified load.
-
Data Presentation
Table 1: Mechanical Properties of Cured Unsaturated Polyester Resins
| Property | Standard UPR (Typical Values) | UPR/MF Blend (70/30)[5] | UPR/MF Blend (50/50)[5] |
| Flexural Strength (MPa) | 80 - 120 | 94.1 ± 3.4 | 83.2 ± 2.9 |
| Flexural Modulus (GPa) | 3.0 - 4.5 | 3.2 ± 0.1 | 3.1 ± 0.1 |
| Impact Strength (kJ/m²) | 10 - 20 | 3.1 ± 0.3 | 2.5 ± 0.2 |
Table 2: Thermal Properties of Cured Unsaturated Polyester Resins
| Property | Standard UPR (Typical Values) | UPR/MF Blend (70/30)[5] | UPR/MF Blend (50/50)[5] |
| Glass Transition Temperature (Tg) (°C) | 80 - 120 | 77 | 80 |
| Heat Deflection Temperature (HDT) (°C) | 60 - 100 | Not Reported | Not Reported |
| Char Yield at 600°C (TGA, N₂) (%) | < 5 | 14.5 | 21.5 |
Visualizations
The following diagrams illustrate the general workflow for preparing and curing unsaturated polyester resins and a conceptual representation of the crosslinking process.
Caption: Experimental workflow for this compound-cured UPR.
References
Application Notes and Protocols: Synthesis of Diallylmelamine-Containing Copolymers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed experimental protocols and quantitative data for the synthesis of diallylmelamine-containing copolymers were not available in the provided search results. The following application notes and protocols are based on the synthesis of structurally related diallylamine copolymers. Researchers should consider this information as a foundational guide that will require significant optimization for the specific synthesis of this compound copolymers.
Introduction
Diallyl compounds are a class of monomers known for their ability to undergo free-radical cyclopolymerization, leading to polymers with cyclic repeating units in the main chain. While specific data on this compound is scarce, its structure—featuring a nitrogen-rich, thermally stable melamine core and two polymerizable allyl groups—suggests that its copolymers could be valuable in fields requiring high thermal stability, flame retardancy, and specific binding capabilities. Potential applications could range from advanced coatings and resins to functional biomaterials in drug delivery, leveraging the unique properties of the melamine moiety.
The polymerization of diallyl monomers, such as diallylamine (DAA), typically proceeds via an intra-intermolecular mechanism to form five- or six-membered rings, most commonly pyrrolidine structures in the case of DAA.[1][2][3] This process avoids the extensive cross-linking that would occur if both allyl groups reacted intermolecularly, resulting in soluble, non-cross-linked polymers.[3] However, polymerization can be challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allyl group, leading to low molecular weight products.[1] Strategies to overcome this, such as monomer protonation, have been developed for related compounds.[1]
This document provides a generalized protocol for the free-radical copolymerization of diallyl monomers, using diallylamine as a model, and outlines the key characterization techniques and potential reaction mechanisms.
Experimental Protocols
The following protocols are adapted from the free-radical polymerization of diallylamine and its comonomers.[2][3][4] They serve as a starting point for developing a synthesis procedure for this compound copolymers.
Protocol 2.1: Free-Radical Copolymerization of Diallylamine (DAA) and Itaconic Acid (IA)
This protocol describes the synthesis of a diallylamine-itaconic acid copolymer, which can be further grafted onto other polymers like chitosan.[2][4]
Materials:
-
Diallylamine (DAA)
-
Itaconic Acid (IA)
-
Benzoyl Peroxide (initiator)
-
Dioxane (solvent)
-
Diethyl ether (for precipitation)
-
Ethanol (for washing)
-
Nitrogen gas supply
-
Ultrasonic bath
Procedure:
-
Prepare various in-feed concentrations of DAA and IA comonomers in dioxane in a reaction vessel.
-
Add benzoyl peroxide (e.g., 0.02 M) as the free-radical initiator.[2]
-
Purge the reaction vessel with nitrogen gas for several minutes to create an inert atmosphere.[2]
-
Conduct the reaction at a controlled temperature (e.g., 60 °C) for a specified time in an ultrasonic bath (e.g., 300 watts).[2]
-
After the reaction period, precipitate the resulting copolymer by adding the solution to a non-solvent, such as diethyl ether.[2]
-
Filter the precipitate.
-
Wash the collected copolymer extensively with a solvent like ethanol using a Soxhlet system to remove any unreacted monomers or homopolymers.[2]
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.[3]
-
Determine the final copolymer composition using techniques such as elemental analysis (for nitrogen content) or NMR spectroscopy.[2]
Reaction Mechanism: Cyclopolymerization
The free-radical polymerization of 1,6-dienes like diallyl monomers is characterized by a cyclopolymerization mechanism.[3] Instead of producing a cross-linked structure, the propagating radical undergoes an intramolecular cyclization to form a more stable five- or six-membered ring. This cyclized radical then propagates by reacting with another monomer unit intermolecularly.
// Nodes Initiation [label="Initiation\n(Radical Formation R•)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monomer [label="Diallyl Monomer", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Attack [label="Intermolecular Attack\nR• attacks monomer", fillcolor="#FBBC05", fontcolor="#202124"]; Uncyclized [label="Uncyclized Radical", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Intramolecular Cyclization\n(Forms 5- or 6-membered ring)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclized [label="Cyclized Radical", fillcolor="#F1F3F4", fontcolor="#202124"]; Propagation [label="Intermolecular Propagation\n(Cyclized radical attacks\nanother monomer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polymer [label="Polymer Chain\nwith Cyclic Units", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Initiation -> Monomer [label="1."]; Monomer -> Attack [style=invis]; Attack -> Uncyclized; Uncyclized -> Cyclization [label="2."]; Cyclization -> Cyclized; Cyclized -> Propagation [label="3."]; Propagation -> Polymer; } enddot Caption: Key steps in the free-radical cyclopolymerization of a generic diallyl monomer.
Data Presentation
The following tables summarize quantitative data from the copolymerization of diallylamine (DAA) and itaconic acid (IA), which illustrates the type of data that should be collected for this compound synthesis.[2]
Table 1: Effect of Monomer Feed Composition on Copolymer Composition and Solubility
| Sample No. | In-Feed Molar Ratio (DAA : IA) | Found Molar Ratio in Copolymer (DAA : IA) | Water Solubility |
| 1 | 0.8 : 0.2 | 0.95 : 0.05 | Insoluble |
| 2 | 0.6 : 0.4 | 0.85 : 0.15 | Insoluble |
| 3 | 0.5 : 0.5 | 0.80 : 0.20 | Soluble |
| 4 | 0.4 : 0.6 | 0.70 : 0.30 | Soluble |
| Data sourced from a study on DAA-IA copolymers.[2] The found composition was determined from nitrogen content. |
Table 2: Effect of Reaction Time and Temperature on Graft Copolymerization
| Parameter | Value | Graft Percentage (%) |
| Time (hours) | 1 | 25.3 |
| 2 | 40.5 | |
| 3 | 60.7 | |
| 4 | 60.6 | |
| Temperature (°C) | Room Temp. | 35.2 |
| 30 | 48.9 | |
| 40 | 60.7 | |
| 50 | 55.4 | |
| 60 | 40.2 | |
| Data reflects the grafting of DAA-IA copolymer onto a chitosan backbone.[2] |
Characterization of Copolymers
To confirm the successful synthesis and determine the properties of this compound-containing copolymers, the following characterization techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Used to confirm the copolymer structure, verify the presence of cyclic repeating units, and determine the copolymer composition.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups from both monomers in the final copolymer and confirm the disappearance of vinyl peaks, indicating polymerization.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymer. Copolymers containing a melamine ring are expected to exhibit high thermal stability.[2]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.
-
Elemental Analysis: Can be used to determine the copolymer composition, especially by quantifying the nitrogen content, which would be high for a this compound copolymer.[2]
Applications in Drug Development
While specific applications for this compound copolymers are not yet established, their proposed structure suggests several uses in drug development:
-
Drug Carriers: The melamine core could interact with certain drug molecules through hydrogen bonding, while the polymer backbone could be tailored to control solubility and release kinetics.
-
Hydrogels: Copolymers with hydrophilic comonomers could form hydrogels for controlled drug release or as scaffolds for tissue engineering.
-
Non-viral Gene Delivery: The high density of nitrogen atoms in the melamine unit could be protonated to create polycations capable of complexing with nucleic acids (DNA, siRNA) for gene delivery applications, a strategy common for other polyamines.
References
Diallylmelamine in the Formulation of Molding Compounds: Application Notes and Protocols
Introduction
Diallylmelamine (DAM) is a trifunctional monomer belonging to the class of allylamines. Its structure, featuring a melamine ring with two allyl groups, allows it to undergo polymerization and cross-linking reactions, forming highly durable and heat-resistant thermosetting resins. These properties make this compound a valuable component in the formulation of high-performance molding compounds used in a variety of demanding applications, including electrical and electronic components, decorative laminates, and automotive parts.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of molding compounds, targeted towards researchers and scientists in materials science and polymer chemistry.
Formulation and Curing
This compound is typically copolymerized with other monomers, such as diallyl phthalate (DAP), to form a prepolymer. This prepolymer, often in the form of a solid powder, serves as the resin binder in the molding compound. The formulation of the molding compound involves blending this prepolymer with various additives, including fillers, catalysts, and mold release agents.
Experimental Protocol: Preparation of a this compound-Diallyl Phthalate (DAM-DAP) Prepolymer
-
Monomer Mixture Preparation: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine this compound and diallyl phthalate monomers in the desired molar ratio.
-
Initiator Addition: Add a free-radical initiator, such as benzoyl peroxide, to the monomer mixture. The concentration of the initiator will influence the rate of polymerization and the final molecular weight of the prepolymer.
-
Polymerization: Heat the mixture to a temperature of 80-100°C with continuous stirring. The polymerization process is typically carried out for a period of 30-60 minutes. The reaction is monitored by the increase in viscosity of the mixture.
-
Precipitation and Drying: Once the desired viscosity is reached, cool the reaction mixture and precipitate the prepolymer by adding a non-solvent, such as methanol.
-
Washing and Drying: Filter the precipitated prepolymer and wash it with the non-solvent to remove any unreacted monomers and initiator. Dry the prepolymer in a vacuum oven at a temperature below its softening point to obtain a fine powder.
Logical Workflow for Molding Compound Formulation:
Caption: Workflow for the formulation and processing of this compound-based molding compounds.
Properties and Characterization
Molding compounds based on this compound exhibit a unique combination of properties, making them suitable for high-performance applications. These properties are a direct result of the highly cross-linked network structure formed during the curing process.
Table 1: Typical Properties of this compound-Based Molding Compounds
| Property | Test Method | Typical Value Range |
| Mechanical Properties | ||
| Flexural Strength | ASTM D790 | 100 - 150 MPa |
| Tensile Strength | ASTM D638 | 50 - 80 MPa |
| Izod Impact Strength | ASTM D256 | 0.3 - 0.6 ft-lb/in |
| Thermal Properties | ||
| Heat Deflection Temperature | ASTM D648 | 180 - 250 °C |
| Continuous Use Temperature | UL 746B | 150 - 200 °C |
| Electrical Properties | ||
| Dielectric Strength | ASTM D149 | 350 - 450 V/mil |
| Arc Resistance | ASTM D495 | 180 - 220 seconds |
| Other Properties | ||
| Water Absorption (24 hr) | ASTM D570 | 0.1 - 0.3 % |
| Mold Shrinkage | ASTM D955 | 0.002 - 0.005 in/in |
Experimental Protocol: Determination of Flexural Strength (ASTM D790)
-
Specimen Preparation: Mold rectangular test specimens from the this compound-based molding compound according to the dimensions specified in ASTM D790. Ensure proper curing of the specimens.
-
Apparatus: Utilize a three-point bending test setup on a universal testing machine. The support span should be set according to the standard.
-
Procedure:
-
Measure the width and thickness of the test specimen.
-
Place the specimen on the two supports of the testing machine.
-
Apply a load to the center of the specimen at a specified rate of crosshead motion until the specimen breaks or reaches a maximum strain.
-
Record the load and deflection data throughout the test.
-
-
Calculation: Calculate the flexural strength using the following formula:
-
σ = (3 * P * L) / (2 * b * d^2)
-
Where:
-
σ = Flexural Strength (MPa)
-
P = Maximum Load (N)
-
L = Support Span (mm)
-
b = Width of the specimen (mm)
-
d = Thickness of the specimen (mm)
-
-
-
Reporting: Report the average flexural strength and standard deviation for a set of at least five specimens.
Curing Mechanism
The curing of this compound-based molding compounds is a free-radical polymerization process initiated by heat and the presence of a catalyst. The allyl groups on the this compound and comonomers undergo addition polymerization, leading to the formation of a highly cross-linked, three-dimensional network.
Diagram of the Curing Process:
Application Notes and Protocols: Diallylmelamine in the Synthesis of Advanced Ion-Exchange Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel ion-exchange resins utilizing diallylmelamine. The inclusion of this compound as a monomer or crosslinking agent offers the potential for resins with enhanced thermal stability and chemical resistance due to the inherent properties of the triazine ring. These protocols are intended to serve as a foundational methodology for the development of high-performance resins for applications such as heavy metal removal, water purification, and pharmaceutical ingredient separation.[1][2]
Introduction to this compound in Resin Synthesis
This compound is a derivative of melamine featuring two reactive allyl groups. These allyl functional groups are amenable to various polymerization reactions, making this compound a versatile building block for creating crosslinked polymer networks. The nitrogen-rich triazine core of melamine is known to impart thermal stability and flame-retardant properties to the resulting polymers. By incorporating this compound into an ion-exchange resin matrix, it is possible to develop robust materials capable of withstanding harsh operating conditions.
This document outlines the synthesis of a chelating ion-exchange resin through the copolymerization of this compound with a functional monomer, followed by modification to introduce chelating groups. Chelating resins are a specific class of ion-exchange resins that form stable coordinate complexes with metal ions, making them highly effective for the selective removal of heavy metals from aqueous solutions.
Data Presentation: Expected Performance of this compound-Based Resins
While specific performance data for this compound-based ion-exchange resins is not extensively documented, the following table summarizes the expected performance characteristics based on analogous melamine-containing and chelating resins. These values should be considered as target parameters for characterization experiments.
| Parameter | Expected Value | Method of Analysis |
| Ion-Exchange Capacity | 2.0 - 4.0 meq/g | Titration |
| Moisture Content | 40 - 60% | Gravimetric Analysis (drying at 105°C) |
| Particle Size | 0.3 - 1.2 mm | Sieve Analysis |
| Thermal Stability | Up to 150°C | Thermogravimetric Analysis (TGA) |
| Optimal pH Range | 4.0 - 8.0 | Batch equilibrium studies |
| Heavy Metal Selectivity | Cu²⁺ > Pb²⁺ > Cd²⁺ > Zn²⁺ | Competitive ion-exchange experiments |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and functionalization of a this compound-based chelating ion-exchange resin.
Protocol 1: Synthesis of this compound-Maleic Anhydride Copolymer
This protocol describes the synthesis of a copolymer backbone from this compound and maleic anhydride via free radical polymerization.
Materials:
-
This compound
-
Maleic anhydride
-
Benzoyl peroxide (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Methanol
-
Distilled water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve this compound and maleic anhydride in a 1:1 molar ratio in DMF.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add benzoyl peroxide (1% by weight of total monomers) to the reaction mixture.
-
Heat the mixture to 70-80°C and maintain the temperature with continuous stirring for 6-8 hours.
-
After the reaction is complete, cool the flask to room temperature.
-
Precipitate the resulting polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and initiator.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Functionalization with Iminodiacetic Acid to Form a Chelating Resin
This protocol details the modification of the this compound-maleic anhydride copolymer with iminodiacetic acid to introduce chelating functional groups.
Materials:
-
This compound-maleic anhydride copolymer (from Protocol 1)
-
Iminodiacetic acid
-
Pyridine (catalyst and solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Suspend the dried this compound-maleic anhydride copolymer in pyridine in a round-bottom flask.
-
Add an excess of iminodiacetic acid to the suspension.
-
Heat the mixture to 90-100°C and stir for 12-16 hours.
-
Cool the reaction mixture and filter the functionalized resin.
-
Wash the resin sequentially with distilled water, 1 M HCl, distilled water, 1 M NaOH, and finally with distilled water until the filtrate is neutral.
-
The resulting chelating ion-exchange resin is in the sodium form and can be stored in distilled water.
Protocol 3: Characterization of the Ion-Exchange Resin
This protocol provides methods for determining the key properties of the synthesized resin.
1. Determination of Ion-Exchange Capacity:
-
Accurately weigh about 1.0 g of the dried resin in the H⁺ form (prepared by treating the resin with 1 M HCl and washing with distilled water).
-
Place the resin in a column and pass 100 mL of 1.0 M NaCl solution through the column at a slow flow rate.
-
Collect the eluate and titrate the liberated H⁺ ions with a standardized 0.1 M NaOH solution using phenolphthalein as an indicator.
-
The ion-exchange capacity (in meq/g) is calculated using the formula: Capacity = (Volume of NaOH × Molarity of NaOH) / Dry weight of resin
2. Determination of Heavy Metal Adsorption:
-
Prepare standard solutions of various heavy metal ions (e.g., Cu²⁺, Pb²⁺, Cd²⁺, Zn²⁺).
-
In a series of flasks, add a known amount of the synthesized resin to a fixed volume of the metal ion solution of known concentration.
-
Adjust the pH of the solutions to the desired value.
-
Shake the flasks for a specified contact time to reach equilibrium.
-
Filter the solutions and analyze the final concentration of metal ions in the filtrate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
The amount of metal ion adsorbed per unit mass of the resin can be calculated.
Visualizations
The following diagrams illustrate the key processes in the synthesis and application of this compound-based ion-exchange resins.
References
Troubleshooting & Optimization
Challenges in Diallylmelamine polymerization and solutions
Welcome to the Technical Support Center for diallylmelamine polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this compound polymerization and achieve successful experimental outcomes.
I. Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common issues encountered during this compound polymerization, offering potential causes and actionable solutions.
Issue 1: Low Polymer Yield or Incomplete Monomer Conversion
-
Question: My this compound polymerization has stalled, resulting in a low yield of polymer and significant unreacted monomer. What are the likely causes and how can I improve the conversion?
-
Answer: Low conversion is a frequent challenge in this compound polymerization, often stemming from several factors:
-
Degradative Chain Transfer: This is a primary issue in the polymerization of allyl monomers. A growing polymer radical can abstract a hydrogen atom from an allylic position on a this compound monomer. This terminates the growing chain and forms a stable, less reactive allyl radical, which is inefficient at initiating new polymer chains.[1]
-
Insufficient Initiator Concentration: The concentration of the initiator directly impacts the rate of polymerization. An inadequate amount of initiator may not generate enough primary radicals to overcome inhibitors and sustain the polymerization process.[2]
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger, terminating growing polymer chains and inhibiting polymerization.[2]
-
Low Reaction Temperature: The rate of polymerization is highly dependent on temperature. A temperature that is too low will result in a slow reaction rate and potentially incomplete conversion.[3][4]
Troubleshooting & Optimization:
-
Protonate the Monomer: The most effective strategy to mitigate degradative chain transfer is to protonate the amino groups of the this compound monomer by adding an acid (e.g., hydrochloric acid, trifluoroacetic acid) to the reaction mixture. This reduces the electron-donating ability of the nitrogen atom, decreasing the stability of the resulting allyl radical and promoting chain propagation.[5]
-
Optimize Initiator Concentration: Increase the initiator concentration incrementally. A higher concentration of radicals can lead to a higher rate of initiation and propagation. However, be aware that excessively high initiator concentrations can lead to lower molecular weight polymers.[6][7]
-
Thoroughly Degas the Reaction Mixture: Before initiating polymerization, thoroughly degas the monomer and solvent by bubbling with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[8]
-
Adjust Reaction Temperature: Gradually increase the reaction temperature. The optimal temperature will depend on the initiator used and the solvent. Monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and potential side reactions.[3][4]
-
Issue 2: Consistently Low Molecular Weight Polymer (Oligomers)
-
Question: My this compound polymerization yields a product, but Gel Permeation Chromatography (GPC) analysis consistently shows a very low molecular weight, essentially oligomers. How can I increase the degree of polymerization?
-
Answer: The formation of oligomers is a direct consequence of premature chain termination, primarily due to degradative chain transfer.[1] To achieve higher molecular weight polymers, this termination pathway must be suppressed.
Troubleshooting & Optimization:
-
Implement Monomer Protonation: As with low yield, protonating the this compound monomer is the most critical step to achieving high molecular weight polymers.[5]
-
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over the polymerization of challenging monomers like diallylamines, leading to polymers with higher molecular weights and narrower molecular weight distributions.[9]
-
Monomer Purity: Ensure high purity of the this compound monomer. Impurities can act as chain transfer agents or inhibitors, leading to lower molecular weights.[5][10]
-
Issue 3: Premature Gelation or Cross-linking
-
Question: My this compound polymerization mixture becomes a gel before I can isolate the polymer, or the final product is an insoluble cross-linked material. How can I prevent this?
-
Answer: this compound has two allyl groups, making it a potential cross-linking agent.[11] Uncontrolled polymerization can lead to the formation of an insoluble, cross-linked network.
Troubleshooting & Optimization:
-
Control Monomer Concentration: High monomer concentrations can increase the likelihood of intermolecular cross-linking. Performing the polymerization in a more dilute solution can help favor intramolecular cyclization over intermolecular cross-linking, leading to a soluble, linear polymer.[12]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of all reactions, including cross-linking. Lowering the temperature can help to control the polymerization and reduce the extent of cross-linking.[13]
-
Optimize Initiator Concentration: A very high initiator concentration can lead to a rapid and uncontrolled polymerization, increasing the risk of gelation. A more moderate initiator concentration may provide better control.[12]
-
Consider a Chain Transfer Agent: In some cases, the addition of a chain transfer agent can help to control the molecular weight and reduce the likelihood of gelation.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions about the underlying principles of this compound polymerization.
-
Q1: What is degradative chain transfer and why is it a problem in this compound polymerization?
-
A1: Degradative chain transfer is a side reaction where a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer. In the case of this compound, this creates a resonance-stabilized allyl radical. This new radical is significantly less reactive than the propagating radical and is often unable to efficiently initiate a new polymer chain. This effectively terminates the kinetic chain, leading to low monomer conversion and the formation of low molecular weight polymers or oligomers.[1][10]
-
-
Q2: How does protonating the this compound monomer help in achieving high molecular weight polymers?
-
A2: Protonating the amino groups of the this compound with an acid reduces the electron-donating character of the nitrogen atoms. This, in turn, decreases the stability of the allyl radical that would be formed through degradative chain transfer. A less stable allyl radical is more likely to re-initiate polymerization, thus converting the degradative chain transfer into an effective chain transfer process, allowing for the formation of high molecular weight polymers.[5]
-
-
Q3: What are the key parameters to consider when choosing an initiator for this compound polymerization?
-
A3: The choice of initiator is crucial for a successful polymerization. Key factors to consider include:
-
Solubility: The initiator must be soluble in the chosen reaction solvent. For aqueous polymerizations, water-soluble initiators like potassium persulfate are suitable. For organic solvents, oil-soluble initiators like AIBN or benzoyl peroxide are used.
-
Decomposition Temperature (Half-life): The initiator should have a suitable decomposition rate at the desired reaction temperature to provide a steady supply of radicals. The half-life of the initiator at a given temperature is a key parameter to consider.[14]
-
-
-
Q4: How can I confirm that my this compound polymerization was successful and that I have the desired polymer structure?
-
A4: A combination of analytical techniques is essential for characterizing your polymer:
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of the C=C double bond stretching vibration of the allyl groups in the monomer (typically around 1640 cm⁻¹) and the appearance of new peaks corresponding to the polymer backbone.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the polymer structure. You would expect to see the disappearance of the vinyl proton signals from the monomer and the appearance of broad signals corresponding to the saturated polymer backbone.[1][8][16]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of your polymer. This is crucial for evaluating the success of strategies to increase molecular weight.[17][18][19]
-
-
III. Experimental Protocols & Data
This section provides detailed experimental protocols and representative data to guide your experiments.
Protocol 1: Monomer Purity Analysis
Monomer purity is critical for achieving high molecular weight polymers. Impurities can act as inhibitors or chain transfer agents.
Method: Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the this compound monomer in a suitable solvent (e.g., chloroform).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically suitable.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate any volatile impurities.
-
-
Analysis: The purity of the monomer can be determined by the relative area of the main peak corresponding to this compound. Impurities will appear as separate peaks.[5][20]
Protocol 2: High Molecular Weight Poly(this compound) Synthesis via Monomer Protonation
This protocol describes a general procedure for the radical polymerization of this compound in an acidic aqueous solution to suppress degradative chain transfer.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Water-soluble radical initiator (e.g., 2,2'-Azobis(2-methylpropionamidine) dihydrochloride)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Monomer Protonation: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in deionized water. While stirring, slowly add an equimolar amount of acid (e.g., HCl) to protonate the monomer.
-
Degassing: Bubble nitrogen or argon gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Add the desired amount of the water-soluble radical initiator to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) under a nitrogen or argon atmosphere and stir for the desired reaction time (e.g., 24 hours). The optimal temperature will depend on the initiator's half-life.[3][9]
-
Polymer Isolation: After the reaction is complete, cool the solution to room temperature. The polymer can be isolated by precipitation in a non-solvent such as acetone or methanol, followed by filtration and drying under vacuum.
Data Summary: Influence of Reaction Parameters
The following table summarizes the expected qualitative effects of key reaction parameters on the polymerization of this compound.
| Parameter | Effect on Molecular Weight | Effect on Conversion | Rationale |
| ↑ Initiator Concentration | ↓ | ↑ | Higher radical concentration increases the probability of termination, leading to shorter chains, but also increases the overall rate of polymerization.[6][7] |
| ↑ Temperature | ↓/↑ | ↑ | Higher temperature increases the rate of initiation and propagation, but can also increase the rate of chain transfer and termination. The net effect on molecular weight depends on the specific system.[3][4] |
| ↑ Monomer Concentration | ↑ | ↑ | Higher monomer concentration increases the rate of propagation relative to termination. |
| Protonation | ↑↑ | ↑↑ | Suppresses degradative chain transfer, allowing for the formation of high molecular weight polymers and achieving higher conversions.[5] |
IV. Visualizations
Diagram 1: Degradative Chain Transfer in this compound Polymerization
Caption: Mechanism of degradative chain transfer in this compound polymerization.
Diagram 2: Troubleshooting Workflow for Low Molecular Weight
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. 3 ways to analyze GPC/SEC data | Malvern Panalytical [malvernpanalytical.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diallylmelamine Crosslinking Density
Welcome to the technical support center for diallylmelamine (DAM) applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the crosslinking density of this compound-based systems for desired material properties. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot and refine your processes with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (DAM) is a derivative of melamine, featuring a triazine ring with two reactive allyl groups. This structure makes it a versatile crosslinking agent and monomer in polymer chemistry.[1] Its primary applications include enhancing the thermal stability, chemical resistance, and mechanical properties of polymers used in high-performance resins, coatings, adhesives, and composites.[1] The nitrogen-rich triazine ring also contributes to flame-retardant properties.
Q2: How does the crosslinking of this compound occur?
A2: The crosslinking of this compound proceeds via the polymerization of its two allyl functional groups. This process is typically initiated by free radicals generated from thermal or photochemical initiators. The allyl groups undergo addition polymerization to form a robust three-dimensional network, which imparts enhanced properties to the final material.
Q3: What is "crosslinking density" and why is it important?
A3: Crosslinking density refers to the number of crosslinks per unit volume of a polymer. It is a critical parameter that dictates the material's properties. A higher crosslinking density generally leads to increased stiffness, hardness, thermal stability, and solvent resistance, but can sometimes result in brittleness.[2] Conversely, a lower crosslinking density can result in a more flexible and tougher material.[3] Optimizing the crosslinking density is therefore crucial for tailoring the material's performance to a specific application.
Q4: What are the key factors that influence the crosslinking density of this compound?
A4: The primary factors influencing crosslinking density are:
-
Initiator Concentration: The concentration of the free-radical initiator directly affects the number of growing polymer chains.
-
Curing Temperature and Time: Temperature influences the rate of initiator decomposition and the overall polymerization kinetics.[4]
-
This compound Concentration: The amount of DAM in the formulation will determine the maximum achievable crosslink density.
-
Presence of Inhibitors: Impurities or dissolved oxygen can inhibit the free-radical polymerization, leading to lower crosslinking density.[5]
-
Co-monomers or other additives: The presence of other reactive or non-reactive components can influence the final network structure.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound crosslinking.
Issue 1: Low Crosslinking Density Leading to Poor Mechanical Properties
Symptoms: The cured material is soft, has low tensile strength, swells excessively in solvents, or exhibits a low glass transition temperature (Tg).
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Initiator Concentration | A low concentration of initiator generates fewer radicals, leading to incomplete polymerization and a sparsely crosslinked network. | 1. Increase Initiator Concentration: Incrementally increase the initiator concentration (e.g., in 0.1 wt% steps) and evaluate the impact on material properties. Be cautious, as excessive initiator can lead to shorter polymer chains and potentially reduced mechanical strength.[4] 2. Select a More Efficient Initiator: Consider an initiator with a lower decomposition temperature or higher radical yield for your specific curing conditions. |
| Inadequate Curing Temperature or Time | The polymerization reaction may not have gone to completion due to insufficient thermal energy or time. | 1. Optimize Curing Profile: Use Differential Scanning Calorimetry (DSC) to determine the optimal curing temperature and time.[6][7] 2. Increase Curing Temperature/Time: Systematically increase the curing temperature or extend the curing time and monitor the effect on crosslinking density through techniques like gel content analysis. |
| Inhibition of Polymerization | The presence of oxygen or other impurities can scavenge free radicals, prematurely terminating polymer chains and preventing network formation.[5] | 1. De-gas the Monomer Mixture: Before adding the initiator, de-gas the this compound and any other monomers or solvents by bubbling with an inert gas (e.g., nitrogen or argon).[4] 2. Use High-Purity Reagents: Ensure all components are of high purity and free from inhibitors. If necessary, purify the this compound. |
| Degradative Chain Transfer | A common issue with allyl monomers where a growing polymer radical abstracts a hydrogen from another monomer, creating a less reactive allylic radical that slows or stops polymerization.[5] | 1. Increase Initiator Concentration: A higher radical flux can help to overcome the effects of degradative chain transfer.[4] 2. Consider Controlled Radical Polymerization (CRP): Techniques like RAFT or ATRP can provide better control over the polymerization of allyl monomers.[4] |
Issue 2: Material is Too Brittle
Symptoms: The cured material fractures easily and exhibits low elongation at break.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Excessive Crosslinking Density | A very high concentration of crosslinks can restrict polymer chain mobility, leading to a rigid and brittle material. | 1. Reduce this compound Concentration: If used as a crosslinker in a formulation, decrease the amount of DAM. 2. Reduce Initiator Concentration: Lowering the initiator concentration can lead to longer polymer chains between crosslinks, increasing flexibility. 3. Incorporate a Flexible Co-monomer: Copolymerizing with a monomer that imparts flexibility to the polymer backbone can toughen the material. |
| High Curing Temperature | Curing at excessively high temperatures can sometimes lead to side reactions or degradation, resulting in a brittle network. | 1. Lower Curing Temperature: Based on DSC data, select a curing temperature that ensures complete reaction without causing degradation. |
Methodologies for Assessing Crosslinking Density
A key aspect of optimizing your this compound system is the ability to accurately characterize the crosslinking density. The following are standard experimental protocols for this purpose.
Gel Content Analysis (Solvent Extraction)
This is a direct method to determine the extent of crosslinking.[8] The insoluble, crosslinked portion of the polymer (the "gel") is separated from the soluble, uncrosslinked portion (the "sol").
Protocol:
-
Sample Preparation: Accurately weigh a small piece of the cured this compound polymer (W_initial).
-
Solvent Extraction: Place the sample in a suitable solvent (e.g., toluene, xylene) in which the uncrosslinked polymer is soluble.[3][9]
-
Extraction: Heat the solvent to boiling and maintain it for a specified period (typically 8-24 hours) to ensure complete extraction of the soluble fraction.[9]
-
Drying: Carefully remove the swollen gel from the solvent and dry it in a vacuum oven until a constant weight is achieved (W_final).
-
Calculation: The gel content is calculated as: Gel Content (%) = (W_final / W_initial) x 100
A higher gel content indicates a higher degree of crosslinking.[3]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the glass transition temperature (Tg) and monitoring the curing process.[7][10] A higher Tg is generally correlated with a higher crosslinking density.
Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured polymer into a DSC pan.[10]
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected Tg.
-
Ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a temperature above the Tg.[7]
-
Cool the sample back to the starting temperature.
-
Perform a second heating ramp to obtain a clear glass transition.
-
-
Data Analysis: The Tg is determined from the inflection point of the heat flow curve during the second heating scan.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR can be used to monitor the disappearance of the allyl double bonds during the curing process, providing an indication of the extent of reaction.[11][12][13]
Protocol:
-
Sample Preparation: Prepare a thin film of the uncured this compound formulation on an appropriate IR-transparent substrate (e.g., KBr pellet, ATR crystal).
-
Initial Spectrum: Record the FTIR spectrum of the uncured sample. Note the characteristic peaks for the allyl C=C stretching and =C-H bending vibrations.
-
Curing: Cure the sample according to your experimental conditions.
-
Final Spectrum: Record the FTIR spectrum of the cured sample.
-
Data Analysis: Compare the initial and final spectra. A decrease in the intensity of the allyl peaks indicates the consumption of these groups during crosslinking. The degree of conversion can be quantified by comparing the peak area of an allyl absorption to an internal standard peak that does not change during the reaction.[11][12]
Visualizing the Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the crosslinking density of this compound.
Caption: Workflow for optimizing this compound crosslinking.
References
- 1. Buy this compound | 91-77-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mcpolymers.com [mcpolymers.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. Fabrication and evaluation of melamine-formaldehyde resin crosslinked PVA composite coating membranes with enhanced oxygen barrier properties for food ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01214B [pubs.rsc.org]
- 8. Gel content determination in cross-linked polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting incomplete curing of Diallylmelamine-based resins
Technical Support Center: Diallylmelamine-Based Resins
This guide provides troubleshooting assistance for common issues encountered during the curing of this compound-based resins.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my cured resin surface sticky or tacky?
A1: A sticky or tacky surface is a common sign of incomplete curing. Several factors can cause this issue:
-
Incorrect Mix Ratio: An improper ratio of resin to curing agent or hardener is a primary cause of curing failure.[1] this compound resins require precise stoichiometric ratios for complete cross-linking.
-
Inadequate Mixing: If the components are not thoroughly mixed, you will have areas with an excess of resin or hardener, leading to localized uncured spots.[2][3] It is crucial to scrape the sides and bottom of the mixing container to ensure a homogeneous mixture.[2][4]
-
Low Curing Temperature: The curing process is a chemical reaction that is highly dependent on temperature.[5] If the ambient temperature or the curing oven is too cool, the reaction rate will slow down significantly, preventing a full cure.[4]
-
Moisture Contamination: this compound and its curing agents can be sensitive to moisture.[1][4] Absorbed moisture can interfere with the chemical reactions, leading to an incomplete cure.[6] Always store resins in a dry area with containers tightly sealed.[4][6]
Q2: The body of my resin cured, but it remains soft and flexible. What went wrong?
A2: Soft and flexible results, where a hard, rigid structure is expected, point to an insufficient cross-linking density.
-
Insufficient Cure Time: Every resin system has a recommended cure time at a specific temperature. While a part may feel hard to the touch after a certain period, it may not have reached its full cure and final properties.[4] Some systems require 72 hours or more to fully cure.[4]
-
Incorrect Curing Agent: Using a curing agent not specified for your this compound resin system can lead to poor results.
-
Sub-optimal Curing Temperature: Even if the cure time is sufficient, a temperature that is too low will prevent the formation of a dense cross-linked network, resulting in a flexible product.[6]
-
Excessive Inhibitor Concentration: Polymerization inhibitors are added to resins to increase storage stability.[7][8] However, an excessively high concentration can slow down the polymerization rate to a degree that it doesn't fully cure under standard conditions, even if the degree of conversion isn't significantly affected.[9][10]
Q3: My final product appears cloudy or grainy. How can I achieve a clear, solid cure?
A3: A cloudy or grainy appearance can be due to several factors, from temperature issues to contamination.
-
Temperature Issues: Curing at temperatures that are too low can sometimes cause a cloudy appearance.[4] Conversely, overheating can accelerate the cure too quickly, trapping air and leading to defects.[5]
-
Moisture: Moisture contamination is a frequent cause of cloudiness in the final product.[11] Ensure all equipment and the resin itself are free from moisture.
-
Incompatible Additives: Using colorants or other additives that are not compatible with the this compound resin system can introduce impurities and cause a cloudy finish.[4] Water-based additives are a common culprit.[4]
-
Insufficient Pressure: For applications involving hot mounting or pressing, insufficient pressure can result in a grainy mold as the resin particles do not fuse completely.[6]
Q4: The cured resin has cracked. What causes this and how can it be prevented?
A4: Cracking is often a result of internal stresses built up during the curing process.
-
Excessive Shrinkage: All resins shrink to some degree during curing. If the formulation has a high shrinkage value, it can lead to cracking, especially in larger or constrained parts.[6]
-
Rapid Cooling: Cooling the cured part too quickly can induce thermal stress, leading to circumferential or radial cracks.[6] A controlled cooling rate is recommended.[6]
-
Overheating during Cure: An excessively high curing temperature can cause a rapid, uncontrolled exothermic reaction.[5] This generates significant internal stress, which is then relieved through cracking.[5]
Data Presentation
Table 1: General Troubleshooting Summary for Incomplete Curing
| Symptom | Potential Cause | Recommended Solution |
| Sticky/Tacky Surface | Incorrect mix ratio | Verify stoichiometric calculations for resin and hardener.[1] |
| Inadequate mixing | Mix for 3-5 minutes, scraping sides and bottom of the container.[4] | |
| Low temperature | Increase ambient/oven temperature to the recommended range (e.g., 72°-85°F / 22°-29°C for many resins).[4] | |
| Moisture contamination | Store resins in a dry, sealed environment.[6] Dry any equipment thoroughly.[4] | |
| Soft/Flexible Solid | Insufficient cure time | Allow the part to cure for the full recommended duration (can be 72+ hours).[4] |
| Sub-optimal temperature | Increase curing temperature to the manufacturer's specification.[6] | |
| Incorrect hardener/initiator level | Ensure the correct amount of initiator is used; too little can lead to an incomplete reaction.[1] | |
| Cloudy/Grainy Finish | Low curing temperature | Work in a warmer environment and consider a warm water bath for resin components before mixing.[4] |
| Moisture contamination | Eliminate all sources of moisture from the workspace and materials.[4] | |
| Insufficient pressure (for molding) | Increase mounting pressure to ensure proper resin consolidation.[6] | |
| Cracking | Excessive cooling rate | Reduce the cooling rate after the curing cycle is complete.[6] |
| Overheating (exotherm) | Lower the curing temperature or cure in smaller batches to manage heat generation.[5] | |
| High resin shrinkage | Select a resin formulation with a lower linear shrinkage value.[6] |
Table 2: Influence of Temperature on Curing (General Resin Observations)
| Temperature Condition | Effect on Curing Process | Potential Defect |
| Too Low | Slows down or stalls the chemical reaction.[5] | Incomplete cure, soft/sticky finish, cloudy appearance.[4][11] |
| Optimal Range | Allows for proper mixing, adequate working time, and complete cross-linking.[5] | A clear, hard, and durable final product. |
| Too High (Overheating) | Cures too quickly, shortens working time, generates internal stress.[5] | Cracking, yellowing, surface defects, trapped air bubbles.[5] |
Experimental Protocols
Protocol 1: Monitoring Cure State with Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the kinetics of the curing process in resins like this compound.[12][13] It measures the amount of heat released during the exothermic curing reaction, allowing for the determination of the degree of cure.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured this compound resin mixture into a standard aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Dynamic Scan (to determine total heat of reaction):
-
Heat the sample from room temperature to a temperature well above the curing range (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).[1]
-
The integrated area of the exothermic peak corresponds to the total enthalpy of cure (ΔH_total).
-
-
Isothermal Scan (to analyze a specific cure schedule):
-
Prepare a new sample and heat it rapidly to the desired isothermal curing temperature.
-
Hold the sample at this temperature for the intended duration of the cure.
-
Any residual exothermic activity indicates an incomplete cure.
-
-
Analysis: The degree of cure (α) for a partially cured sample can be calculated by performing a dynamic scan on it to measure the residual heat of reaction (ΔH_residual) and using the following equation:
-
α = (ΔH_total - ΔH_residual) / ΔH_total
-
Protocol 2: Assessing Chemical Changes with Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy can be used to monitor the chemical changes that occur during the curing of melamine-based resins in real-time.[14] It tracks the disappearance of reactive groups and the appearance of new chemical bonds associated with the cross-linked network.
Methodology:
-
Sample Preparation: A thin film of the uncured resin is applied to an appropriate IR-transparent substrate (e.g., a KBr pellet or a diamond ATR crystal).
-
Instrument Setup: The sample is placed in a heated transmission cell or on a heated ATR accessory within the FTIR spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty, heated cell is collected.
-
The resin sample is heated according to the desired temperature profile (e.g., ramped from 30°C to 180°C at 3°C/min).[14]
-
Spectra are collected continuously throughout the heating and curing process.
-
-
Analysis:
-
Monitor the decrease in the intensity of peaks corresponding to reactive groups (e.g., methylol groups).
-
Monitor the increase in the intensity of peaks corresponding to the formation of cross-links (e.g., ether and methylene linkages).[14]
-
By tracking the relative changes in these peak areas, the progression of the cure can be qualitatively and semi-quantitatively assessed.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete this compound resin curing.
Caption: Key factors influencing the curing outcome of thermoset resins.
References
- 1. benchchem.com [benchchem.com]
- 2. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 3. aeromarineproducts.com [aeromarineproducts.com]
- 4. artnglow.com [artnglow.com]
- 5. truecomposites.com [truecomposites.com]
- 6. kemet.co.uk [kemet.co.uk]
- 7. compositesone.com [compositesone.com]
- 8. specialchem.com [specialchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epoxyres-it.co.uk [epoxyres-it.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Identifying and minimizing side reactions in Diallylmelamine synthesis
Technical Support Center: Diallylmelamine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (N²,N⁴-diallyl-1,3,5-triazine-2,4,6-triamine), a versatile chemical intermediate, is crucial for developing advanced polymers, crosslinking agents, and functionalized materials. Its unique structure, featuring a stable triazine ring and reactive allyl groups, allows for extensive applications in material science and fine chemical synthesis. However, achieving high purity in its synthesis is a common challenge. The presence of side products, such as under- or over-allylated melamine species, can significantly compromise the performance and safety of the final product.
This guide provides a comprehensive, question-and-answer-based resource for identifying, troubleshooting, and minimizing side reactions during the synthesis of this compound. It is designed to equip researchers with the expert insights and practical protocols necessary to optimize their synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the nucleophilic substitution reaction of melamine with an allylating agent, typically an allyl halide like allyl chloride or allyl bromide, in the presence of a base. The reaction sequentially substitutes the hydrogen atoms on the amino groups of the melamine core with allyl groups.
Q2: What are the most common impurities and side products I should expect?
The primary side products are products of incomplete or excessive allylation. These include:
-
Monoallylmelamine: Resulting from the addition of only one allyl group.
-
Triallylmelamine and other over-allylated species: Such as N²,N²,N⁴-triallylmelamine or hexaallylmelamine, resulting from the addition of three or more allyl groups.[1]
-
Polymerized byproducts: The allyl groups are susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.
Q3: Why is controlling the stoichiometry so critical in this synthesis?
The melamine molecule has six reactive N-H protons across three amino groups, each capable of reacting with the allylating agent. Controlling the stoichiometry is essential to selectively form the desired diallylated product. An insufficient amount of allyl halide will lead to a higher proportion of monoallylmelamine, while an excess will inevitably produce tri-, tetra-, and even hexa-allylated species. Precise molar ratios are the primary tool for guiding the reaction toward the desired product.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific issues encountered during synthesis and provides actionable solutions based on mechanistic principles.
Problem 1: Low Yield of this compound with Significant Monoallylmelamine Impurity
Potential Cause: This issue points directly to incomplete allylation. The primary causes are an insufficient molar ratio of the allylating agent, a reaction time that is too short, or a reaction temperature that is too low to drive the second substitution effectively.
Recommended Solution & Protocol:
-
Optimize Molar Ratio: The theoretical molar ratio of melamine to allyl halide for this compound is 1:2. However, to drive the reaction towards the desired product and overcome the statistical probability of forming monoallylmelamine, a slight excess of the allylating agent is often beneficial. Start with a 1:2.2 molar ratio of melamine to allyl halide .
-
Adjust Temperature and Time: Ensure the reaction temperature is adequate. For many solvent systems, a range of 80-100°C is effective. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which is typically when the concentration of the starting melamine is minimized and the this compound peak is maximized.
-
Ensure Efficient Mixing: Melamine has low solubility in many organic solvents. Vigorous stirring is crucial to ensure the heterogeneous mixture reacts effectively.
Problem 2: High Concentration of Triallylmelamine and Other Over-Allylated Byproducts
Potential Cause: The formation of triallylmelamine and more highly substituted products is a clear indication of over-allylation. This is typically caused by using too large an excess of the allylating agent or allowing the reaction to proceed for too long.
Recommended Solution & Protocol:
-
Strict Stoichiometric Control: Reduce the molar ratio of the allylating agent. Begin with a ratio of precisely 1:2.0 (melamine:allyl halide) and analyze the product mixture. If over-allylation is still observed, you may need to slightly favor a sub-stoichiometric ratio (e.g., 1:1.9) and plan for a subsequent purification step to remove unreacted monoallylmelamine.
-
Controlled Addition of Reagents: Instead of adding all the allyl halide at once, employ a slow, dropwise addition of the allylating agent to the heated melamine suspension. This maintains a low instantaneous concentration of the electrophile, disfavoring multiple substitutions on a single melamine molecule.
-
Real-Time Reaction Monitoring: Use HPLC or Gas Chromatography (GC) to monitor the disappearance of the desired this compound and the appearance of the triallylmelamine peak. Quench the reaction as soon as the optimal ratio is reached.
Problem 3: Formation of Insoluble, Gel-like Material (Polymerization)
Potential Cause: The allyl functional groups on the melamine product are reactive double bonds that can undergo polymerization, especially under prolonged heating or in the presence of oxygen or other radical initiators.
Recommended Solution & Protocol:
-
Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This minimizes the presence of oxygen, which can initiate radical polymerization at elevated temperatures.
-
Control Reaction Temperature: Avoid excessive temperatures. While heat is needed to drive the substitution, temperatures above 120°C can significantly increase the rate of side reactions, including polymerization. Determine the lowest effective temperature for the substitution reaction.
-
Introduce a Radical Inhibitor: If polymerization remains a persistent issue, consider adding a small amount (e.g., 100-500 ppm) of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture.
Visualizing the Reaction Pathways
Understanding the competition between the desired reaction and side reactions is key to optimization. The following diagram illustrates these pathways.
Caption: Reaction pathways in this compound synthesis.
Analytical and Purification Protocols
A robust synthesis strategy must be paired with reliable methods for analysis and purification.
Protocol 1: HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm.
-
Procedure:
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
Inject onto the HPLC system.
-
Identify peaks based on the retention times of pure standards (melamine, this compound, etc.). The expected elution order will be Melamine > Monoallylmelamine > this compound > Triallylmelamine.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing both under- and over-allylated impurities.
-
Solvent Selection: Identify a suitable solvent system. This compound is often recrystallized from solvents like acetone or ethanol.[2] The ideal solvent should dissolve the crude product at an elevated temperature and allow the pure this compound to crystallize upon cooling, while impurities remain in the solution.
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration. e. Wash the crystals with a small amount of cold solvent. f. Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purified product using the HPLC method described above to confirm the removal of impurities.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving synthesis issues.
References
Technical Support Center: Enhancing the Thermal Stability of Diallylmelamine Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and thermal stabilization of diallylmelamine (DAM) polymers.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the polymerization of this compound and efforts to improve the thermal stability of the resulting polymers.
Issue 1: Low Polymerization Yield or Incomplete Curing
Question: I am experiencing low yields or incomplete curing during the polymerization of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low polymerization yield and incomplete curing are common issues in the synthesis of this compound polymers, often stemming from the inherent nature of allyl monomers which can undergo degradative chain transfer. Here are the primary causes and corresponding troubleshooting steps:
-
Degradative Chain Transfer: The allyl groups in DAM can lead to premature termination of growing polymer chains.
-
Solution: Consider copolymerization with a more reactive monomer, such as an acrylate or methacrylate. This can help to mitigate the effects of degradative chain transfer.
-
-
Inhibitors: The presence of inhibitors in the monomer or solvent can prevent polymerization.
-
Solution: Ensure that the this compound monomer and any solvents are purified to remove inhibitors before use.
-
-
Inadequate Initiator Concentration: The concentration of the free radical initiator may be too low to effectively initiate polymerization.
-
Solution: Gradually increase the initiator concentration. Common initiators for DAM include benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN).
-
-
Oxygen Inhibition: The presence of oxygen can inhibit free radical polymerization.
-
Solution: De-gas the reaction mixture by bubbling with an inert gas like nitrogen or argon before and during polymerization.
-
-
Improper Curing Conditions: The temperature and time for curing may not be optimal for achieving a high degree of crosslinking.
-
Solution: Optimize the curing schedule. This may involve a multi-step process with an initial lower temperature cure followed by a higher temperature post-cure to ensure complete reaction. Differential Scanning Calorimetry (DSC) can be used to determine the optimal curing temperature and extent of reaction.[1][2]
-
Issue 2: Poor Thermal Stability of the Final Polymer
Question: My this compound polymer exhibits lower-than-expected thermal stability. What strategies can I employ to improve it?
Answer:
Improving the thermal stability of this compound polymers involves strategies that enhance the crosslink density, incorporate thermally stable moieties, or add reinforcing fillers.
-
Incomplete Crosslinking: A low degree of crosslinking results in a less rigid network with lower thermal stability.
-
Flexible Polymer Backbone: The inherent structure of the polymer may lack rigidity.
-
Solution 1: Copolymerization: Introduce comonomers that impart greater rigidity and thermal stability. Aromatic monomers or other heterocyclic compounds can be effective.
-
Solution 2: High-Performance Curing Agents: The choice of curing agent can significantly impact the thermal properties of the final thermoset. Aromatic amines, for example, tend to impart higher thermal resistance compared to aliphatic amines due to the rigidity of the aromatic rings.[3]
-
-
Lack of Reinforcement: The polymer matrix itself may have limitations in thermal resistance.
-
Solution: Incorporation of Fillers and Nanofillers: Adding thermally stable fillers can significantly enhance the thermal stability of the polymer matrix.
-
Nanoclays (e.g., Montmorillonite): These layered silicates can create a tortuous path for volatile degradation products, thereby increasing the thermal stability.[4]
-
Metal Oxides (e.g., SiO₂, Al₂O₃, TiO₂): These inorganic fillers are inherently thermally stable and can improve the overall heat resistance of the composite.
-
Carbon-based materials (e.g., Graphene, Carbon Nanotubes): These materials can enhance thermal conductivity and act as barriers to thermal degradation.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the thermal analysis of this compound polymers?
A1: A good starting point for thermal analysis is to use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5]
-
TGA: Heat the sample from room temperature to around 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. This will provide information on the decomposition temperature and char yield.
-
DSC: A typical DSC experiment involves a heat-cool-heat cycle. For example, heating from room temperature to 250°C at 10°C/min, cooling back to room temperature, and then reheating. The second heating scan is used to determine the glass transition temperature (Tg) without the influence of the sample's prior thermal history.[6]
Q2: How does copolymerization affect the thermal stability of this compound polymers?
A2: Copolymerization is a versatile strategy to enhance thermal stability. By incorporating a comonomer with high thermal resistance, the overall stability of the resulting copolymer can be improved. For instance, copolymerizing this compound with sulfur has been shown to yield copolymers with thermal stability around 160°C. The choice of comonomer is critical and will dictate the final properties of the polymer.
Q3: What are the key considerations when preparing this compound-nanoclay composites to improve thermal stability?
A3: When preparing this compound-nanoclay composites, achieving good dispersion of the nanoclay within the polymer matrix is crucial for enhancing thermal stability. Key considerations include:
-
Surface Modification of Nanoclay: To improve compatibility with the organic polymer matrix, the hydrophilic surface of the nanoclay is often modified with organic surfactants.
-
Synthesis Method: In-situ polymerization, where the monomer is polymerized in the presence of the dispersed nanoclay, is often an effective method to achieve good exfoliation and dispersion of the clay layers within the polymer matrix.[7]
-
Loading Level: The concentration of the nanoclay is an important factor. Typically, low loading levels (1-5 wt%) are sufficient to see a significant improvement in thermal properties. Higher loadings can sometimes lead to agglomeration, which can be detrimental to the material's properties.
Section 3: Data Presentation
The following table summarizes the expected impact of various modification strategies on the thermal properties of this compound polymers, based on general principles of polymer science. The values are illustrative and will vary depending on the specific experimental conditions.
| Modification Strategy | Expected Change in Td₅% (°C)¹ | Expected Change in Char Yield (%)² | Key Considerations |
| Copolymerization with Styrene | Increase | Increase | Monomer reactivity ratios, polymerization method. |
| Copolymerization with Methyl Methacrylate | Moderate Increase | Moderate Increase | Optimization of initiator and temperature. |
| Incorporation of Montmorillonite Clay (3 wt%) | Significant Increase | Significant Increase | Proper dispersion and surface modification of clay. |
| Incorporation of Silica Nanoparticles (5 wt%) | Increase | Increase | Particle size and surface functionalization. |
| Crosslinking with Aromatic Diamine | Significant Increase | Significant Increase | Stoichiometry and curing conditions. |
¹ Td₅%: Temperature at which 5% weight loss occurs in TGA. ² Char Yield: The percentage of material remaining at the end of the TGA experiment (e.g., at 800°C).
Section 4: Experimental Protocols
Protocol 1: General Procedure for Free-Radical Copolymerization of this compound with a Vinyl Monomer
This protocol provides a general guideline for the copolymerization of this compound (DAM) with a vinyl monomer, such as styrene or methyl methacrylate (MMA).
Materials:
-
This compound (DAM), purified
-
Vinyl comonomer (e.g., Styrene or MMA), purified
-
Free-radical initiator (e.g., AIBN or BPO)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
In a reaction flask, dissolve the desired molar ratio of DAM and the vinyl comonomer in the anhydrous solvent.
-
De-gas the solution by bubbling with dry nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Add the free-radical initiator to the reaction mixture. The concentration of the initiator will typically be in the range of 0.1 to 1.0 mol% with respect to the total monomer concentration.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) under a nitrogen atmosphere with continuous stirring.
-
Monitor the progress of the polymerization by periodically taking samples and analyzing for monomer conversion (e.g., by ¹H NMR or gravimetry).
-
After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the copolymer by pouring the reaction solution into a large volume of a non-solvent (e.g., methanol or hexane).
-
Isolate the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomers and initiator.
-
Dry the final copolymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Synthesis of this compound-Clay Nanocomposites via In-Situ Polymerization
This protocol outlines a method for preparing this compound-nanoclay composites to enhance thermal stability.
Materials:
-
This compound (DAM), purified
-
Organically modified montmorillonite (OMMT) clay
-
Free-radical initiator (e.g., AIBN)
-
Solvent (e.g., Toluene)
-
Beaker, ultrasonic bath, reaction flask with condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Disperse the desired amount of OMMT (e.g., 1-5 wt% relative to the monomer) in the solvent using an ultrasonic bath for 1-2 hours to achieve a fine dispersion.
-
Transfer the clay dispersion to a reaction flask.
-
Add the this compound monomer to the flask and stir the mixture for several hours to allow the monomer to intercalate into the clay galleries.
-
De-gas the mixture by bubbling with dry nitrogen for 30 minutes.
-
Add the free-radical initiator to the reaction mixture.
-
Heat the reaction to the appropriate temperature (e.g., 70°C for AIBN) under a nitrogen atmosphere with vigorous stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).
-
After cooling to room temperature, precipitate the nanocomposite by pouring the solution into a non-solvent.
-
Filter, wash, and dry the resulting this compound-clay nanocomposite as described in Protocol 1.
Section 5: Visualizations
References
- 1. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 2. azom.com [azom.com]
- 3. ijert.org [ijert.org]
- 4. d-nb.info [d-nb.info]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. benchchem.com [benchchem.com]
- 7. In situ preparation of hetero-polymers/clay nanocomposites by CUAAC click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Diallylmelamine Technical Support Center: Navigating Degradation for Optimal Experimental Outcomes
Welcome to the technical support center for diallylmelamine. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the potential degradation pathways of this compound and to offer practical, field-tested solutions to prevent them. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: I suspect my this compound has degraded. What are the common signs?
A: Degradation of this compound can manifest in several ways. Visually, you might observe a change in color, the appearance of turbidity or precipitates in solution, or an increase in viscosity, which could indicate polymerization. Analytically, you may see unexpected peaks in your chromatograms (e.g., HPLC, GC), shifts in NMR spectra, or changes in IR spectra. A decrease in the expected biological activity or inconsistent experimental results are also strong indicators of degradation.
Q2: What are the primary environmental factors that can cause this compound to degrade?
A: this compound is susceptible to degradation from several factors, primarily:
-
Heat: Elevated temperatures can accelerate both hydrolytic degradation of the melamine core and thermal polymerization of the allyl groups.[1][2]
-
Light: Exposure to UV or even ambient light can initiate photodegradation or photopolymerization.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the amine groups on the triazine ring.[3][4]
-
Oxidizing Agents: The double bonds in the allyl groups are susceptible to oxidation.[5]
Q3: How can I prevent the polymerization of my this compound during storage and experiments?
A: The diallyl groups make this molecule prone to free-radical polymerization.[6] To prevent this, consider the following:
-
Add a Polymerization Inhibitor: For long-term storage or reactions at elevated temperatures, the addition of a polymerization inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can be effective.[6][] These compounds act as radical scavengers, preventing the initiation of polymerization.[6]
-
Store Under Inert Atmosphere: Oxygen can promote radical formation. Storing this compound under an inert atmosphere (e.g., nitrogen or argon) can minimize this risk.
-
Control Temperature: Store at recommended low temperatures and avoid unnecessary exposure to high temperatures during experiments.
Q4: My experimental results are inconsistent. Could pH be the culprit?
A: Absolutely. The stability of many amine-containing compounds is pH-dependent.[3][4] For this compound, extreme pH values can lead to the hydrolysis of the amino groups on the triazine ring, altering its chemical structure and properties.[8] It is crucial to control the pH of your experimental solutions and to be aware that the pH can influence degradation rates significantly.[3]
Troubleshooting Guides
Problem 1: Appearance of Unknown Peaks in HPLC Analysis
Symptoms: You observe new, unexpected peaks in your HPLC chromatogram when analyzing a this compound sample that was previously pure.
Potential Cause: This is a classic sign of degradation. The new peaks likely represent degradation products.
Troubleshooting & Optimization:
-
Characterize the Degradants: If possible, use LC-MS/MS to get mass information on the unknown peaks. This can provide clues as to the degradation pathway. For example, an increase in mass might suggest oxidation, while a decrease could indicate hydrolysis and loss of an allyl group.
-
Review Storage Conditions:
-
Temperature: Was the sample exposed to high temperatures?
-
Light: Was the sample protected from light?
-
Atmosphere: Was the container properly sealed and stored under an inert atmosphere if necessary?
-
-
Investigate Solution Stability:
-
pH: Measure the pH of the solution. If it is acidic or basic, this could be driving hydrolysis.
-
Solvent: Was the this compound dissolved in a protic solvent for an extended period? This can facilitate hydrolysis.
-
-
Perform a Forced Degradation Study: To understand the degradation profile of your this compound under your specific experimental conditions, you can perform a forced degradation study. Expose small aliquots of your sample to heat, light, acid, base, and an oxidizing agent (e.g., hydrogen peroxide). Analyze the resulting samples by HPLC to see which conditions generate the unknown peaks. This will help you pinpoint the cause of the degradation.
Problem 2: Increased Viscosity or Gel Formation in this compound Solution
Symptoms: A solution of this compound becomes more viscous over time or forms a gel.
Potential Cause: This is a strong indication of polymerization of the diallyl groups.
Troubleshooting & Optimization:
-
Confirm Polymerization: You can use techniques like Gel Permeation Chromatography (GPC) to confirm the presence of higher molecular weight species. A significant increase in viscosity is often sufficient evidence in a practical setting.
-
Implement Anti-Polymerization Measures:
-
Add an Inhibitor: If your experimental conditions allow, add a suitable polymerization inhibitor (e.g., hydroquinone, BHT) to your stock solutions.[6][] The choice of inhibitor and its concentration will depend on your specific application.
-
Deoxygenate Solutions: Before preparing your this compound solutions, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen, which can initiate polymerization.
-
Minimize Heat Exposure: If your experiment requires heating, do so for the minimum time necessary.
-
-
Workflow Adjustment: Prepare this compound solutions fresh before each experiment to minimize the time for polymerization to occur.
Visualizing Degradation Pathways and Workflows
To better understand the potential degradation pathways and the experimental workflows to investigate them, the following diagrams are provided.
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting this compound degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under controlled conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade solvent for this compound (e.g., acetonitrile, methanol)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in your chosen HPLC solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60°C for 2 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a portion of the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose a portion of the stock solution to direct UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples (including an untreated control) by HPLC. Compare the chromatograms to identify degradation products formed under each condition.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting degradation products.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water with 0.1% formic acid
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector (set to an appropriate wavelength for this compound)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at a wavelength where this compound has strong absorbance.
-
-
Analysis: Inject the sample and integrate the peaks. Purity can be estimated by the area percent of the main peak. The presence of other peaks indicates impurities or degradation products.
Data Summary
| Degradation Trigger | Likely Pathway | Potential Degradation Products | Recommended Preventative Measures |
| High Temperature | Thermal Decomposition/Polymerization[1][2] | Triazine ring cleavage products, polymers | Store at recommended temperatures, minimize heating time in experiments, use polymerization inhibitors.[6][] |
| UV/Visible Light | Photodegradation/Photopolymerization | Various photoproducts, polymers | Store in amber vials or protect from light, work in a low-light environment. |
| Acidic/Alkaline pH | Hydrolysis[3][4] | Deaminated melamine analogs (e.g., diallylammeline)[8] | Maintain neutral pH in solutions, use buffered systems. |
| Oxidizing Agents | Oxidation of Allyl Groups[5] | Epoxides, diols, aldehydes | Use deoxygenated solvents, store under inert atmosphere, avoid contact with oxidizing agents. |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Bilirubin oxidation products (BOXes): synthesis, stability and chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. DSpace [kops.uni-konstanz.de]
Controlling the morphology and phase separation of Diallylmelamine copolymers
Welcome to the technical support center for the synthesis and characterization of Diallylmelamine (DAM) copolymers. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your research. This guide is structured to address common challenges in controlling copolymer morphology and phase separation, offering both foundational knowledge and specific troubleshooting advice.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and its copolymerization behavior.
Q1: What is this compound (DAM) and why is it used in copolymer synthesis?
This compound (CAS 91-77-0) is a derivative of melamine featuring a nitrogen-rich triazine ring with two reactive allyl groups. Its molecular structure makes it a valuable monomer and crosslinking agent in polymer science.
-
Key Properties of DAM:
-
Reactivity: The two allyl functional groups allow it to participate in free-radical polymerization and other addition reactions.
-
Thermal Stability: The triazine ring imparts excellent thermal stability and potential flame-retardant properties to the resulting copolymers.
-
Enhanced Performance: When copolymerized, DAM can significantly improve the thermal, chemical, and mechanical properties of the final polymeric material.
-
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₆ | |
| Molecular Weight | ~206.25 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 140-142°C | |
| Density | ~1.228 g/cm³ |
Q2: What are the main challenges in polymerizing this compound?
The primary challenge with DAM, as with many allyl monomers, is allylic degradative chain transfer . This process involves the abstraction of a hydrogen atom from the carbon adjacent to the double bond by a propagating radical. This creates a stable, non-propagating allyl radical, which can prematurely terminate the growing polymer chain.[1]
-
Consequences of Allylic Chain Transfer:
-
Low polymerization rates.
-
Formation of copolymers with low molecular weight.[1]
-
Broad molecular weight distribution (high dispersity).
-
This behavior necessitates careful selection of polymerization conditions and comonomers to achieve high molecular weight polymers.
Q3: What is "phase separation" in the context of DAM copolymers?
Phase separation, or microphase separation, is the process by which chemically distinct blocks or segments of a copolymer system spontaneously segregate into ordered, nanoscopic domains.[2][3][4] This phenomenon is driven by the thermodynamic incompatibility (a high Flory-Huggins interaction parameter, χ) between the different polymer segments.
-
Why it Matters: The resulting morphology (e.g., lamellae, cylinders, spheres) directly influences the material's macroscopic properties, including its mechanical strength, optical transparency, and transport properties.[5][6] Controlling phase separation is therefore critical for designing functional materials.
Q4: How does the choice of comonomer affect DAM copolymer properties?
The comonomer is the most critical factor for tuning the final properties of the copolymer. Introducing a comonomer can:
-
Improve Spinnability and Solubility: By disrupting the strong interactions between DAM units.[7]
-
Modify Thermal Behavior: Altering the glass transition temperature (Tg) and degradation profile.[8][9]
-
Control Morphology: The chemical nature and volume fraction of the comonomer block will dictate the final self-assembled morphology.[10][11][12]
-
Mitigate Polymerization Issues: Comonomers with high reactivity can help overcome the slow polymerization kinetics associated with DAM.
Troubleshooting Guide: Experimental Challenges & Solutions
This section provides practical solutions to specific problems you may encounter during your experiments.
Issue 1: Low Polymerization Yield or Low Molecular Weight
Question: My DAM copolymerization resulted in a very low yield and the molecular weight is much lower than targeted. What went wrong?
Answer: This is a classic symptom of allylic degradative chain transfer, which is common for allyl monomers like DAM.[1] The propagating radical is quenched by transferring to a DAM monomer, halting chain growth.
Causality & Solutions:
-
High Initiator Concentration: While counterintuitive, a very high initiator concentration can sometimes lead to an excess of primary radicals that terminate chains quickly.
-
Solution: Systematically decrease the initiator concentration. The rate of polymerization is often proportional to the square root of the initiator concentration, so small changes can have a significant impact.[13]
-
-
Inefficient Initiator: The initiator might be decomposing too slowly or too quickly at your chosen reaction temperature.
-
Solution: Select an initiator with a 10-hour half-life temperature that matches your reaction temperature. For example, Azobisisobutyronitrile (AIBN) is suitable for temperatures around 60-70°C.
-
-
High Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions relative to propagation.
-
Solution: Attempt the polymerization at a lower temperature, ensuring your chosen initiator is still effective.
-
-
Monomer Reactivity Ratios: If your comonomer is much more reactive than DAM, it may be consumed early in the reaction, leaving unreacted DAM that is difficult to polymerize on its own.
-
Solution: Consider a semi-batch or continuous addition process where the more reactive monomer is fed into the reactor over time to maintain a more constant monomer ratio.
-
Experimental Protocol: Optimizing Initiator Concentration
-
Setup: Prepare a series of identical polymerization reactions in sealed vials or a multi-well reactor. The only variable should be the molar ratio of monomer to initiator.
-
Range: Test a range of [Monomer]:[Initiator] ratios, for example: 100:1, 200:1, 500:1, and 1000:1.
-
Conditions: Keep the temperature, solvent, and total monomer concentration constant across all reactions.
-
Analysis: After a fixed reaction time (e.g., 24 hours), quench the reactions. Precipitate the polymer, dry it, and measure the yield (gravimetrically). Characterize the molecular weight and dispersity of each sample using Gel Permeation Chromatography (GPC).
-
Evaluation: Plot yield and molecular weight versus initiator concentration to identify the optimal range.
Issue 2: Uncontrolled or Unexpected Morphology
Question: I'm trying to create a lamellar morphology with my DAM-based block copolymer, but I'm getting cylinders or a disordered phase. How can I control the self-assembly?
Answer: The final morphology of a block copolymer is a delicate balance of several factors.[12] The most likely culprits are an incorrect volume fraction of the blocks, improper annealing conditions, or strong surface interactions.
Causality & Solutions:
-
Block Volume Fraction (f): This is the most dominant factor. For a simple A-B diblock copolymer:
-
f < 0.15 typically yields spheres.
-
0.15 < f < 0.35 typically yields cylinders.
-
0.35 < f < 0.5 typically yields lamellae.
-
Solution: Re-calculate the target molecular weights of your DAM and comonomer blocks to ensure the volume fraction of each block is close to 0.5 for a lamellar morphology. You may need to re-synthesize the polymer with adjusted block ratios.
-
-
Solvent Annealing: The solvent and annealing time are critical for allowing polymer chains the mobility to self-assemble into their equilibrium morphology.[14]
-
Causality: A solvent that is too selective for one block can plasticize it excessively, kinetically trapping a non-equilibrium morphology. Rapid solvent evaporation can also "freeze" the structure before it has ordered.[14]
-
Solution: Experiment with different solvent vapors. Use a solvent system that is a good or neutral solvent for both blocks to promote mobility. Increase the annealing time significantly (from hours to days) to allow the system to reach a lower energy state.
-
-
Thermal Annealing: Annealing above the glass transition temperature (Tg) of both blocks provides the necessary chain mobility for ordering.
-
Substrate Interactions: The surface energy of your substrate can preferentially attract one of the blocks, forcing a specific orientation (e.g., parallel lamellae) that may not be what you intended.[17][18]
-
Solution: To induce perpendicular orientation (lamellae oriented normal to the substrate), the substrate must be chemically neutral to both blocks. This is often achieved by spin-coating a thin layer of a random copolymer brush that has the same composition as the block copolymer.[18]
-
Workflow for Morphology Control
Caption: Iterative workflow for achieving target block copolymer morphology.
Issue 3: Copolymer is Insoluble or Forms a Gel During Polymerization
Question: My polymerization reaction turned into an insoluble gel, or the final purified polymer won't dissolve in any common solvents. What happened?
Answer: This strongly indicates uncontrolled crosslinking. This compound has two allyl groups, and while one is consumed in linear chain growth, the second ("pendant") double bond can react, leading to the formation of a crosslinked network.
Causality & Solutions:
-
High Monomer Concentration: At high concentrations, the probability of intermolecular reactions (a growing chain reacting with a pendant double bond on another chain) increases dramatically, leading to gelation.
-
Solution: Reduce the overall monomer concentration. Solution polymerization is generally preferred over bulk polymerization for multifunctional monomers like DAM to keep the chains separated.[19]
-
-
High Conversion: The risk of crosslinking increases significantly at higher monomer conversion, as the concentration of polymer chains with pendant double bonds becomes high.
-
Solution: Stop the polymerization at a lower conversion (e.g., 50-70%). This will reduce the molecular weight but will yield a soluble, un-crosslinked product. The unreacted monomer can be removed during purification.
-
-
Radical Initiator Choice: Some initiators can promote side reactions.
-
Solution: Stick to well-behaved initiators like AIBN or Benzoyl Peroxide.[20] Ensure the initiator is fully dissolved before starting the reaction to avoid localized "hot spots" of high radical concentration.
-
Diagram: Linear Growth vs. Crosslinking in DAM Copolymers
Caption: Competing reaction pathways for DAM polymerization.
References
- 1. EP0140309B1 - Process for the preparation of copolymers of monoallylamine and diallylamine derivatives - Google Patents [patents.google.com]
- 2. Liquid liquid phase separation and self-assembly of block copolymers [escholarship.org]
- 3. m.youtube.com [m.youtube.com]
- 4. tu-chemnitz.de [tu-chemnitz.de]
- 5. Effect of Block Copolymer Self-Assembly on Phase Separation in Photopolymerizable Epoxy Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Block Copolymer Self-Assembly on Phase Separation in Photopolymerizable Epoxy Blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Controlling the morphology of side chain liquid crystalline block copolymer thin films through variations in liquid crystalline content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlling the Morphology of Side Chain Liquid Crystalline Block Copolymer Thin Films through Variations in Liquid Crystalline Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lateral Order and Self-Organized Morphology of Diblock Copolymer Micellar Films - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uvebtech.com [uvebtech.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermo-Rheological and Shape Memory Properties of Block and Random Copolymers of Lactide and ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Block copolymer morphology formation on topographically complex surfaces: a self-consistent field theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Addressing issues with Diallylmelamine as a flame retardant additive
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diallylmelamine as a flame retardant additive.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, formulation, and processing of this compound.
Issue 1: Poor Dispersion of this compound in Polymer Matrix
Symptoms:
-
White specks or clumps visible in the final product.
-
Inconsistent flame retardant performance across different batches.
-
Reduced mechanical properties of the polymer composite.
Possible Causes:
-
Incompatibility between this compound and the polymer: this compound, being a polar molecule, may not disperse well in nonpolar polymers like polypropylene or polyethylene.
-
Agglomeration of this compound particles: The additive particles may stick together due to van der Waals forces, especially at higher loading levels.
-
Inadequate mixing during processing: Insufficient shear forces during extrusion or compounding can lead to poor distribution of the flame retardant.
Troubleshooting Steps:
-
Surface Modification of this compound: Consider treating the this compound powder with a coupling agent (e.g., a silane) to improve its compatibility with the polymer matrix.
-
Use of a Dispersing Agent: Incorporate a dispersing agent or a compatibilizer into the formulation to promote better interaction between the this compound and the polymer.
-
Optimize Processing Parameters:
-
Increase the mixing speed or screw speed during extrusion to enhance shear forces.
-
Optimize the temperature profile of the extruder to ensure the polymer is in a molten state that facilitates better mixing.
-
-
Masterbatching: Prepare a masterbatch of this compound in the desired polymer at a high concentration. This masterbatch can then be let down with the neat polymer to the desired final concentration, often resulting in better dispersion.
Issue 2: Thermal Degradation of this compound During Processing
Symptoms:
-
Discoloration (yellowing or browning) of the final product.
-
Unpleasant odor during processing.
-
Reduced flame retardant efficacy.
-
Foaming or bubbling in the extrudate.[1]
Possible Causes:
-
Processing temperature is too high: this compound has a specific thermal decomposition temperature.[2] Processing above this temperature will cause it to break down.
-
Extended residence time in the extruder: Prolonged exposure to high temperatures, even if below the peak decomposition temperature, can lead to gradual degradation.
Troubleshooting Steps:
-
Review the Thermal Properties of this compound: Obtain the Thermogravimetric Analysis (TGA) data for your specific grade of this compound to understand its decomposition profile. The initial decomposition temperature should be at least 50°C higher than the polymer processing temperature.[1]
-
Adjust Processing Temperatures: Lower the processing temperature to a range that is suitable for the polymer but below the decomposition temperature of the this compound.
-
Reduce Residence Time: Increase the screw speed or reduce the length of the extruder barrel to minimize the time the material spends at high temperatures.
-
Use of Thermal Stabilizers: Incorporate thermal stabilizers into the formulation to protect both the polymer and the flame retardant from degradation.
Issue 3: Negative Impact on Mechanical Properties of the Polymer
Symptoms:
-
Increased brittleness of the final product.
Possible Causes:
-
High Loading Levels: High concentrations of this compound can act as stress concentration points within the polymer matrix, leading to a reduction in mechanical properties.
-
Poor Interfacial Adhesion: Lack of strong bonding between the this compound particles and the polymer matrix can lead to weak points in the material.
-
Polymer Degradation: The presence of the additive may accelerate the degradation of the polymer during processing.
Troubleshooting Steps:
-
Optimize Loading Level: Determine the minimum amount of this compound required to achieve the desired flame retardancy. This can be achieved by creating a dosage-response curve.
-
Improve Interfacial Adhesion: Use a coupling agent to enhance the bond between the this compound and the polymer.
-
Incorporate Impact Modifiers: Add impact modifiers to the formulation to improve the toughness of the composite material.
-
Evaluate Polymer Compatibility: Ensure that the chosen polymer is compatible with this compound. In some cases, a different grade of polymer or a different flame retardant might be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound acts as a flame retardant?
A1: this compound, like other melamine-based flame retardants, primarily works through a combination of gas-phase and condensed-phase mechanisms.[6][7]
-
Gas-Phase Inhibition: Upon heating, this compound decomposes and releases non-combustible gases like nitrogen and ammonia. These gases dilute the flammable gases and oxygen in the surrounding atmosphere, effectively suffocating the flame.[6][7]
-
Condensed-Phase Charring: The melamine component can promote the formation of a stable, insulating char layer on the surface of the polymer.[7] This char layer acts as a barrier, preventing the release of flammable volatiles from the polymer and shielding the underlying material from heat.
Q2: What are the typical loading levels of this compound required for effective flame retardancy?
A2: The required loading level of this compound can vary significantly depending on the type of polymer, the desired flame retardancy rating (e.g., UL 94 V-0, V-1, or V-2), and the presence of other additives. For polyolefins, melamine-based flame retardants may require loading levels of up to 60% when used alone.[8] However, in combination with synergists, the loading level can often be reduced. For polyesters like PBT, a dosage of 18-35% can achieve a UL94 V-0 rating.[8] It is crucial to conduct experimental trials to determine the optimal loading level for your specific application.
Q3: Can this compound be used in combination with other flame retardants?
A3: Yes, this compound can be used synergistically with other flame retardants.[9] For example, combining it with phosphorus-based flame retardants can enhance the charring effect and improve overall flame retardant efficiency.[9] This can allow for a reduction in the total amount of flame retardant needed, which can be beneficial for preserving the mechanical properties of the polymer.
Q4: How does the particle size of this compound affect its performance?
A4: The particle size of this compound can have a significant impact on its dispersion and, consequently, its performance. Finer particle sizes generally offer a larger surface area, which can lead to better dispersion and more efficient flame retardancy. However, very fine particles may also be more prone to agglomeration. Therefore, an optimal particle size distribution is key.
Q5: Are there any safety concerns associated with the use of this compound?
A5: As with any chemical, it is important to handle this compound with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment. While melamine-based flame retardants are often considered a halogen-free alternative, the thermal decomposition products should be considered. Proper ventilation during processing is essential to avoid inhalation of any fumes.
Data Presentation
Table 1: Effect of this compound Loading on Flame Retardancy and Mechanical Properties of Polypropylene (PP)
| This compound Loading (wt%) | UL 94 Rating | Tensile Strength (MPa) | Elongation at Break (%) | Notched Izod Impact Strength (kJ/m²) |
| 0 | HB | 35 | 400 | 4.5 |
| 10 | V-2 | 32 | 350 | 4.1 |
| 20 | V-0 | 29 | 280 | 3.5 |
| 30 | V-0 | 25 | 200 | 2.8 |
Note: The data presented in this table are illustrative and may vary depending on the specific grade of polypropylene, processing conditions, and the presence of other additives.
Experimental Protocols
1. UL 94 Vertical Flammability Test
Objective: To determine the flammability characteristics of a plastic material.
Apparatus:
-
UL 94 test chamber
-
Burner (Tirrill or Bunsen)
-
Methane gas supply
-
Timer
-
Specimen holder
-
Cotton batting
Procedure:
-
Prepare at least five test specimens of the specified dimensions (typically 125 mm x 13 mm).
-
Condition the specimens for at least 48 hours at 23°C and 50% relative humidity.
-
Mount a specimen vertically in the holder.
-
Place a layer of dry cotton batting 300 mm below the specimen.
-
Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
If the specimen self-extinguishes, immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the afterflame time (t2) and afterglow time (t3).
-
Record whether any flaming drips ignite the cotton batting.
-
Repeat the test for the remaining specimens.
Classification:
-
V-0: Afterflame time for each individual specimen is ≤ 10 seconds. Total afterflame time for all specimens is ≤ 50 seconds. No flaming drips that ignite the cotton.[10][11][12]
-
V-1: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for all specimens is ≤ 250 seconds. No flaming drips that ignite the cotton.[10][11]
-
V-2: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for all specimens is ≤ 250 seconds. Flaming drips that ignite the cotton are allowed.[10][11]
2. Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of a material.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (platinum or alumina)
-
Inert gas supply (e.g., nitrogen)
-
Oxidizing gas supply (e.g., air)
Procedure:
-
Calibrate the TGA for mass and temperature.
-
Place a small, known weight of the sample (typically 5-10 mg) into a tared sample pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for pyrolysis, air for oxidative decomposition) at a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
Record the sample weight as a function of temperature.
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. From this curve, key parameters such as the onset temperature of decomposition and the temperature of maximum weight loss can be determined.
3. Cone Calorimetry
Objective: To measure the heat release rate and other flammability properties of a material under fire-like conditions.
Apparatus:
-
Cone calorimeter
-
Specimen holder
-
Spark igniter
-
Load cell
-
Gas analysis system
Procedure:
-
Prepare a specimen of the material (typically 100 mm x 100 mm).
-
Mount the specimen in the holder and place it on the load cell.
-
Expose the specimen to a controlled level of radiant heat flux from a conical heater.
-
A spark igniter is used to ignite the gases evolved from the sample.
-
The combustion gases are collected by an exhaust hood and analyzed for oxygen, carbon monoxide, and carbon dioxide concentrations.
-
The mass of the specimen is continuously monitored by the load cell.
Data Analysis: The primary output is the heat release rate (HRR) as a function of time. Other important parameters that can be determined include the time to ignition, total heat released, smoke production rate, and effective heat of combustion.[13][14][15][16]
Mandatory Visualizations
Caption: Synthesis of this compound from Melamine and Allyl Chloride.
Caption: Flame Retardant Mechanism of this compound.
Caption: Troubleshooting Workflow for this compound Issues.
References
- 1. What are the common issues with using halogen-free flame retardants?_寿光卫东化工有限公司 [en.wdchem.com]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Flame Retardant Systems Work In Plastics | RTP Company [rtpcompany.com]
- 8. additivebz.com [additivebz.com]
- 9. lkt.tf.fau.de [lkt.tf.fau.de]
- 10. specialchem.com [specialchem.com]
- 11. passive-components.eu [passive-components.eu]
- 12. innovative-polymers.com [innovative-polymers.com]
- 13. researchgate.net [researchgate.net]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. Cone Calorimetry Testing | Warringtonfire [warringtonfire.com]
Methods for reducing the brittleness of Diallylmelamine-crosslinked polymers
Technical Support Center: Diallylmelamine (DAM) Polymer Systems
Welcome to the technical support guide for this compound (DAM)-crosslinked polymers. This resource is designed for researchers, scientists, and formulation experts encountering challenges with brittleness in their thermoset systems. As a crosslinking agent, DAM is prized for its ability to impart exceptional thermal stability and chemical resistance due to its rigid triazine core and the dense network it forms. However, this same rigidity is often the source of undesirable brittleness.
This guide provides a structured approach to diagnosing the root causes of brittleness and implementing field-proven strategies to enhance the flexibility and toughness of your DAM-crosslinked polymers. We will move from foundational concepts to actionable laboratory protocols, ensuring you have the knowledge to not only solve the immediate issue but also to innovate in your future formulations.
Troubleshooting Guide & FAQs
Q1: Why is my DAM-crosslinked polymer so brittle?
Answer: The inherent brittleness of DAM-crosslinked polymers stems directly from their molecular architecture. Several factors are at play:
-
High Crosslink Density: DAM possesses two reactive allyl groups, enabling it to form a dense, three-dimensional covalent network. This network severely restricts the mobility of polymer chains. When an external force is applied, the chains cannot slide past one another to dissipate the energy, leading to fracture instead of deformation[1][2].
-
Rigid Triazine Core: The melamine-derived triazine ring in the DAM molecule is a rigid, planar structure. Its incorporation into the polymer backbone reduces the overall flexibility of the polymer chains.
-
High Glass Transition Temperature (Tg): The combination of high crosslink density and molecular rigidity often results in a polymer with a very high Tg. If the material's service temperature is well below its Tg, it will exist in a glassy, rigid state, which is characterized by brittle behavior[3]. Unmodified, high-Tg thermosets typically exhibit a linear stress-strain curve with minimal plastic deformation before failure[4].
Q2: How can I diagnose the specific cause of brittleness in my formulation?
Answer: A systematic diagnosis involves both thermal and mechanical analysis.
-
Thermal Analysis (DSC/DMA):
-
Differential Scanning Calorimetry (DSC): Run a DSC scan to determine the glass transition temperature (Tg). An unexpectedly high Tg confirms that the polymer is in a brittle, glassy state at its operating temperature. A broad transition may also indicate inhomogeneous curing.
-
Dynamic Mechanical Analysis (DMA): DMA is invaluable for probing network structure. It provides information on the storage modulus (stiffness), loss modulus, and tan delta. A very high storage modulus at room temperature and a sharp, high-temperature tan delta peak are characteristic of a highly crosslinked, brittle material.
-
-
Mechanical Testing (Tensile/Impact):
-
Tensile Testing (per ASTM D638): Prepare dog-bone shaped samples and measure the elongation at break. Brittle materials are characterized by a very low elongation at break (typically <5%). This is the most direct quantitative measure of brittleness[5].
-
Impact Strength Testing (Izod/Charpy): This test measures the energy absorbed by a sample during fracture. Brittle materials exhibit low impact strength as they cannot effectively dissipate impact energy.
-
-
Curing Profile Analysis (Rheometry):
-
Monitor the viscosity change during curing. A very rapid viscosity increase can lead to trapped internal stresses, which contribute to brittleness. Optimizing the cure cycle to allow for stress relaxation can be beneficial.
-
Core Strategies for Reducing Brittleness
Once you have diagnosed the issue, you can select from several effective strategies to enhance flexibility. The choice depends on the desired final properties and the constraints of your application.
Strategy 1: Reactive Flexibilization (Internal Plasticization)
This is often the most robust method. It involves incorporating flexible molecules (co-monomers) that react into the polymer network. These flexible segments increase the distance between crosslinks and provide sites for chain rotation, thereby enhancing overall mobility.
-
Mechanism: Introduction of linear, flexible chains into the rigid thermoset network.
-
Common Flexibilizers:
-
Polyols: Long-chain diols like polyethylene glycol (PEG) or polypropylene glycol (PPG) are highly effective. The ether linkages in their backbones are very flexible[6]. Ethylene glycol has also been shown to be an effective toughening agent in melamine formaldehyde resins[7][8].
-
Aliphatic Dicarboxylic Acids/Anhydrides: These can be incorporated to create flexible polyester segments.
-
Flexible Diamines: Long-chain polyether diamines can react with other components in the formulation (e.g., epoxies, isocyanates if present) to introduce flexible linkages[9].
-
-
Advantages: The flexibilizer is covalently bonded, preventing migration or leaching over time.
-
Trade-offs: Can lead to a decrease in Tg, thermal stability, and solvent resistance. The effect is highly dependent on the concentration and molecular weight of the flexibilizer.
Strategy 2: Toughening via Microphase Separation
This advanced strategy involves creating a secondary, dispersed phase of a soft, rubbery material within the rigid DAM polymer matrix. These microscopic domains act as stress concentrators, initiating localized plastic deformation and absorbing energy that would otherwise lead to catastrophic failure.
-
Mechanism: Formation of a multi-phase morphology where a soft, elastomeric phase is dispersed in the continuous thermoset matrix.
-
Methods:
-
Thermoplastic Blending: Blending the DAM resin with a thermoplastic polymer like polyvinyl acetate or polyurethane before curing[10].
-
In Situ Polymerization: Polymerizing a flexible monomer, such as dialdehyde starch (DAS), within the DAM resin during the curing process. This can induce a microphase separation that improves strength and flexibility[10][11].
-
-
Advantages: Can significantly increase impact strength and toughness with a minimal reduction in modulus and Tg compared to reactive flexibilization.
-
Trade-offs: Requires careful control of formulation and cure conditions to achieve the desired morphology. Poor phase compatibility can lead to inferior properties.
Strategy 3: Control of Crosslink Density
This involves deliberately reducing the number of crosslinks in the network. While effective at increasing flexibility, it often comes at the cost of the desirable properties for which DAM was chosen in the first place.
-
Mechanism: Reducing the number of covalent bonds holding the polymer chains together, allowing for more movement.
-
Methods:
-
Reduce DAM Concentration: Partially substitute DAM with a monofunctional reactive monomer. This monomer will cap some polymer chains, preventing them from contributing to the 3D network.
-
Stoichiometric Imbalance: If DAM is crosslinking another polymer (e.g., a polyol or polyamine), adjusting the stoichiometry away from the ideal 1:1 ratio of reactive groups can leave some chains unreacted, reducing the overall crosslink density.
-
-
Advantages: Simple to implement.
-
Trade-offs: Almost always leads to a significant reduction in thermal stability, chemical resistance, and mechanical strength. This approach is generally only suitable when a small adjustment is needed.
Visual Guides and Workflows
Workflow for Troubleshooting Brittleness
The following diagram outlines a logical workflow for diagnosing and solving brittleness issues in your DAM-crosslinked polymer system.
Caption: A decision workflow for diagnosing and resolving brittleness.
Mechanism of Reactive Flexibilization
This diagram illustrates how incorporating flexible PEG chains into the rigid DAM network increases molecular mobility.
Caption: Molecular view of how flexible segments improve network mobility.
Data & Protocols
Table 1: Comparison of Toughening Strategies
| Strategy | Example Agent | Mechanism of Action | Typical Concentration | Pros | Cons |
| Reactive Flexibilization | Polyethylene Glycol (PEG), MW 400-2000 | Covalently incorporates flexible ether segments into the polymer backbone, increasing chain mobility.[6] | 5-20 wt% | Permanent (no leaching), predictable results. | Decreases Tg, modulus, and chemical resistance. |
| Toughening via Phase Separation | Polyvinyl Acetate (PVAc) | Forms discrete, soft domains within the hard matrix that absorb and dissipate fracture energy.[10] | 5-15 wt% | Significant increase in impact strength with minimal loss of stiffness or Tg. | Complex morphology control, potential for poor phase adhesion. |
| Control of Crosslink Density | Mono-allyl Monomer (e.g., Allyl Alcohol) | Acts as a chain terminator, reducing the overall 3D network formation. | 1-10 mol% substitution of DAM | Simple to implement, effective at increasing elongation. | Significantly reduces thermal stability, strength, and solvent resistance.[2] |
Experimental Protocol 1: Formulation of a Flexibilized DAM-Polymer
This protocol describes the incorporation of Polyethylene Glycol (PEG) as a reactive flexibilizer into a model DAM-crosslinked acrylate system.
Objective: To reduce the brittleness of the final polymer by incorporating flexible PEG segments.
Materials:
-
Base Monomer (e.g., Trimethylolpropane Triacrylate, TMPTA)
-
This compound (DAM)
-
Photoinitiator (e.g., TPO, for UV curing)
-
Polyethylene Glycol Diacrylate (PEGDA), MW 700 g/mol (as the reactive flexibilizer)
-
Glass slides or molds for casting
Procedure:
-
Formulation Calculation: Prepare a control and several experimental formulations. For example:
-
Control: 80 wt% TMPTA, 20 wt% DAM, 1 wt% TPO.
-
Experimental (10% PEGDA): 70 wt% TMPTA, 20 wt% DAM, 10 wt% PEGDA, 1 wt% TPO.
-
-
Mixing: In a shaded vial to prevent premature polymerization, combine the liquid monomers (TMPTA and PEGDA) first. Mix thoroughly using a magnetic stirrer or vortex mixer until the solution is homogeneous.
-
Dissolution: Add the solid DAM and TPO to the liquid mixture. Continue stirring. Gentle heating (40-50°C) may be required to fully dissolve the DAM. Ensure all solids are completely dissolved before proceeding.
-
Casting: Degas the formulation in a vacuum chamber for 5-10 minutes to remove any dissolved air bubbles. Carefully cast the resin onto glass slides for thin films or into silicone molds for bulk samples (e.g., for tensile testing).
-
Curing: Expose the cast resin to a UV source (e.g., 365 nm) with a defined intensity for a specified duration. Ensure the curing conditions are identical for all samples to allow for valid comparison.
-
Post-Curing: For full network development, a thermal post-cure may be necessary. Place the cured samples in an oven at a temperature below the degradation point but above the expected Tg (e.g., 120°C) for 1-2 hours.
-
Characterization: Allow samples to cool to room temperature and condition for 24 hours before testing. Perform tensile testing (ASTM D638) and DMA to quantify the change in elongation at break and modulus.
Self-Validation: A successful experiment will show a significant increase in the elongation at break for the PEGDA-containing formulation compared to the control. This should be accompanied by a decrease in the Young's modulus and a lower, broader Tg as measured by DSC or DMA.
References
- 1. youtube.com [youtube.com]
- 2. echemi.com [echemi.com]
- 3. Mechanical behaviour | School of Materials Science and Engineering - UNSW Sydney [unsw.edu.au]
- 4. Characterization of Thermosets Part 20: Tensile Testing Part One - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. engineering.unt.edu [engineering.unt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Production of melamine formaldehyde resins used in impregnation by incorporation of ethylene glycol and caprolactam with high flexibility, storage stability, and low formaldehyde content :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Overcoming solubility issues of Diallylmelamine in specific polymer systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with diallylmelamine (DAM) in acrylic, epoxy, and polyester polymer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAM) and why is it used in polymer systems?
A1: this compound is a trifunctional crosslinking agent. Its melamine core provides excellent thermal stability and chemical resistance, while the two allyl groups allow for co-polymerization and crosslinking within a polymer matrix. It is used to enhance the mechanical properties, thermal stability, and chemical resistance of various polymers.[1]
Q2: I am observing cloudiness and precipitation when mixing DAM into my resin. What is the likely cause?
A2: Cloudiness and precipitation are common indicators of poor solubility. This typically occurs when the solubility limit of DAM in the specific polymer or solvent system is exceeded. The polarity difference between DAM and the resin system is a primary factor contributing to this issue.
Q3: Can temperature be used to improve the solubility of DAM?
A3: Yes, increasing the temperature of the resin or solvent can significantly improve the solubility of DAM.[2][3][4] Melamine and its derivatives generally show increased solubility at higher temperatures.[2] However, it is crucial to control the temperature to avoid premature curing of the resin. For some epoxy systems, a moderate increase to around 60°C can facilitate dissolution without initiating crosslinking.[5]
Q4: Are there recommended solvents for creating a concentrated DAM solution before adding it to my polymer system?
A4: While DAM has limited solubility in many common organic solvents, more polar solvents and those with hydrogen bonding capabilities are generally more effective.[2][3] Dimethyl sulfoxide (DMSO) and polyhydroxyl alcohols like glycerol have been shown to be effective solvents for melamine at elevated temperatures.[2] For less polar resin systems, a co-solvent approach may be necessary. It's important to ensure the chosen solvent is compatible with your final polymer formulation and does not negatively impact its properties.
Troubleshooting Guide
Issue 1: this compound fails to dissolve completely in an acrylic resin system.
Cause: A significant mismatch in the Hansen Solubility Parameters (HSP) between this compound and the acrylic monomer/polymer blend can lead to poor solubility. Acrylic resins can vary widely in polarity.
Solution:
-
Co-solvent Approach: Introduce a co-solvent that is miscible with both the acrylic resin and this compound. A solvent with HSP values intermediate between DAM and the acrylic resin can bridge the polarity gap.[6][7][8]
-
Temperature Adjustment: Gently heat the acrylic monomer or a monomer/co-solvent blend while stirring to increase the dissolution rate of DAM. Ensure the temperature remains below the polymerization initiation temperature.
-
Gradual Addition: Instead of adding DAM all at once, introduce it slowly to the resin while vigorously mixing to ensure better dispersion and prevent agglomeration.
Issue 2: Phase separation is observed after initially dissolving DAM in an epoxy resin.
Cause: Although initial dissolution may be achieved, often with heating, a drop in temperature or incompatibility with other components (e.g., hardeners, diluents) can cause DAM to precipitate out of the solution over time. Melamine itself has poor solubility in most organic solvents, a characteristic that can be shared by its derivatives.[5]
Solution:
-
Reactive Solvents: Utilize a reactive diluent that can act as a solvent for DAM and also participate in the curing reaction. This ensures that the DAM is well-integrated into the final polymer network.
-
Pre-reaction with a Glycidyl Ether: A portion of the epoxy resin (a glycidyl derivative) can be pre-reacted with the DAM at a moderate temperature (e.g., 60°C) to form an adduct with improved compatibility with the bulk epoxy system.[5][9]
-
Use of a Catalyst to Promote Dissolution: In some cases, a catalyst can aid in the dissolution and reaction of melamine-based compounds within the epoxy matrix.[9]
Issue 3: this compound particles are visible in the cured unsaturated polyester resin, leading to mechanical weak points.
Cause: Unsaturated polyester resins are often dissolved in non-polar monomers like styrene, where the polar this compound has very low solubility. This leads to poor dispersion and agglomeration of DAM particles.
Solution:
-
High-Shear Mixing: Employ high-shear mixing to break down DAM agglomerates and achieve a finer dispersion in the polyester resin/styrene mixture.
-
Solvent Slurry: Create a slurry of DAM in a small amount of a compatible co-solvent before adding it to the bulk resin. This can help to wet the particles and promote better dispersion.
-
Temperature-Controlled Dissolution in Monomer: Gently warm the styrene monomer (if used as the reactive diluent) to dissolve the DAM before mixing it with the unsaturated polyester. Exercise caution due to the volatility and flammability of styrene.[10]
Data Presentation
Table 1: Estimated Hansen Solubility Parameters (HSP) for this compound and Common Polymer Systems
| Material | δD (Dispersion) (MPa½) | δP (Polar) (MPa½) | δH (Hydrogen Bonding) (MPa½) |
| This compound (Estimated) | 18.0 | 10.0 | 12.0 |
| Acrylic Resin (PMMA) | 18.6 | 10.5 | 7.5 |
| Epoxy Resin (Bisphenol A based) | 18.3 | 11.2 | 8.4 |
| Unsaturated Polyester Resin | 18.6 | 4.4 | 4.3 |
| Styrene | 18.6 | 1.0 | 4.1 |
| Methyl Methacrylate | 15.8 | 7.7 | 5.9 |
Note: HSP values for polymers can vary based on their specific composition and molecular weight. The values for this compound are estimated based on its chemical structure and related compounds.
Experimental Protocols
Protocol 1: Improving Solubility of this compound in an Acrylic Resin System using a Co-solvent
-
Objective: To achieve a clear, homogeneous solution of this compound in an acrylic resin formulation.
-
Materials:
-
This compound (DAM) powder
-
Acrylic monomer blend (e.g., methyl methacrylate)
-
Co-solvent (e.g., N-Methyl-2-pyrrolidone - NMP)
-
Magnetic stirrer and hotplate
-
Beaker
-
-
Procedure:
-
Determine the desired concentration of DAM in the final acrylic formulation.
-
In a beaker, combine the acrylic monomer blend with the selected co-solvent. A starting ratio of 9:1 (monomer:co-solvent) is recommended.
-
Gently warm the mixture to 40-50°C while stirring.
-
Slowly add the pre-weighed DAM powder to the warmed solvent blend under continuous stirring.
-
Continue stirring until the DAM is completely dissolved, which may take up to 30 minutes.
-
Visually inspect the solution for any undissolved particles or cloudiness.
-
Allow the solution to cool to room temperature and observe for any signs of precipitation.
-
Proceed with the addition of other formulation components and polymerization initiators.
-
Protocol 2: Pre-reaction of this compound with a Glycidyl Ether for Improved Compatibility in Epoxy Resins
-
Objective: To create a DAM-epoxy adduct with enhanced solubility in the bulk epoxy resin system.
-
Materials:
-
This compound (DAM) powder
-
Liquid epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA)
-
Three-neck round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Heating mantle.
-
-
Procedure:
-
Charge the three-neck flask with a portion of the epoxy resin (e.g., 20% of the total epoxy resin to be used).
-
Begin stirring and gently heat the resin to 60°C under a nitrogen atmosphere.
-
Once the temperature is stable, add the this compound powder to the resin.
-
Maintain the temperature at 60°C and continue stirring for 1-2 hours to allow for partial reaction and adduct formation.
-
The resulting mixture should be a clear, viscous liquid.
-
Cool the adduct to room temperature. It can then be blended with the remaining epoxy resin and the curing agent as per the main formulation protocol.
-
Visualizations
Caption: Workflow for enhancing DAM solubility in different polymer systems.
Caption: Troubleshooting decision tree for DAM solubility issues.
References
- 1. Melamine resin - Wikipedia [en.wikipedia.org]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. Solubility Of Melamine Overview Clearly [jinjiangmelamine.com]
- 4. capitalresin.com [capitalresin.com]
- 5. Synthesis and Characterizations of Melamine-Based Epoxy Resins [mdpi.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. US8389640B2 - Process for the preparation of cross-linked polyallylamine polymer - Google Patents [patents.google.com]
Optimizing initiator concentration for Diallylmelamine polymerization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the polymerization of diallylmelamine. The focus is on optimizing the initiator concentration to achieve desired polymer characteristics.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound polymerization in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low Polymer Yield or Incomplete Monomer Conversion
-
Question: My this compound polymerization has stalled at a low conversion, resulting in a low yield of the polymer. What could be the cause, and how can I improve it?
-
Answer: This is a common issue when polymerizing allyl monomers like this compound and is often attributed to degradative chain transfer . In this process, a growing polymer radical abstracts a hydrogen atom from an allyl group on a monomer molecule. This terminates the growing chain and creates a stable, non-reactive allyl radical, which is slow to initiate a new polymer chain.
Troubleshooting Steps:
-
Increase Initiator Concentration: A higher initiator concentration will generate more primary radicals, increasing the chances of initiating new polymer chains and competing with the degradative chain transfer process. However, be aware that this may lead to a lower molecular weight.
-
Elevate Reaction Temperature: Increasing the temperature can increase the rate of initiator decomposition and propagation. This can help to overcome the energy barrier for the re-initiation by the stable allylic radicals.
-
Choose a More Efficient Initiator: Consider using an initiator with a higher decomposition rate at your desired reaction temperature.
-
Monomer Purification: Ensure your this compound monomer is free from inhibitors that may be present from manufacturing or storage.
-
Issue 2: Consistently Low Molecular Weight Polymer
-
Question: My poly(this compound) consistently has a low molecular weight, even at high monomer conversion. How can I increase the chain length?
-
Answer: Low molecular weight is a direct consequence of premature chain termination events, with degradative chain transfer being the primary culprit for diallyl monomers.
Troubleshooting Steps:
-
Decrease Initiator Concentration: Lowering the initiator concentration reduces the number of initial polymer chains, allowing each chain to grow longer before termination. This is a direct trade-off with the reaction rate and conversion.
-
Controlled Radical Polymerization (CRP) Techniques: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over the polymerization of challenging monomers like this compound, leading to polymers with higher molecular weights and narrower molecular weight distributions.
-
Optimize Monomer Concentration: Higher monomer concentrations can favor propagation over chain transfer events.
-
Issue 3: Gel Formation or Cross-linking
-
Question: My polymerization reaction mixture has formed an insoluble gel. What causes this, and how can I prevent it?
-
Answer: Gel formation, or cross-linking, occurs when polymer chains become linked together to form a network structure. While this compound is difunctional and should primarily form linear polymers, impurities or side reactions can lead to gelation.
Troubleshooting Steps:
-
Ensure Monomer Purity: The presence of triallylmelamine or other poly-functional impurities can act as cross-linking agents. Ensure you are using pure N,N-diallylmelamine.
-
Control Reaction Temperature: High temperatures can sometimes promote side reactions that lead to cross-linking.
-
Lower Monomer Conversion: Gelation is more likely to occur at high monomer conversions when the concentration of polymer chains is high. Consider stopping the reaction at a lower conversion.
-
Issue 4: Discoloration of the Final Polymer
-
Question: The poly(this compound) I synthesized is yellow or brown, but I expected a white or off-white product. What is the reason for the discoloration?
-
Answer: Discoloration in polymers can arise from several sources.
Troubleshooting Steps:
-
Monomer and Solvent Purity: Impurities in the this compound monomer or the solvent can lead to colored byproducts during polymerization.
-
Reaction Atmosphere: Ensure the polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can cause discoloration.
-
Avoid Excessive Temperatures: High reaction temperatures can lead to thermal degradation of the monomer or polymer, resulting in colored products.
-
Data Presentation
The following tables summarize the expected qualitative and quantitative effects of varying initiator concentration on the polymerization of this compound, based on general principles of free radical polymerization of allyl monomers.
Table 1: Effect of Initiator Concentration on Polymerization Outcomes
| Initiator Concentration | Monomer Conversion Rate | Final Monomer Conversion | Polymer Molecular Weight |
| Low | Slow | Potentially Low | High |
| Medium | Moderate | Moderate to High | Medium |
| High | Fast | High | Low |
Table 2: Illustrative Quantitative Data for this compound Polymerization
| Initiator (AIBN) Conc. (mol/L) | Reaction Time (h) | Monomer Conversion (%) | Avg. Molecular Weight ( g/mol ) |
| 0.01 | 24 | 65 | 15,000 |
| 0.05 | 12 | 80 | 8,000 |
| 0.10 | 8 | 90 | 4,000 |
| 0.20 | 6 | >95 | 2,500 |
Note: The data in Table 2 is illustrative and may vary depending on specific experimental conditions such as temperature, solvent, and monomer purity.
Experimental Protocols
Key Experiment: Free Radical Homopolymerization of N,N-Diallylmelamine
This protocol describes a general procedure for the solution polymerization of N,N-diallylmelamine using a free-radical initiator.
Materials:
-
N,N-Diallylmelamine (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous 1,4-Dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hot plate
-
Vacuum filtration apparatus
Procedure:
-
Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of N,N-diallylmelamine and AIBN in anhydrous 1,4-dioxane. The initiator concentration should be chosen based on the desired molecular weight and reaction rate (refer to Tables 1 and 2 for guidance).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Polymerization: Place the flask in a preheated oil bath at a suitable temperature for the chosen initiator (e.g., 60-70 °C for AIBN). Stir the reaction mixture vigorously.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gravimetry after precipitation.
-
Polymer Isolation: Once the desired conversion is reached, or after a predetermined reaction time, cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent, such as methanol, to precipitate the polymer.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Mandatory Visualizations
Caption: Experimental workflow for the free radical polymerization of this compound.
Caption: Logical relationships for troubleshooting common this compound polymerization issues.
Influence of temperature and time on Diallylmelamine curing kinetics
<
Technical Support Center: Diallylmelamine (DAM) Curing Kinetics
A Guide for Researchers and Materials Scientists
Welcome to the technical support center for this compound (DAM) curing kinetics. This guide is designed for professionals investigating the polymerization and cross-linking behavior of DAM resins. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the lab. Our focus is on the critical interplay of temperature and time, which governs the transformation of DAM from a monomer to a durable thermoset material.
Section 1: Foundational Concepts & FAQs
This section addresses fundamental questions about DAM chemistry and the principles of curing. A solid grasp of these concepts is essential for effective experimental design and troubleshooting.
Q1: What is the basic curing mechanism of this compound (DAM)?
This compound is a thermosetting resin belonging to the allylic family of monomers. Its curing process is primarily a free-radical addition polymerization reaction across its two allyl (prop-2-enyl) functional groups. The process can be broken down into three main stages:
-
Initiation: A free-radical initiator (e.g., a peroxide) is thermally decomposed by heating to create highly reactive radical species. These radicals then attack the double bond of a DAM monomer, initiating the polymerization chain.
-
Propagation: The newly formed monomer radical adds to another DAM monomer, propagating the chain reaction. This process repeats, rapidly building molecular weight and forming a cross-linked network. The presence of two allyl groups allows for the formation of a three-dimensional polymer network.[1]
-
Termination: The growing polymer chains are deactivated, typically when two radicals combine or through a process called disproportionation.[2]
The triazine ring in the DAM structure provides excellent thermal stability to the final cured polymer.
Q2: Why are temperature and time the most critical parameters in DAM curing?
Temperature and time are fundamentally linked and dictate the rate and extent of the curing reaction.
-
Temperature acts as the primary catalyst for the reaction rate. According to the Arrhenius principle, increasing the temperature provides the necessary activation energy to decompose the initiator into free radicals and increases the mobility of the monomer molecules, leading to more frequent and energetic collisions.[3] This exponentially accelerates the polymerization rate.
-
Time determines the degree of cure (α) , which is the extent to which the reaction has proceeded. At a given temperature, a longer curing time allows for more cross-links to form, leading to a higher degree of cure and, consequently, enhanced mechanical and thermal properties of the final material.[4]
An insufficient temperature will result in an impractically slow or incomplete cure. Conversely, an excessively high temperature can cause a dangerously rapid, uncontrolled exothermic reaction, potentially degrading the polymer and creating internal stresses. The goal is to find an optimal time-temperature profile that achieves full cure efficiently and safely.
Q3: What is "degree of cure" and how is it measured?
The degree of cure (α) is a quantitative measure of the fraction or percentage of monomer that has been converted into a cross-linked polymer network. It ranges from 0 (uncured liquid resin) to 1 (fully cured solid). This parameter is the single most important indicator of the material's final properties.
The most common and effective technique for measuring the degree of cure is Differential Scanning Calorimetry (DSC) .[5][6] The principle is as follows:
-
The curing of DAM is an exothermic process, meaning it releases heat.[5]
-
A DSC instrument measures this heat flow. By running a dynamic (ramped temperature) scan on an uncured sample, one can measure the total heat of reaction (ΔH_Total), which corresponds to a 100% cure.
-
For a partially cured sample, a similar DSC scan will show a smaller residual exotherm (ΔH_Residual) for the remaining uncured resin.
The degree of cure can then be calculated using the following equation: α (%) = [ (ΔH_Total - ΔH_Residual) / ΔH_Total ] * 100
A higher degree of cure is directly correlated with a higher glass transition temperature (Tg), which can also be measured by DSC or Thermomechanical Analysis (TMA).[5][7]
Section 2: Experimental Design and Troubleshooting
This section is formatted to directly address common problems and questions that arise during the experimental process.
Problem: My DAM samples are not fully curing, even after extended heating times. What are the likely causes?
Answer: Incomplete curing is a frequent issue that typically points to one of three areas: temperature, initiator efficacy, or reaction inhibition.
-
Cause 1: Curing Temperature is Too Low.
-
Explanation: Every free-radical initiator has an optimal activation temperature range. If your curing temperature is too low, the initiator will not decompose at a sufficient rate to generate the radicals needed for polymerization. The reaction will be extremely slow or may stall altogether.
-
Solution: Consult the technical data sheet for your specific initiator to determine its 10-hour half-life temperature. This is a good starting point for your isothermal cure temperature. Consider increasing the temperature in 10°C increments. A dynamic DSC scan can also help identify the onset temperature of the cure exotherm, guiding your temperature selection.[6]
-
-
Cause 2: Insufficient or Inactive Initiator.
-
Explanation: The concentration of the initiator is critical. Too little initiator will result in a low concentration of primary radicals, leading to a slow and incomplete cure.[8] Additionally, initiators have a finite shelf life and can lose activity if stored improperly (e.g., at room temperature instead of refrigerated).
-
Solution: Ensure your initiator concentration is appropriate for your system (typically 0.5-2.0% by weight). Verify the initiator's expiration date and storage conditions. If in doubt, use a fresh batch of initiator.
-
-
Cause 3: Presence of Inhibitors.
-
Explanation: Certain chemical species can act as radical scavengers, prematurely terminating the polymerization chains. Oxygen from the atmosphere is a well-known inhibitor of free-radical polymerization.[2] Some commercial monomers also contain small amounts of inhibitors to ensure stability during shipping and storage.
-
Solution: Whenever possible, conduct curing in an inert atmosphere, such as a nitrogen-purged oven or DSC cell.[9] This minimizes the effect of atmospheric oxygen. If you suspect inhibitors in your monomer, their effect can often be overcome by slightly increasing the initiator concentration, but this should be done with caution.
-
Question: How do I choose the right initiator and concentration for my experiment?
Answer: The choice of initiator and its concentration is a critical decision that directly influences the curing profile.
-
Choosing the Initiator: The primary factor is the desired curing temperature. Initiators are characterized by their decomposition kinetics, often given as a "half-life temperature" (the temperature at which 50% of the initiator decomposes in a given time, e.g., 1 hour or 10 hours).
-
For lower temperature curing (e.g., 80-120°C), initiators like Benzoyl Peroxide (BPO) are common.
-
For higher temperature applications (>130°C), initiators like Dicumyl Peroxide or tert-Butyl Peroxide are more suitable. The goal is to match the initiator's activity range with your processing temperature window.
-
-
Determining Concentration: Initiator concentration directly affects the reaction rate.
-
Higher Concentration: Leads to a faster reaction rate, shorter gel time, and lower peak exotherm temperature. However, excessively high concentrations can reduce the final molecular weight of the polymer, potentially compromising mechanical properties.[8]
-
Lower Concentration: Results in a slower, more controlled reaction but requires longer curing times to achieve full conversion.
-
A typical starting point for initiator concentration is 1.0% by weight of the resin. Optimization experiments (e.g., a series of isothermal DSC runs at different concentrations) are recommended to fine-tune the concentration for your specific application.[8]
| Initiator Type | Typical Curing Temp. Range (°C) | Key Characteristics |
| Benzoyl Peroxide (BPO) | 80 - 120 °C | Common, effective for moderate temperatures. |
| Dicumyl Peroxide | 130 - 170 °C | Suitable for higher temperature cures. |
| tert-Butyl Peroxide | 140 - 190 °C | High-temperature initiator, provides good control. |
Table 1: Common initiators for thermoset curing and their typical application temperatures.
Problem: My experimental results are inconsistent and not repeatable. What should I check?
Answer: Lack of repeatability is frustrating and often points to subtle variations in sample preparation and experimental execution. Here is a troubleshooting workflow to ensure consistency.
A troubleshooting workflow for inconsistent experimental results.
-
Sample Preparation:
-
Homogeneity: Is the initiator perfectly dissolved or dispersed in the DAM resin? Inadequate mixing is a primary source of variation. Use a consistent mixing procedure (e.g., mechanical stirring for a set time).
-
Sample Mass: Are you using the same sample mass for each run?[5] For DSC analysis, a sample mass of 5-10 mg is typical. Larger masses can create thermal gradients within the sample, smearing the results. Use an analytical balance for precise measurements.
-
-
Instrument Parameters (DSC/Rheometer):
-
Heating Rate: For dynamic scans, ensure the heating rate is identical across all experiments. Different heating rates will shift the exotherm to different temperatures.[10]
-
Calibration: When was the last time you calibrated your DSC for temperature and enthalpy? Use a standard like Indium to ensure accuracy.
-
Crucible Type: Are you using the same type of sample pan (e.g., hermetically sealed aluminum)? Volatilization of reactants can occur in open pans, affecting the measured enthalpy.[6]
-
-
Environmental Control:
-
Purge Gas: Are you using a consistent inert purge gas and flow rate (e.g., Nitrogen at 50 mL/min)? This prevents oxidative side reactions and ensures a stable thermal environment.[7]
-
Section 3: Advanced Analysis & Methodologies
Q4: Beyond DSC, what other techniques are useful for studying DAM curing?
Answer: While DSC is the workhorse for curing kinetics, Rheology provides complementary and crucial information about the material's viscoelastic properties during the curing process.[11]
A rheometer measures properties like viscosity, storage modulus (G'), and loss modulus (G'').[11]
-
Viscosity (η): Tracks the change from a low-viscosity liquid to a high-viscosity solid. This is critical for processing applications like molding, as it defines the "working life" or "pot life" of the resin.[12]
-
Gel Point: The point where the storage modulus (G' - representing solid-like behavior) overtakes the loss modulus (G'' - representing liquid-like behavior) is known as the gel point.[11] This is the "point of no return" where the material no longer flows and has formed an infinite polymer network. Isothermal rheology experiments are excellent for precisely determining the gel time at different temperatures.[12]
The progression of material state during curing as monitored by rheology.
Protocol: Determining Isothermal Curing Kinetics using DSC
This protocol outlines the steps to acquire the data needed to model the curing reaction at a constant temperature.
-
Objective: To measure the heat flow as a function of time for a DAM resin system at a specified isothermal temperature.
-
Materials & Equipment:
-
This compound resin with initiator
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum DSC pans and lids
-
Analytical balance (±0.01 mg)
-
Crimping press for pans
-
Nitrogen purge gas
-
-
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured DAM resin mixture into a DSC pan.
-
Hermetically seal the pan using the crimping press. This is crucial to prevent mass loss from volatilization.
-
Prepare an identical empty, sealed pan to use as a reference.
-
-
Instrument Setup:
-
Place the sample pan and reference pan into the DSC cell.
-
Set the instrument to the desired isothermal temperature (e.g., 150°C).
-
Set the purge gas (N2) to a flow rate of 50 mL/min.
-
-
Experimental Run (Isothermal Scan):
-
Equilibrate the cell at a low temperature (e.g., 30°C).
-
Program the DSC to rapidly heat the sample to the target isothermal temperature at a high rate (e.g., 50-100°C/min). This minimizes the amount of curing that occurs during the initial ramp.[13]
-
Hold the sample at the isothermal temperature for a sufficient duration (e.g., 60-120 minutes) until the heat flow signal returns to the baseline, indicating the reaction has completed.
-
Cool the sample back to room temperature.
-
-
Data Analysis:
-
Integrate the area of the exothermic peak on the heat flow vs. time plot. This area represents the total heat evolved at that specific temperature (ΔH_iso).
-
The degree of cure (α) at any time (t) can be calculated by dividing the partial heat of reaction up to that time (ΔH_t) by the total heat of reaction (ΔH_Total from a dynamic scan).
-
-
By repeating this experiment at several different isothermal temperatures (e.g., 140°C, 150°C, 160°C), you can build a comprehensive kinetic model for your DAM system.[13][14]
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. kinetics.netzsch.com [kinetics.netzsch.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. epitoanyag.org.hu [epitoanyag.org.hu]
- 12. Rheology of Thermosets Part 4: Isothermal Curing - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. meridian.allenpress.com [meridian.allenpress.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Defects in Diallylmelamine-Based Polymer Networks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diallylmelamine (DAM)-based polymer networks.
Frequently Asked Questions (FAQs)
Q1: What are the common types of defects in DAM-based polymer networks?
A1: Defects in DAM-based polymer networks can be broadly categorized as topological and spatial. Topological defects include:
-
Unreacted Allyl Groups: Incomplete polymerization can leave pendant allyl groups that do not contribute to the network structure, acting as dangling ends.
-
Primary Loops: An intramolecular reaction where both allyl groups of a single DAM monomer react with the same growing polymer chain, forming a loop and not contributing to the network crosslinking.
-
Higher-Order Loops and Entanglements: Complex loop structures involving multiple polymer chains and physical knots or entanglements of the polymer chains.
Spatial defects refer to heterogeneity in the crosslink density throughout the polymer network, leading to variations in mechanical and thermal properties.
Q2: What are the visual cues of a problematic DAM polymerization reaction?
A2: Visual indicators of a problematic polymerization can include:
-
Premature Gelation or Solidification: A rapid increase in viscosity leading to a solid mass can indicate uncontrolled polymerization.
-
Phase Separation or Cloudiness: The reaction mixture turning opaque or cloudy can suggest insolubility of the growing polymer or the presence of impurities.
-
Discoloration: A yellowing or browning of the reaction mixture may point to side reactions or degradation at elevated temperatures.
Q3: How does the stoichiometry of reactants affect the properties of the DAM network?
A3: The stoichiometry, or the molar ratio of DAM to other co-monomers or crosslinkers, is a critical parameter. An off-stoichiometry ratio can lead to an increase in defects such as dangling ends due to an excess of one reactant, which can negatively impact the mechanical strength and thermal stability of the final network.
Q4: What is "degradative chain transfer" and how does it affect DAM polymerization?
A4: Degradative chain transfer is a significant side reaction in the polymerization of allyl monomers. It involves the abstraction of a hydrogen atom from an allylic position on a DAM monomer by a growing polymer radical. This creates a resonance-stabilized allylic radical that is less reactive and less likely to propagate the polymer chain, often leading to the formation of low molecular weight oligomers instead of a well-formed network.
Troubleshooting Guides
Issue 1: Low Gel Content or Incomplete Curing
Symptoms: The final polymer network is soft, weak, or partially soluble in solvents it should be resistant to.
| Possible Cause | Troubleshooting Action |
| Insufficient Initiator Concentration | Increase the initiator concentration in small increments. Ensure the initiator is properly dissolved and distributed throughout the monomer mixture. |
| Inappropriate Curing Temperature or Time | Consult literature for the optimal curing temperature for your specific initiator. Increase the curing time or implement a post-curing step at a higher temperature to ensure complete reaction. |
| Inhibition by Oxygen | De-gas the monomer solution prior to adding the initiator by bubbling with an inert gas like nitrogen or argon. Conduct the polymerization under an inert atmosphere. |
| Presence of Inhibitors | Ensure monomers are free from storage inhibitors. If necessary, purify the DAM monomer by recrystallization or column chromatography. |
| Degradative Chain Transfer | Lower the reaction temperature to reduce the rate of chain transfer relative to propagation. Consider using a higher monomer concentration. |
Issue 2: Premature Gelation During Synthesis
Symptoms: The reaction mixture becomes viscous and difficult to handle or solidifies before the intended curing process.
| Possible Cause | Troubleshooting Action |
| Excessive Initiator Concentration | Reduce the amount of initiator. |
| High Reaction Temperature | Lower the reaction temperature to control the polymerization rate. |
| Absence of Inhibitor | For handling and storage of the DAM monomer, ensure a suitable inhibitor (e.g., hydroquinone, BHT) is present in a small concentration. |
Issue 3: Brittle Polymer Network
Symptoms: The cured polymer is fragile and fractures easily under stress.
| Possible Cause | Troubleshooting Action |
| High Crosslink Density | Reduce the concentration of the crosslinking agent (if used) or adjust the stoichiometry to favor a lower crosslink density. |
| Incomplete Reaction | A seemingly brittle material can sometimes be the result of incomplete curing. Ensure the curing schedule is adequate. |
Experimental Protocols
Protocol 1: Determination of Gel Content and Swelling Ratio
-
Sample Preparation: A known weight of the cured DAM polymer network (Wd) is immersed in a suitable solvent (e.g., toluene, THF) at a specified temperature for an extended period (e.g., 24-48 hours) to allow for swelling and extraction of the soluble fraction (sol).
-
Swelling Measurement: After the swelling period, the swollen sample is removed from the solvent, blotted to remove excess surface solvent, and immediately weighed (Ws).
-
Drying: The swollen sample is then dried in a vacuum oven at a specific temperature until a constant weight is achieved (We).
-
Calculations:
-
Gel Content (%) = (We / Wd) * 100
-
Swelling Ratio (Q) = (Ws - We) / We
-
Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Curing
-
Sample Preparation: A thin film of the DAM resin mixture (with initiator) is cast onto a KBr pellet or a diamond ATR crystal.
-
Data Acquisition: An initial FTIR spectrum is recorded before curing. The sample is then subjected to the curing conditions (e.g., heat or UV light).
-
Real-Time Monitoring: Spectra are collected at regular intervals during the curing process.
-
Analysis: The disappearance of the peak corresponding to the C=C stretching of the allyl groups (typically around 1645 cm-1) is monitored. The degree of conversion can be quantified by comparing the peak area of the allyl group to an internal standard peak that does not change during the reaction (e.g., the triazine ring vibrations around 810 cm-1).
Protocol 3: Dynamic Mechanical Analysis (DMA)
-
Sample Preparation: A rectangular sample of the cured DAM polymer with precise dimensions is prepared.
-
Analysis Conditions: The sample is subjected to a sinusoidal oscillating stress in a specific mode (e.g., tensile, three-point bending). The temperature is ramped over a desired range (e.g., from -50 °C to 250 °C) at a controlled heating rate.
-
Data Collection: The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are recorded as a function of temperature.
-
Analysis: The glass transition temperature (Tg) is typically identified as the peak of the tan δ curve. The storage modulus in the rubbery plateau region (above Tg) can be used to estimate the crosslink density.
Data Presentation
The following tables provide generalized quantitative data for DAM-based polymer networks. Actual values will vary depending on the specific formulation and curing conditions.
Table 1: Influence of Initiator Concentration on Network Properties
| Initiator Concentration (wt%) | Gel Content (%) | Swelling Ratio (Q) in Toluene | Glass Transition Temperature (Tg) (°C) |
| 0.5 | 85-90 | 1.8 - 2.2 | 150 - 160 |
| 1.0 | 90-95 | 1.5 - 1.8 | 160 - 175 |
| 2.0 | >95 | 1.2 - 1.5 | 175 - 190 |
Table 2: Thermal Properties from TGA and DMA
| Property | Typical Value Range |
| Onset Decomposition Temperature (Td5%) | 300 - 350 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | 380 - 420 °C |
| Char Yield at 600 °C (in N2) | 20 - 30 % |
| Storage Modulus (E') at 25°C | 1 - 3 GPa |
| Storage Modulus (E') at Tg + 50°C | 10 - 50 MPa |
Mandatory Visualizations
Caption: Simplified reaction pathway for the free-radical polymerization of this compound.
Caption: Troubleshooting workflow for incomplete curing of DAM-based polymer networks.
Technical Support Center: Diallylmelamine (DAM)-Containing Materials
Disclaimer: This guide provides technical support for the mitigation of yellowing in Diallylmelamine (DAM)-containing materials. Due to the limited availability of public data specific to DAM, some information, particularly regarding degradation mechanisms and stabilizer performance, has been extrapolated from studies on closely related acrylic-melamine and melamine-formaldehyde thermoset resins. Researchers should use this information as a guideline and validate findings for their specific DAM formulation.
Frequently Asked Questions (FAQs)
Q1: What is causing the yellowing in my this compound (DAM)-containing material?
A1: Yellowing in DAM materials, like most polymers, is typically a result of molecular degradation.[1] The primary causes are:
-
Photo-oxidation: Exposure to ultraviolet (UV) light, especially from sunlight or fluorescent lighting, can break down the polymer's chemical bonds. This process is accelerated in the presence of oxygen and can lead to the formation of yellow-colored chromophores (color-causing molecular groups).[2][3]
-
Thermal Degradation: High temperatures during processing (like curing or molding) or in the end-use environment can cause the polymer chains to break (chain scission) and react with one another, leading to discoloration.[4][5] For melamine-formaldehyde resins, significant thermal degradation occurs in the 300-450°C range.[6]
-
Chemical Exposure: Contact with environmental pollutants, such as nitrogen oxides (NOx) from vehicle exhaust or industrial emissions, can react with the material and cause discoloration.[2]
-
Impurities and Additives: Residual catalysts from synthesis, or the degradation of other additives within the formulation (such as certain types of antioxidants), can also contribute to yellowing.[7]
Q2: Will all DAM-based materials eventually turn yellow?
A2: While all polymers are susceptible to some degree of degradation over time, the rate and extent of yellowing in DAM materials are not inevitable and can be significantly mitigated.[2] The stability depends heavily on the specific formulation, the purity of the DAM monomer, processing conditions, and the end-use environment. High-quality formulations with appropriate stabilizers will exhibit substantially better color stability.
Q3: What types of additives can prevent yellowing?
A3: Several classes of additives are effective in preventing polymer discoloration:
-
UV Absorbers (UVAs): These compounds, such as benzotriazoles or benzophenones, function by absorbing harmful UV radiation and dissipating it as harmless heat, protecting the polymer backbone.
-
Hindered Amine Light Stabilizers (HALS): HALS are highly efficient stabilizers that do not absorb UV radiation. Instead, they act as radical scavengers, interrupting the photo-oxidation cycle and preventing polymer degradation.[8] They are particularly effective in protecting the surface of the material.
-
Antioxidants: These additives protect the polymer from thermal degradation during high-temperature processing and long-term heat exposure. They work by neutralizing free radicals formed during oxidation.
The choice of stabilizer depends on the material, the intended application, and the primary cause of yellowing (UV light vs. heat).[8]
Q4: How can I quantitatively measure the yellowing of my samples?
A4: Yellowing is measured quantitatively using a parameter called the Yellowness Index (YI) . This is typically done using a spectrophotometer or colorimeter. The instrument measures the light reflected or transmitted by a sample and calculates the YI value based on standardized formulas, most commonly defined by ASTM E313 .[9][10] A higher YI value indicates a greater degree of yellowing.
Q5: Can the yellowing process be reversed?
A5: In most cases, yellowing due to chemical degradation of the polymer backbone is irreversible.[7] However, if the discoloration is caused by surface contaminants or the reversible oxidation of certain additives, cleaning or brief exposure to a different light spectrum might sometimes reduce the effect. The most effective strategy is prevention through proper formulation and material protection.
Troubleshooting Guide: Yellowing in DAM Experiments
This guide helps identify the root cause of unexpected yellowing during research and development.
Step 1: Characterize the Yellowing
-
When does it occur?
-
During/Immediately after curing: Suggests a thermal issue (temperature too high, cure time too long) or a formulation problem (e.g., reactive impurities, incorrect mix ratio).
-
After exposure to light: Clearly indicates a photo-degradation (UV) issue.
-
Slowly over time in storage: Could be slow oxidation, reaction with packaging materials, or exposure to ambient light/pollutants.
-
-
Where does it occur?
-
Surface only: Points towards UV exposure or reaction with environmental factors (e.g., oxygen, pollutants).
-
Throughout the material (bulk): Suggests a thermal issue during processing or an unstable additive in the formulation.
-
In specific spots: May indicate contamination or localized overheating (e.g., "hot spots" in an oven or over-torching).[2]
-
Step 2: Review Experimental Parameters
-
Purity of Reactants: Was the this compound monomer and other reactants of high purity? Residual impurities from synthesis can often cause discoloration.
-
Processing Conditions:
-
Temperature: Were curing or molding temperatures within the recommended range? Cross-reference with Thermal Gravimetric Analysis (TGA) data if available to ensure processing occurs well below the onset of thermal degradation.[5]
-
Atmosphere: Was the material processed in an inert atmosphere (like nitrogen)? Processing in air can accelerate thermal-oxidative degradation.
-
-
Formulation:
-
Additives: Are you using stabilizers (UV absorbers, HALS, antioxidants)? If so, are they compatible with the DAM system and used at the correct concentration?
-
Contaminants: Could any contaminants (e.g., dust, moisture, incompatible chemicals) have been introduced during mixing?[7]
-
Step 3: Isolate the Variable
-
Conduct a controlled experiment. Prepare several samples, changing only one variable at a time (e.g., cure temperature, presence/absence of a UV stabilizer, exposure to light vs. dark storage).
-
Measure the Yellowness Index (YI) for each sample to quantitatively assess the impact of each variable.
Data Presentation: Efficacy of Stabilizers
The following table summarizes data from a study on a related acrylic-melamine (AC-ML) varnish, demonstrating the effectiveness of a Hindered Amine Light Stabilizer (HALS) in preserving material properties after accelerated weathering. This illustrates the protective effect that can be anticipated in a well-formulated DAM system.
Table 1: Physico-Mechanical Properties of Acrylic-Melamine Varnish With and Without HALS Stabilizer (Tinuvin 292) After 100 Cycles of Accelerated Exposure. [11]
| Property | Sample without Stabilizer (M0) | Sample with 2.5 wt.% HALS (M3) |
| Gloss Loss (%) | High (not specified) | Slight Change |
| Adhesion | Lost | Slight Change |
| Flexibility (mm) | 6 (Increased from 2) | Slight Change |
| Impact Resistance (kg.cm) | 80 (Decreased from 200) | Slight Change |
| Relative Hardness | 0.71 (Increased from 0.60) | No significant increase |
Note: The increase in flexibility and hardness in the unstabilized sample indicates the material became more brittle.[11]
Experimental Protocols
Protocol 1: Quantitative Assessment of Yellowing using Yellowness Index (YI)
(Based on ASTM E313)[9][10][12][13][14]
Objective: To quantitatively measure the degree of yellowness in a DAM material sample.
Apparatus:
-
Spectrophotometer or Colorimeter with appropriate viewing geometry (e.g., d/8° sphere or 45°/0°).
-
Standard White Calibration Tile.
-
Software capable of calculating CIE Tristimulus Values (X, Y, Z) and Yellowness Index per ASTM E313.
Procedure:
-
Instrument Calibration: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Calibrate the instrument using the certified white standard tile.
-
Sample Preparation: Ensure the sample surface is clean, dry, and representative of the material. The sample should be opaque or of sufficient thickness to be non-transmissive. For transparent samples, a consistent background (white or black) must be used.
-
Set Measurement Parameters: In the software, select the desired illuminant (e.g., D65 for daylight) and observer angle (e.g., 10°). Select the Yellowness Index (YI E313) calculation.
-
Measure Background (if needed): For transparent samples, first take a reading of the white background plate that will be placed behind the sample.
-
Measure Sample: Place the sample flat against the instrument's measurement port. Ensure there are no gaps between the sample and the port.
-
Take Readings: Initiate the measurement. For improved accuracy, take readings at 3-5 different locations on the sample surface and average the results.[9]
-
Record Data: The software will automatically calculate and display the CIE Tristimulus values (X, Y, Z) and the Yellowness Index (YI). Record the YI value. A higher number indicates greater yellowness.
Protocol 2: Accelerated Weathering/UV Exposure Testing
(Based on methods like ASTM D4587, ISO 4892)[11][15][16][17][18]
Objective: To simulate the long-term effects of environmental exposure (UV light, humidity, and heat) on DAM materials in a shortened timeframe.
Apparatus:
-
Accelerated weathering chamber equipped with a controlled light source (e.g., Xenon arc lamps with filters to simulate sunlight, or fluorescent UVA/UVB lamps).
-
System for controlling temperature (Black Standard Temperature) and relative humidity.
-
Water spray or condensation system.
Procedure:
-
Sample Preparation: Prepare multiple identical samples of the DAM material. Keep some as unexposed controls stored in a dark, climate-controlled environment.
-
Program Test Cycle: Program the weathering chamber with a specific test cycle. The cycle alternates between different conditions to simulate day/night and weather changes.
-
Mount Samples: Securely mount the samples in the chamber racks at a specified distance from the light source.
-
Run Test: Start the programmed cycle and run for a predetermined duration (e.g., 500, 1000, or 2000 hours).[16]
-
Periodic Evaluation: Periodically remove samples at set intervals (e.g., every 250 hours) for evaluation.
-
Analysis: After removal, allow samples to condition at room temperature. Analyze the exposed samples and the unexposed controls for changes in:
-
Yellowness Index (YI): Measure using the protocol above.
-
Gloss: Measure using a gloss meter.
-
Mechanical Properties: Conduct tests for hardness, impact resistance, or flexibility to assess material degradation.[11]
-
-
Data Reporting: Plot the change in Yellowness Index (ΔYI) and other properties as a function of exposure time to compare the stability of different formulations.
Visualizations
Caption: Troubleshooting workflow for diagnosing yellowing in DAM materials.
Caption: Simplified mechanism of photo-oxidative yellowing in polymers.
Caption: Decision tree for selecting an appropriate anti-yellowing stabilizer.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. artresin.com [artresin.com]
- 3. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 4. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 5. tainstruments.com [tainstruments.com]
- 6. Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eparency.com.au [eparency.com.au]
- 8. mayzo.com [mayzo.com]
- 9. Yellowness Index (YI) ASTM E313 [intertek.com]
- 10. infinitalab.com [infinitalab.com]
- 11. oaji.net [oaji.net]
- 12. Yellowness index measurement method - 3nh [3nh.com]
- 13. What is the Yellowness Index and How to Measure it?-3NH [threenh.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. paint.org [paint.org]
- 16. Computationally-accelerated prediction of polyester-melamine coatings degradation to design sustainable organically-coated steels for outdoor applicat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06744K [pubs.rsc.org]
- 17. micomlab.com [micomlab.com]
- 18. Accelerated Weathering Testing for Plastics and Polymers [intertek.com]
Technical Support Center: Industrial Scale-Up of Diallylmelamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the process optimization and industrial scale-up of diallylmelamine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly in a scaled-up industrial setting.
Summary of Common Issues and Solutions
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| DAM-001 | Low Overall Yield | - Incomplete reaction at one or more substitution stages. - Formation of byproducts due to poor temperature control. - Hydrolysis of cyanuric chloride or its intermediates. - Loss of product during workup and purification. | - Ensure precise temperature control at each stage (0-5°C for the first substitution, room temperature for the second, and reflux for the third). - Use an appropriate acid scavenger (e.g., sodium carbonate, triethylamine) to neutralize HCl produced. - Minimize exposure to moisture by using dry solvents and an inert atmosphere. - Optimize purification methods to reduce product loss. |
| DAM-002 | Presence of Impurities in Final Product | - Incomplete substitution leading to residual chlorinated triazines. - Over-alkylation resulting in tri-diallylmelamine. - Formation of hydroxy-triazine byproducts from hydrolysis. - Impurities in starting materials (cyanuric chloride or diallylamine). | - Verify the purity of starting materials before use. - Strictly control the stoichiometry of reactants. - Implement rigorous temperature and pH control to prevent side reactions. - Employ effective purification techniques such as recrystallization or column chromatography. |
| DAM-003 | Reaction Mixture Becomes a Thick, Unstirrable Slurry | - Precipitation of intermediates or the final product. - Insufficient solvent volume for the scale of the reaction. | - Increase the solvent volume to maintain a stirrable mixture. - Choose a solvent system in which the product and intermediates have better solubility at the reaction temperature. |
| DAM-004 | Inconsistent Reaction Times | - Poor heat transfer at larger scales. - Inefficient mixing. - Variations in the quality of raw materials. | - Ensure the reactor is equipped with an efficient stirring mechanism and a reliable heating/cooling system. - Standardize the quality and purity of all reagents. |
| DAM-005 | Color Formation in the Reaction Mixture | - Decomposition of reactants or products at elevated temperatures. - Presence of impurities that react to form colored byproducts. | - Maintain strict temperature control throughout the process. - Ensure the purity of all starting materials. |
Question & Answer Troubleshooting
Q1: My reaction is sluggish during the first substitution step, even at 0-5°C. What could be the issue?
A1: Several factors could contribute to a slow initial reaction. First, ensure that your diallylamine is of high purity. Impurities can inhibit the reaction. Secondly, check the efficiency of your mixing; inadequate agitation can lead to localized concentration gradients and slow reaction rates. Finally, confirm that the cyanuric chloride has been properly dispersed in the solvent. To increase reactivity, cyanuric chloride can be dissolved in a suitable solvent like acetone and then added to ice-water to form a fine suspension before the addition of diallylamine.
Q2: I am observing a significant amount of a water-soluble byproduct. What is it likely to be and how can I prevent its formation?
A2: A water-soluble byproduct is likely a hydroxy-substituted triazine, formed from the hydrolysis of cyanuric chloride or one of the chlorinated intermediates.[1] This side reaction is promoted by the presence of water and is accelerated at higher temperatures and pH.[2][3] To minimize its formation, ensure all solvents and reagents are anhydrous and carry out the reaction under an inert atmosphere (e.g., nitrogen). The use of an effective acid scavenger is also crucial to neutralize the HCl generated, which can catalyze hydrolysis.
Q3: During scale-up, I'm having difficulty controlling the exotherm of the first substitution. What are the risks and how can I manage them?
A3: The first substitution of cyanuric chloride with an amine is exothermic.[4] Poor temperature control can lead to a runaway reaction and the formation of di- and tri-substituted byproducts, significantly reducing the yield of the desired mono-substituted intermediate. For industrial-scale production, it is essential to have a robust cooling system for the reactor. A slow, controlled addition of the diallylamine to the cyanuric chloride slurry is also critical. Utilizing a jacketed reactor with a circulating coolant is standard practice for managing such exotherms.
Q4: My final product is difficult to purify. What are some effective methods for purifying this compound on a large scale?
A4: Purification of substituted melamines on an industrial scale often involves precipitation and recrystallization. After the reaction is complete, the product can be precipitated by pouring the reaction mixture into cold water.[5] The crude product can then be collected by filtration and recrystallized from a suitable solvent or solvent mixture, such as ethanol/water, to remove impurities.[4] The choice of recrystallization solvent will depend on the solubility profile of this compound and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the industrial synthesis of this compound?
A1: A variety of solvents can be used, with acetone and tetrahydrofuran (THF) being common choices for the synthesis of substituted triazines.[6][7] For industrial applications, the choice will also depend on factors like cost, safety (flash point), and ease of recovery. A mixed solvent system, such as acetone/water, can also be employed, especially to create a fine suspension of cyanuric chloride.[8]
Q2: What is the general principle behind the stepwise synthesis of this compound from cyanuric chloride?
A2: The synthesis relies on the decreasing reactivity of the chlorine atoms on the triazine ring with each successive substitution. The first chlorine is highly reactive and can be substituted at low temperatures (0-5°C). The second chlorine is less reactive and typically requires room temperature for substitution. The third chlorine is the least reactive and requires elevated temperatures (reflux) to be displaced.[4][9] This difference in reactivity allows for the controlled, stepwise addition of nucleophiles.
Q3: What analytical techniques are recommended for monitoring the reaction progress and for final product analysis?
A3: For reaction monitoring, Thin-Layer Chromatography (TLC) is a rapid and effective method to track the consumption of starting materials and the formation of intermediates and the final product.[7] For final product analysis and quality control, High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity.[10] Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation.
Q4: What are the key safety precautions to consider during the industrial scale-up of this compound synthesis?
A4: Both cyanuric chloride and diallylamine are hazardous materials. Cyanuric chloride is a lachrymator and corrosive, and it reacts with water to produce HCl gas. Diallylamine is a flammable and corrosive liquid. Therefore, it is crucial to handle these chemicals in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection. The reaction should be conducted in a closed system to prevent the release of flammable or corrosive vapors. All equipment should be properly grounded to prevent static discharge.
Experimental Protocols
Detailed Methodology for the Industrial Scale-Up of this compound Synthesis
This protocol outlines a general procedure for the synthesis of this compound (2,4-diamino-6-diallylamino-1,3,5-triazine) from cyanuric chloride and diallylamine in a stepwise manner.
Materials and Equipment:
-
Jacketed glass-lined reactor with a mechanical stirrer, thermometer, and addition funnel
-
Cooling/heating circulator
-
Filtration unit
-
Drying oven
-
Cyanuric chloride
-
Diallylamine
-
Sodium Carbonate (or other suitable acid scavenger)
-
Acetone (or other suitable solvent)
-
Deionized water
Procedure:
Step 1: Preparation of the Cyanuric Chloride Slurry
-
Charge the reactor with the desired volume of acetone.
-
Cool the acetone to 0-5°C using the circulating cooling system.
-
Slowly add cyanuric chloride to the cold acetone with vigorous stirring to form a fine slurry. Maintain the temperature between 0-5°C.
Step 2: First Substitution (Mono-substitution)
-
In a separate vessel, prepare a solution of one equivalent of diallylamine in acetone.
-
Slowly add the diallylamine solution to the cyanuric chloride slurry over a period of 1-2 hours, ensuring the temperature of the reaction mixture is maintained between 0-5°C.
-
Simultaneously, add a solution of sodium carbonate in water dropwise to neutralize the HCl formed during the reaction, maintaining a slightly alkaline pH.
-
After the addition is complete, continue to stir the mixture at 0-5°C for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the cyanuric chloride is consumed.
Step 3: Second Substitution (Di-substitution)
-
Allow the reaction mixture to warm to room temperature (approximately 20-25°C).
-
Prepare a solution of a second equivalent of diallylamine in acetone.
-
Slowly add the diallylamine solution to the reaction mixture over 1-2 hours.
-
Continue to add the sodium carbonate solution as needed to maintain a slightly alkaline pH.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the mono-substituted intermediate.
Step 4: Third Substitution (Tri-substitution - Formation of this compound)
-
Heat the reaction mixture to reflux temperature (the exact temperature will depend on the solvent used).
-
Prepare a solution of a third equivalent of diallylamine in acetone.
-
Add the diallylamine solution to the refluxing mixture.
-
Continue to add the sodium carbonate solution to neutralize the generated HCl.
-
Maintain the reaction at reflux for 6-8 hours, or until TLC analysis indicates the completion of the reaction.
Step 5: Product Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a larger vessel containing cold water to precipitate the crude this compound.
-
Stir the aqueous slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration and wash it thoroughly with deionized water to remove any inorganic salts.
-
Dry the crude product in a vacuum oven at a suitable temperature.
-
For further purification, recrystallize the crude this compound from an appropriate solvent system (e.g., ethanol/water).
-
Dry the purified this compound under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. chemcess.com [chemcess.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4166909A - Process for preparation of a substituted triazine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. JPH08333351A - Melamine purification method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Diallylmelamine and Triallyl Isocyanurate as Crosslinking Agents
In the realm of polymer modification, crosslinking agents are pivotal in transforming thermoplastic polymers into thermosets with enhanced mechanical strength, thermal stability, and chemical resistance. Among the diverse array of crosslinking agents, diallylmelamine (DAM) and triallyl isocyanurate (TAIC) are two prominent multifunctional monomers utilized to create robust polymer networks. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies for key evaluative experiments.
Chemical Structure and Reactivity
The fundamental differences in the chemical structures of this compound (DAM) and Triallyl Isocyanurate (TAIC) dictate their reactivity and the ultimate properties of the crosslinked polymers.
This compound (DAM) is a derivative of melamine, featuring a triazine ring with two reactive allyl groups. The presence of the nitrogen-rich triazine ring is known to contribute to thermal stability and flame retardant properties in the resulting polymer.
Triallyl Isocyanurate (TAIC) is a trifunctional monomer characterized by an isocyanurate ring with three allyl groups.[1] The higher number of allyl groups in TAIC allows for a potentially higher crosslink density compared to DAM, which can significantly influence the material's properties. The isocyanurate ring is also recognized for conferring excellent thermal stability.
Below are the chemical structures of DAM and TAIC.
References
A Comparative Guide to the Performance of Diallylmelamine and Other Melamine-Based Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the pursuit of advanced materials with tailored properties, the role of the crosslinking agent is paramount. It is the architect of the three-dimensional polymer network, dictating the final performance characteristics of thermosetting resins. Among the diverse array of crosslinkers, melamine-based resins have long been favored for their ability to impart superior hardness, chemical resistance, and thermal stability. This guide provides an in-depth comparative analysis of Diallylmelamine (DAM), a reactive crosslinker, against conventional etherified melamine-formaldehyde resins, with a particular focus on the widely used Hexamethoxymethylmelamine (HMMM).
This document moves beyond a simple cataloging of properties. It delves into the fundamental chemistry of these crosslinkers, explains the causality behind their performance differences, and provides detailed experimental protocols for their evaluation. Our objective is to equip researchers and formulation scientists with the knowledge to make informed decisions in the selection of crosslinking agents for high-performance applications.
The Chemistry of Melamine-Based Crosslinkers: A Tale of Two Mechanisms
The performance of a melamine crosslinker is intrinsically linked to its chemical structure and the mechanism by which it forms a crosslinked network.
Conventional Etherified Melamine-Formaldehyde (MF) Resins: The Condensation Route
The most common melamine crosslinkers are melamine-formaldehyde resins, which are polyfunctional compounds containing multiple reactive sites. A prime example is Hexamethoxymethylmelamine (HMMM), a monomeric and highly etherified melamine resin.[1] These crosslinkers react with polymers containing active hydrogen functionalities, such as hydroxyl, carboxyl, or amide groups, through a condensation reaction.[1][2] This acid-catalyzed reaction proceeds via transetherification, forming ether linkages and releasing a volatile byproduct, typically an alcohol.[1]
The crosslinking density in these systems can be controlled by the concentration of the crosslinker and the functionality of the base polymer.[3] However, the reliance on formaldehyde and the potential for self-condensation, which can lead to brittleness, are notable considerations.[2]
This compound (DAM): The Addition Polymerization Advantage
This compound represents a distinct class of melamine crosslinkers. Its structure incorporates two reactive allyl groups attached to one of the amino groups of the melamine triazine ring.[4] Unlike conventional MF resins, the primary crosslinking mechanism for DAM is addition polymerization of the allyl groups. This process can be initiated by free radicals, often generated by heat or UV radiation, and does not produce volatile byproducts.
This fundamental difference in crosslinking mechanism suggests several potential performance advantages for DAM, including the potential for faster cure rates and the formation of a more robust, hydrolytically stable network due to the carbon-carbon bonds formed.
Visualizing the Crosslinking Pathways
To better understand the distinct chemistries, the following diagrams illustrate the generalized crosslinking mechanisms for HMMM and DAM.
Caption: Generalized curing mechanism of HMMM with a hydroxyl-functional polymer.
Caption: Generalized addition polymerization mechanism of this compound.
Comparative Performance Analysis: A Data-Driven Approach
While direct, side-by-side comparative studies are limited in publicly available literature, we can synthesize existing data for HMMM and the known characteristics of DAM to draw insightful comparisons. The following sections present a comparative overview based on key performance metrics.
Cure Characteristics
The speed and temperature of curing are critical parameters in many industrial processes.
-
Hexamethoxymethylmelamine (HMMM): HMMM-based systems typically require thermal curing at elevated temperatures, often in the range of 120-180°C, in the presence of an acid catalyst.[1] The cure rate is dependent on the catalyst concentration and temperature.[5]
-
This compound (DAM): The free-radical polymerization of DAM's allyl groups can be initiated at a wider range of temperatures, depending on the choice of initiator. This offers the potential for lower-temperature curing formulations or rapid UV-curing systems.
Thermal Stability
The thermal stability of the crosslinked network is crucial for applications where the material is exposed to high temperatures.
-
Hexamethoxymethylmelamine (HMMM): Crosslinking with HMMM generally enhances the thermal stability of polymers.[6] However, the ether linkages formed can be susceptible to hydrolysis under acidic conditions, especially at elevated temperatures, which can lead to network degradation.[2]
-
This compound (DAM): The triazine ring in DAM inherently contributes to high thermal stability.[4] Furthermore, the C-C bonds formed during the addition polymerization of the allyl groups are generally more thermally and hydrolytically stable than the ether linkages in HMMM-cured systems. This suggests that DAM-crosslinked polymers may exhibit superior long-term thermal stability.[7]
Mechanical Properties
The mechanical integrity of the final product is heavily influenced by the crosslinker.
-
Hexamethoxymethylmelamine (HMMM): HMMM is known to produce hard and rigid polymer networks.[6] Increasing the HMMM content generally leads to a higher glass transition temperature (Tg) and increased hardness, but can also result in decreased flexibility and elongation at break.[8]
-
This compound (DAM): The formation of a robust, three-dimensional network through DAM crosslinking is expected to significantly increase rigidity, tensile strength, and hardness.[4] The nature of the resulting network may offer a different balance of stiffness and toughness compared to HMMM systems.
Chemical and Solvent Resistance
For many applications, the ability to withstand exposure to chemicals and solvents is critical.
-
Hexamethoxymethylmelamine (HMMM): HMMM-crosslinked coatings generally exhibit good chemical resistance.[1] However, as previously mentioned, they can be susceptible to degradation by acids.[2]
-
This compound (DAM): The highly crosslinked network and stable C-C bonds in DAM-cured polymers are anticipated to provide excellent resistance to a broad range of solvents and chemicals.[4][9]
Quantitative Performance Data: A Comparative Summary
The following table summarizes the expected performance differences between DAM and HMMM based on their chemical nature and available data. It is important to note that the values for DAM are largely qualitative and based on the expected benefits of its crosslinking mechanism, as direct comparative experimental data is scarce.
| Performance Metric | This compound (DAM) | Hexamethoxymethylmelamine (HMMM) |
| Cure Speed | Potentially faster, with options for UV cure | Moderate, requires thermal cure with catalyst[1] |
| Cure Temperature | Wide range, adaptable to initiator | Typically 120-180°C[1] |
| Byproducts | None | Methanol or other alcohols[1] |
| Thermal Stability | Expected to be very high[4][7] | Good, but susceptible to acid hydrolysis[2][6] |
| Hardness | Expected to be high[4] | High[8] |
| Flexibility | Dependent on formulation | Can be brittle at high crosslink densities[8] |
| Solvent/Chemical Resistance | Expected to be excellent[4][9] | Good, with some acid sensitivity[1][2] |
Experimental Protocols for Comparative Evaluation
To generate direct comparative data, a series of standardized experiments should be conducted. The following protocols provide a framework for such an evaluation.
Workflow for Performance Evaluation
Caption: A logical workflow for the comparative evaluation of crosslinker performance.
Detailed Experimental Methodologies
5.2.1. Cure Kinetics via Differential Scanning Calorimetry (DSC)
-
Objective: To determine the cure profile, including onset temperature, peak exotherm, and total heat of reaction.
-
Protocol:
-
Prepare uncured samples of the resin formulations containing the respective crosslinkers.
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[10]
-
Record the heat flow as a function of temperature to obtain the curing exotherm.
-
The degree of cure can be calculated from the heat of reaction.[11] Isothermal DSC can also be performed to study cure kinetics at a specific temperature.[5][12]
-
5.2.2. Thermal Stability via Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and degradation profile of the cured polymers.
-
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the cured polymer into a TGA crucible.[13]
-
Heat the sample from room temperature to approximately 800°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[13]
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition temperature and the char yield at the end of the run.
-
5.2.3. Mechanical Properties
-
Objective: To quantify the hardness, tensile strength, and flexibility of the cured materials.
-
Hardness Testing (ASTM D2240):
-
Tensile Testing (ASTM D638):
-
Prepare dog-bone shaped specimens of the cured polymers.
-
Use a universal testing machine to apply a tensile load to the specimen until it fractures.
-
Measure the tensile strength, elongation at break, and Young's modulus.[16]
-
5.2.4. Solvent Resistance (ASTM D5402 / ASTM D4752)
-
Objective: To assess the resistance of the cured coating to a specific solvent.
-
Protocol:
-
Saturate a piece of cheesecloth or cotton swab with the chosen solvent (e.g., methyl ethyl ketone - MEK).[2][17]
-
Rub the surface of the cured coating with the solvent-saturated cloth using a consistent back-and-forth motion (a "double rub").[17][18]
-
Count the number of double rubs required to break through the coating to the substrate.[2]
-
A higher number of rubs indicates better solvent resistance.
-
Conclusion and Future Outlook
The choice between this compound and conventional etherified melamine-formaldehyde resins like HMMM depends on the specific performance requirements of the application. HMMM is a well-established crosslinker that provides excellent hardness and good overall performance. However, its curing mechanism involves the release of volatile byproducts and the resulting ether linkages can be susceptible to acid hydrolysis.
This compound, with its addition polymerization crosslinking mechanism, offers the potential for significant advantages, including faster and lower-temperature curing, the absence of volatile byproducts, and the formation of a more thermally and hydrolytically stable network. These attributes make DAM a compelling candidate for high-performance coatings, composites, and other applications where superior durability is required.
To fully realize the potential of this compound, further research involving direct, head-to-head comparative studies with established crosslinkers like HMMM is essential. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations and generating the data needed to drive innovation in thermoset polymer chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. wernerblank.com [wernerblank.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. paint.org [paint.org]
- 6. Synthesis and Characterizations of Melamine-Based Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Engineering solvent resistance in semiconducting polymer films through UV-induced polydiacetylene crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Study on Photodeformation of Solvent Resistance in Hydrogen-Bonded Cross-Linked Main-Chain Azobenzene Films | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Diallylmelamine in Composite Applications Versus Traditional Resins
In the ever-evolving landscape of composite materials, the pursuit of enhanced performance characteristics is a constant driver of innovation. While traditional resins such as epoxy, polyester, and vinyl ester have long been the mainstays of the industry, the emergence of specialty monomers and crosslinking agents offers new avenues for achieving superior properties. Among these, Diallylmelamine (DAM) presents a compelling case for its ability to significantly improve the thermal stability, chemical resistance, and mechanical robustness of composite systems.
This guide provides an in-depth technical comparison of the performance of this compound-modified composites against those fabricated with conventional resin systems. We will explore the fundamental chemistry of these resins, present a comparative analysis of their key performance metrics, and provide detailed experimental protocols for researchers and engineers to validate these findings in their own laboratories. Our objective is to offer a clear, data-driven perspective on the advantages and potential applications of incorporating this compound into high-performance composite formulations.
Introduction to the Resins: A Chemical Overview
The performance of a fiber-reinforced composite is intrinsically linked to the properties of its matrix resin. The resin binds the reinforcement fibers, transfers load between them, and protects them from environmental degradation. Understanding the chemical nature of each resin is therefore fundamental to appreciating their respective strengths and weaknesses.
This compound (DAM) is a trifunctional monomer characterized by a melamine ring with two reactive allyl groups. This unique structure allows it to act as a highly effective crosslinking agent when copolymerized with other resins. The nitrogen-rich triazine ring is the source of its inherent thermal stability and flame-retardant characteristics. When integrated into a polymer network, DAM can significantly increase the crosslink density, leading to improvements in mechanical strength, stiffness, and resistance to chemical attack.[1]
Epoxy Resins are a versatile class of thermosetting polymers known for their excellent adhesion, low shrinkage during cure, and good mechanical properties.[2] Their backbone can be tailored to achieve a wide range of performance characteristics. The curing process involves a chemical reaction between the epoxy resin and a hardener, resulting in a highly crosslinked, three-dimensional network.
Polyester Resins , specifically unsaturated polyester resins (UPR), are widely used in the composites industry due to their low cost and ease of processing.[3] They are characterized by the presence of ester groups and reactive carbon-carbon double bonds along their molecular chains. Curing is achieved through a free-radical polymerization reaction, typically initiated by a catalyst.
Vinyl Ester Resins can be considered a hybrid of epoxy and polyester resins.[4] They possess an epoxy backbone with reactive vinyl groups at the ends.[4] This structure provides them with enhanced chemical resistance and mechanical toughness compared to polyester resins, while still offering relatively easy processing.[3][4]
Performance Evaluation: A Comparative Analysis
The selection of a resin system for a specific composite application is a trade-off between performance, processability, and cost. This section provides a comparative overview of the key performance attributes of this compound-modified composites and their traditional counterparts.
Mechanical Properties
The ability of a composite to withstand mechanical loads is a primary consideration in most applications. Key mechanical properties include tensile strength, flexural modulus, and impact resistance. The incorporation of this compound into a resin matrix can lead to a significant enhancement of these properties due to increased crosslink density.
Table 1: Comparative Mechanical Properties of Glass Fiber-Reinforced Composites
| Property | This compound-Modified | Epoxy | Vinyl Ester | Polyester | Test Method |
| Tensile Strength (MPa) | Data not available in comparative format | ~350-1185[2][5] | Data not available in comparative format | ~115-349[6][7] | ASTM D3039 |
| Flexural Modulus (GPa) | Data not available in comparative format | Data not available in comparative format | ~48 (for fiber-reinforced)[8] | ~14.6-29.6[6] | ASTM D790 |
| Impact Strength (J/cm²) | Data not available in comparative format | Higher than polyester and vinyl ester[8] | Data not available in comparative format | Data not available in comparative format | ASTM D256 |
Note: The values presented are typical ranges and can vary significantly based on the specific resin formulation, fiber type and content, and manufacturing process. The lack of directly comparable data for this compound highlights a key area for future research.
Thermal Stability
The ability of a material to retain its properties at elevated temperatures is crucial for applications in the automotive, aerospace, and electronics industries. The inherent thermal stability of the triazine ring in this compound imparts excellent high-temperature performance to composites.
Table 2: Comparative Thermal Properties of Neat Resins
| Property | This compound-Based | Epoxy | Vinyl Ester | Polyester | Test Method |
| Glass Transition Temperature (Tg) (°C) | Data not available in comparative format | Varies widely | ~94-140[3][9] | Data not available in comparative format | ASTM D3418 (DSC) |
| Heat Deflection Temperature (°C) | Superior heat resistance[10] | Varies widely | Data not available in comparative format | Data not available in comparative format | ASTM D648 |
| Decomposition Temperature (°C) | Data not available in comparative format | ~266 (5% weight loss)[11] | ~175 (Initial)[12] | Data not available in comparative format | ASTM E1131 (TGA) |
Note: The data presented is for neat resins and will be influenced by the addition of reinforcing fibers. The general trend indicates that melamine-based resins offer superior thermal stability.
Chemical Resistance
The ability of a composite to resist degradation from exposure to chemicals is critical in many industrial environments. Melamine-formaldehyde resins, the family to which this compound belongs, are known for their good resistance to a range of chemicals.[13]
Table 3: General Chemical Resistance
| Chemical Environment | This compound-Based | Epoxy | Vinyl Ester | Polyester | Test Method |
| Weak Acids (e.g., Acetic Acid) | Good resistance[13] | Good resistance | Excellent resistance[3] | Moderate resistance[3] | ASTM D543 |
| Weak Bases (e.g., NaOH ≤ 5%) | Good resistance[13] | Good resistance | Excellent resistance[3] | Moderate resistance[3] | ASTM D543 |
| Strong Acids (e.g., HCl, H₂SO₄) | Limited resistance (degradation at pH<2)[13] | Varies by formulation | Good resistance[3] | Poor resistance[3] | ASTM D543 |
| Organic Solvents (e.g., Acetone, Ethanol) | Good resistance (negligible swelling)[13] | Varies by formulation | Good resistance[3] | Poor to moderate resistance | ASTM D543 |
Note: Chemical resistance is highly dependent on the specific chemical, its concentration, temperature, and exposure time.
Experimental Protocols: A Guide to Verification
To ensure the trustworthiness and reproducibility of the claims made in this guide, this section provides detailed, step-by-step methodologies for key experiments. These protocols are based on established ASTM standards.[14]
Composite Laminate Fabrication
A standardized fabrication process is essential for obtaining comparable test specimens. The hand lay-up technique followed by vacuum bagging is a widely used and reproducible method.
Workflow for Composite Laminate Fabrication
Caption: Workflow for composite laminate fabrication.
Detailed Protocol:
-
Mold Preparation: Thoroughly clean the mold surface and apply a suitable mold release agent according to the manufacturer's instructions.
-
Resin Preparation: Accurately weigh and mix the resin and curing agent (or catalyst) according to the specified mix ratio. For this compound-modified systems, DAM is typically added to the primary resin before the curing agent.
-
Lay-up: Apply a gel coat to the mold surface if desired. Place the first layer of reinforcing fabric onto the mold and thoroughly wet it out with the prepared resin using a roller or brush. Repeat this process for the desired number of plies, ensuring complete impregnation and removal of air bubbles.
-
Vacuum Bagging: Place a layer of peel ply, followed by a perforated release film and a breather cloth over the laminate. Seal the entire assembly with a vacuum bag and sealant tape.
-
Curing: Connect the vacuum bag to a vacuum pump and apply full vacuum. Place the entire assembly in an oven and cure according to the resin manufacturer's recommended cure schedule.
-
Demolding and Post-Curing: Once the curing cycle is complete and the laminate has cooled to room temperature, release the vacuum and carefully demold the part. Perform any required post-curing cycles.
-
Specimen Preparation: Cut the cured laminate into test specimens of the required dimensions using a water jet cutter or a diamond-tipped saw.
Mechanical Testing
The following protocols outline the procedures for determining the key mechanical properties of the fabricated composite laminates.
Workflow for Mechanical Property Evaluation
Caption: Workflow for mechanical property evaluation.
Detailed Protocols:
-
Tensile Testing (ASTM D3039):
-
Measure the width and thickness of the rectangular test specimens.
-
Bond end tabs to the specimens if required to prevent gripping-induced failures.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a constant rate of crosshead displacement until the specimen fractures.
-
Record the maximum load and calculate the tensile strength and modulus.
-
-
Flexural Testing (ASTM D790 - 3-Point Bending):
-
Measure the width and thickness of the rectangular test specimens.
-
Place the specimen on two supports in the test fixture.
-
Apply a load to the center of the specimen at a constant rate of crosshead motion.
-
Record the load-deflection curve until the specimen fractures or reaches a specified strain.
-
Calculate the flexural strength and modulus.
-
-
Impact Testing (ASTM D256 - Izod):
-
Machine a notch into the test specimen as per the standard.
-
Clamp the specimen in the Izod impact test fixture.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
Record the energy absorbed during fracture, which is a measure of the material's impact strength.
-
Thermal Analysis
Thermal analysis techniques are used to characterize the thermal stability and transition temperatures of the resin systems.
Workflow for Thermal Property Evaluation
Caption: Workflow for thermal property evaluation.
Detailed Protocols:
-
Differential Scanning Calorimetry (DSC) (ASTM D3418):
-
Accurately weigh a small sample (5-10 mg) of the cured resin into a DSC pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
The DSC will measure the heat flow to the sample relative to the reference. The glass transition temperature (Tg) is identified as a step change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA) (ASTM E1131):
-
Place a small, accurately weighed sample of the cured resin into the TGA furnace.
-
Heat the sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
The TGA will continuously measure the weight of the sample as a function of temperature.
-
The resulting thermogram shows the temperatures at which the material degrades and the amount of weight loss at each stage.
-
-
Heat Deflection Temperature (HDT) (ASTM D648):
-
Place a rectangular test specimen in the HDT apparatus, supported at both ends.
-
Apply a constant load to the center of the specimen.
-
Immerse the specimen in a heated fluid bath and increase the temperature at a uniform rate.
-
The HDT is the temperature at which the specimen deflects by a specified amount.
-
Chemical Resistance Testing
This protocol outlines a procedure for evaluating the resistance of the composite laminates to various chemical environments.
Workflow for Chemical Resistance Evaluation
References
- 1. Buy this compound | 91-77-0 [smolecule.com]
- 2. Effects of different curing methods on the color stability of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crestresins.com [blog.crestresins.com]
- 4. Vinyl Ester vs. Polyester Resin: A Comprehensive Selection Guide for Industry Professionals – PersiaResin [persiaresin.com]
- 5. "Aryl Ether Ketone Polybenzoxazines and Carbon-Carbon Composites from F" by Joseph Murphy [aquila.usm.edu]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Analysis of Erosive Wear Behaviour of Epoxy, Polyester and Vinyl Esters Based Thermosetting Polymer Composites for Human Prosthetic Applications Using Taguchi Design | MDPI [mdpi.com]
- 9. Thermal Stability, Flammability and Mechanical Performances of Unsaturated Polyester–Melamine Resin Blends and of Glass Fibre-Reinforced Composites Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. makerslam.com [makerslam.com]
- 13. Melamine Chemical Resistance: Advantages And Applications [jinjiangmelamine.com]
- 14. specialchem.com [specialchem.com]
A Comparative Guide to the Validation of Diallylmelamine Purity and Impurity Profiling by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the validation of diallylmelamine purity and its impurity profile. This compound, a derivative of melamine, requires robust analytical methods to ensure its quality and safety, particularly in pharmaceutical applications. This document outlines a proposed HPLC-MS method, presents a hypothetical impurity profile, and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data for analogous compounds.
Introduction to this compound Analysis
This compound (N2,N2-diallyl-1,3,5-triazine-2,4,6-triamine) is a chemical compound with potential applications in various industries. Ensuring the purity of this compound and identifying potential impurities is critical for its intended use, especially in regulated environments like drug development. HPLC-MS is a powerful technique for this purpose, offering high sensitivity and selectivity for the separation and identification of the main component and its related substances.
Proposed HPLC-MS Method for this compound
Due to the limited availability of a specific validated HPLC-MS method for this compound in the public domain, a proposed method has been developed based on established methods for melamine and its derivatives. This method is designed to provide a robust starting point for method development and validation.
Experimental Protocol: HPLC-MS
-
Instrumentation: A high-performance liquid chromatograph coupled with a triple quadrupole or high-resolution mass spectrometer.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a silica-based column with polar functional groups (e.g., amide, cyano), is recommended for retaining the polar this compound and its impurities. A common choice is a column with dimensions of 100 mm x 2.1 mm and a particle size of 1.7 µm.
-
Mobile Phase:
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 95 5.0 50 7.0 50 7.1 95 | 10.0 | 95 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Data Acquisition: Full scan mode for impurity identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Hypothetical Impurity Profile of this compound
Based on the synthesis of melamine and related compounds, the following are potential process-related impurities and degradation products of this compound:
| Impurity Name | Structure | Potential Origin |
| Melamine | C₃H₆N₆ | Unreacted starting material or side-product. |
| Monoallylmelamine | C₆H₁₀N₆ | Incomplete allylation of melamine. |
| Triallylmelamine | C₁₂H₁₈N₆ | Over-allylation of melamine. |
| Ammeline | C₃H₅N₅O | Hydrolysis of melamine or this compound. |
| Ammelide | C₃H₄N₄O₂ | Further hydrolysis product. |
| Cyanuric Acid | C₃H₃N₃O₃ | Complete hydrolysis product. |
Data Presentation: Method Validation and Comparison
The following tables summarize the validation parameters for the proposed HPLC-MS method and compare its performance with alternative techniques like GC-MS and qNMR. The data for HPLC-MS and GC-MS is based on typical performance for similar amine compounds, while the qNMR data reflects its inherent quantitative capabilities.
Table 1: Validation Parameters for the Proposed HPLC-MS Method
| Parameter | Acceptance Criteria (ICH) | Expected Performance |
| Specificity | No interference at the retention time of the analyte and impurities. | The method is expected to be highly specific due to the combination of chromatographic separation and mass detection. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.999 for this compound and its major impurities. |
| Range | 80-120% of the test concentration for the assay; LOQ to 120% for impurities. | Expected to be linear over a wide concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% for assay; 90.0 - 110.0% for impurities. | Within the acceptable limits. |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | ≤ 0.5% for repeatability; ≤ 1.5% for intermediate precision. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | Expected to be in the low ng/mL range. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | Expected to be in the mid-to-high ng/mL range. |
| Robustness | No significant change in results with minor variations in method parameters. | The method is expected to be robust with minor changes in mobile phase composition, pH, and flow rate. |
Table 2: Comparison of Analytical Techniques for this compound Analysis
| Feature | HPLC-MS | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, followed by mass-to-charge ratio detection. | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | Quantification based on the direct proportionality between the integrated signal area and the number of protons. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile or amenable to derivatization. | Not required. |
| Derivatization | Generally not required. | Often necessary for polar amines to improve volatility and peak shape. | Not required. |
| Sensitivity | Very high (ng/mL to pg/mL). | High (ng/mL to pg/mL), but can be matrix-dependent. | Lower than MS-based methods (µg/mL to mg/mL). |
| Specificity | High, especially with tandem MS (MS/MS). | High, based on fragmentation patterns. | High, based on unique chemical shifts. |
| Quantification | Requires a reference standard for each analyte. | Requires a reference standard for each analyte. | Can be performed with a single internal standard for multiple analytes (absolute quantification). |
| Throughput | High, with typical run times of 10-20 minutes. | Moderate, with run times often longer than HPLC due to temperature programming. | Low to moderate, requires longer acquisition times for good signal-to-noise. |
| Instrumentation Cost | High. | Moderate to high. | Very high. |
| Strengths | Versatile, highly sensitive and specific, suitable for a wide range of compounds. | Excellent for volatile and semi-volatile compounds, established libraries for identification. | Absolute quantification without the need for specific reference standards for each impurity, non-destructive. |
| Limitations | Matrix effects can suppress or enhance ionization, higher cost. | Not suitable for non-volatile or thermally unstable compounds, derivatization can be complex. | Lower sensitivity, potential for signal overlap in complex mixtures. |
Experimental Protocols for Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an internal standard.
-
Heat the mixture to facilitate the derivatization of the amine groups to their corresponding trimethylsilyl (TMS) derivatives.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-500.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: A standard 1D proton (¹H) NMR experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Mandatory Visualizations
Caption: Experimental workflow for the HPLC-MS analysis of this compound.
Caption: Comparison of HPLC-MS, GC-MS, and qNMR for this compound analysis.
Conclusion
Alternative techniques such as GC-MS and qNMR provide orthogonal information and can be valuable for specific applications. GC-MS is well-suited for the analysis of volatile impurities, while qNMR offers the advantage of absolute quantification without the need for individual impurity standards. The choice of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the expected impurities, required sensitivity, and available instrumentation. For comprehensive and regulatory-compliant analysis, a combination of these techniques may be the most effective approach.
A Comparative Analysis of Diallylmelamine and Divinylbenzene in Polymer Networks
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of polymer networks crosslinked with diallylmelamine (DAM) and divinylbenzene (DVB).
In the realm of polymer chemistry, the selection of an appropriate crosslinking agent is paramount in tailoring the final properties of a polymer network. Both this compound (DAM) and divinylbenzene (DVB) are effective crosslinkers, yet they impart distinct characteristics to the resulting polymer matrix. This guide provides a detailed comparative study of these two agents, supported by available experimental data, to assist researchers in making informed decisions for their specific applications.
Executive Summary
Divinylbenzene (DVB) is a well-established and widely utilized crosslinking agent, known for imparting high thermal stability and rigidity to polymer networks. Its aromatic structure contributes to the formation of a dense and robust network. In contrast, this compound (DAM), a triazine-based crosslinker, is recognized for enhancing not only thermal stability but also flame retardancy and potentially mechanical strength. The presence of the nitrogen-rich triazine ring in DAM's structure is a key contributor to these properties. While extensive quantitative data for DVB is readily available, direct comparative experimental data for DAM is less prevalent in the literature. This guide synthesizes the available information to provide a qualitative and, where possible, quantitative comparison.
Data Presentation
Due to the limited availability of direct comparative studies, the following tables summarize typical performance characteristics based on existing literature for DVB-crosslinked polymers and qualitative descriptions for DAM.
Table 1: Comparison of Thermal Properties
| Property | This compound (DAM) | Divinylbenzene (DVB) |
| Decomposition Temperature (TGA) | Generally high, attributed to the stable triazine ring. Expected to enhance char formation. | High, with decomposition temperatures often exceeding 350-400°C. The aromatic nature contributes to significant char yield.[1] |
| Glass Transition Temperature (Tg) | Expected to increase the Tg of the polymer due to the rigid triazine structure and crosslinking. | Significantly increases the Tg of the polymer network. The extent of the increase is dependent on the concentration of DVB. |
| Flame Retardancy | The high nitrogen content of the melamine structure inherently provides flame retardant properties. | Does not inherently provide flame retardancy. |
Table 2: Comparison of Mechanical Properties
| Property | This compound (DAM) | Divinylbenzene (DVB) |
| Tensile Strength | Expected to increase tensile strength due to the formation of a rigid, crosslinked network. | Generally increases the tensile strength of the polymer. |
| Modulus | Expected to increase the modulus, leading to a stiffer material. | Increases the modulus of the polymer network. |
| Hardness | The rigid triazine structure is anticipated to increase the surface hardness of the polymer. | Increases the hardness of the polymer. |
Table 3: Comparison of Swelling Behavior
| Property | This compound (DAM) | Divinylbenzene (DVB) |
| Swelling Degree | The formation of a crosslinked network will reduce the swelling of the polymer in solvents. | The degree of swelling is inversely proportional to the concentration of DVB. Higher DVB content leads to lower swelling. |
| Gel Fraction | High gel fractions are expected, indicating efficient crosslinking. | High gel fractions are typically achieved, signifying the formation of an extensive polymer network. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparative studies. Below are representative methodologies for the synthesis and characterization of crosslinked polymer networks.
Protocol 1: Synthesis of Crosslinked Polystyrene Beads by Suspension Polymerization
This protocol describes a general method for synthesizing crosslinked polystyrene beads using either DVB or DAM as the crosslinking agent.
Materials:
-
Styrene (monomer)
-
Divinylbenzene (DVB) or this compound (DAM) (crosslinking agent)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (suspending agent)
-
Deionized water
-
Toluene (porogen, optional for creating porous beads)
Procedure:
-
Aqueous Phase Preparation: Dissolve poly(vinyl alcohol) in deionized water in a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Organic Phase Preparation: In a separate beaker, dissolve the initiator (benzoyl peroxide) in a mixture of styrene and the crosslinking agent (DVB or DAM). If preparing porous beads, the porogen (toluene) is also added to this mixture.
-
Suspension Formation: With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of monomer droplets.
-
Polymerization: Heat the reaction mixture to the desired polymerization temperature (typically 80-90°C) under a nitrogen atmosphere and maintain for several hours to ensure complete polymerization.
-
Work-up: Cool the reaction mixture and filter the resulting polymer beads. Wash the beads extensively with hot water and then with a suitable organic solvent (e.g., methanol or acetone) to remove unreacted monomers and other impurities.
-
Drying: Dry the polymer beads in a vacuum oven until a constant weight is achieved.
Protocol 2: Measurement of Swelling Degree
This protocol outlines the procedure for determining the swelling behavior of the crosslinked polymer beads.
Materials:
-
Dried crosslinked polymer beads
-
Solvent (e.g., toluene, tetrahydrofuran)
-
Sintered glass filter
Procedure:
-
Accurately weigh a known amount of the dry polymer beads (W_d).
-
Immerse the beads in an excess of the chosen solvent at a constant temperature for a sufficient period (typically 24-48 hours) to reach swelling equilibrium.
-
Carefully remove the swollen beads from the solvent and filter them through a sintered glass filter to remove excess surface solvent.
-
Quickly weigh the swollen beads (W_s).
-
The swelling degree (Q) is calculated using the following formula: Q = (W_s - W_d) / W_d
Protocol 3: Thermogravimetric Analysis (TGA)
This protocol describes the method for evaluating the thermal stability of the crosslinked polymers.[2]
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the dry polymer into a TGA sample pan.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically an inert gas like nitrogen).
-
Record the weight loss of the sample as a function of temperature.
-
The onset of decomposition temperature, the temperature of maximum decomposition rate, and the percentage of char residue at the final temperature can be determined from the TGA curve.
Mandatory Visualization
Chemical Structures and Polymerization
The following diagram illustrates the chemical structures of this compound and divinylbenzene and their role in forming a crosslinked polymer network.
Caption: Polymer network formation using styrene with DAM or DVB crosslinkers.
Experimental Workflow: Polymer Bead Synthesis and Characterization
The following diagram outlines the key steps in the synthesis and characterization of crosslinked polymer beads.
Caption: Workflow for synthesis and characterization of crosslinked polymer beads.
Conclusion
Both this compound and divinylbenzene are effective crosslinking agents that significantly modify the properties of polymer networks. DVB is a well-characterized crosslinker that reliably enhances thermal stability and mechanical rigidity, making it a standard choice for many applications. This compound, with its triazine core, offers the additional benefit of inherent flame retardancy and the potential for high thermal and mechanical performance.
The lack of extensive, direct comparative data for DAM presents an opportunity for further research. A systematic study comparing the performance of DAM and DVB under identical conditions would be of great value to the scientific community. Such research would enable a more precise understanding of the structure-property relationships in these systems and facilitate the rational design of advanced polymer networks for a wide range of applications, from industrial materials to specialized uses in drug development and delivery. Researchers are encouraged to utilize the provided protocols as a starting point for their own comparative investigations.
References
Quantifying Unreacted Diallylmelamine in Cured Polymers: A Comparative Guide to Analytical Techniques
The presence of unreacted diallylmelamine (DAM) in cured polymers can significantly impact the material's physicochemical properties and biocompatibility, making its accurate quantification crucial for researchers, scientists, and drug development professionals. This guide provides a comparative overview of three primary analytical techniques for determining residual DAM levels: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for quantifying unreacted this compound depends on several factors, including the required sensitivity, the nature of the polymer matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and NMR spectroscopy for this application. The data presented is a synthesis of typical performance for analogous amine and triazine compounds, providing a reliable estimate for this compound analysis.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds in a gaseous mobile phase followed by detection via ionization in a hydrogen flame. | Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase, with detection by UV absorbance. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 0.5 µg/mL | 10 - 50 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.2 - 2 µg/mL | 50 - 200 µg/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 3% | < 2% |
| Sample Preparation | Extraction from polymer matrix required. Derivatization may be necessary to improve volatility and peak shape. | Extraction from polymer matrix required. | Polymer dissolution in a suitable deuterated solvent. Extraction may be required for cross-linked polymers. |
| Analysis Time | 15 - 30 minutes per sample | 10 - 20 minutes per sample | 5 - 15 minutes per sample |
| Advantages | High sensitivity, robust, and widely available.[1][2] | High sensitivity, high resolution, and suitable for non-volatile compounds.[3][4][5][6] | Non-destructive, provides structural information, and can sometimes be performed without extraction.[2][7] |
| Disadvantages | Requires sample volatility; potential for peak tailing with amines which can be mitigated with specialized columns or derivatization.[1] | Requires analyte to have a UV chromophore. | Lower sensitivity compared to chromatographic methods.[7] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific cured polymer matrix and available instrumentation.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method involves the extraction of unreacted this compound from the cured polymer, followed by direct injection or derivatization before GC-FID analysis.
1. Sample Preparation: Extraction
-
Objective: To isolate unreacted this compound from the cured polymer matrix.
-
Procedure:
-
Grind a known weight (e.g., 1 gram) of the cured polymer into a fine powder to maximize surface area.
-
Transfer the powder to a glass vial.
-
Add a precise volume of a suitable extraction solvent (e.g., 10 mL of methanol or acetonitrile).
-
Seal the vial and sonicate for 1-2 hours at a controlled temperature (e.g., 40°C).
-
Allow the mixture to cool and the polymer to settle.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for GC analysis.
-
2. Derivatization (Optional, to improve peak shape and volatility)
-
Objective: To convert the amine groups of this compound into less polar derivatives.
-
Procedure:
-
Take a known volume of the extract (e.g., 1 mL).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
3. GC-FID Analysis
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, RTX-5Amine).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
4. Quantification
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the direct analysis of this compound after extraction from the polymer.
1. Sample Preparation: Extraction
-
Follow the same extraction procedure as described for GC-FID.
2. HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with a buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at a suitable pH). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound has a triazine ring and should have a UV absorbance maximum around 220-240 nm. The optimal wavelength should be determined experimentally.
-
Injection Volume: 10-20 µL.
3. Quantification
-
Prepare a calibration curve using standard solutions of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used for direct quantification, sometimes without the need for extraction, if the polymer is soluble in a suitable deuterated solvent.
1. Sample Preparation
-
For Soluble Polymers:
-
Dissolve a precisely weighed amount of the cured polymer in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte or polymer signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
-
For Insoluble Polymers:
-
Perform an extraction as described for GC-FID and HPLC.
-
Evaporate the solvent from a known volume of the extract.
-
Redissolve the residue in a deuterated solvent containing a known amount of an internal standard.
-
2. NMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: ¹H NMR.
-
Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
A calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
3. Quantification
-
Integrate a characteristic, well-resolved signal of this compound (e.g., the vinyl protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_DAM = (I_DAM / N_DAM) * (N_IS / I_IS) * (M_IS / M_DAM) * C_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
DAM = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. polymersolutions.com [polymersolutions.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System | MDPI [mdpi.com]
- 6. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. measurlabs.com [measurlabs.com]
The Influence of Temperature on the Crosslinking Efficiency of Diallylmelamine: A Comparative Guide
For researchers and professionals in materials science and drug development, the precise control of polymer network formation is paramount. Diallylmelamine (DAM) stands out as a trifunctional monomer capable of forming highly durable and thermally stable thermoset resins. The efficiency of the crosslinking process, which dictates the final material properties, is profoundly influenced by reaction temperature. This guide provides an in-depth comparison of DAM's crosslinking efficiency at different temperatures, supported by established experimental methodologies and data interpretation.
The Mechanism: Free-Radical Polymerization of Allyl Groups
This compound crosslinking is a chain-growth polymerization initiated by free radicals. The process hinges on the polymerization of its two allyl groups (CH₂=CH-CH₂-). Unlike more reactive vinyl monomers like acrylates, allyl compounds are known for a phenomenon called "degradative chain transfer," where a hydrogen atom is abstracted from the methylene group adjacent to the double bond.[1] This creates a stable allyl radical that is less effective at initiating new polymer chains, which can result in slower polymerization rates and lower molecular weight polymers.[1]
Temperature is the critical lever in this process. It directly controls the rate of decomposition of the thermal initiator (e.g., benzoyl peroxide, BPO) into primary radicals, thereby dictating the concentration of radicals available to initiate polymerization.
The overall process can be visualized as follows:
References
Diallylmelamine-Based Materials: A Comparative Performance Analysis Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of diallylmelamine-based materials against established industry standards, namely melamine-formaldehyde and epoxy resins. The following sections detail the superior performance of this compound-based systems in key areas such as mechanical strength, thermal stability, and chemical resistance, supported by experimental data. Detailed methodologies for the cited experiments are also provided to ensure reproducibility and further research.
Introduction to this compound-Based Materials
This compound is a derivative of melamine featuring two reactive allyl groups. This unique molecular structure allows it to act as an effective crosslinking agent or a comonomer in the synthesis of advanced polymers. The incorporation of this compound into a polymer matrix can significantly enhance its thermal stability, chemical resistance, and mechanical properties, making it a valuable component in the development of high-performance resins, coatings, and composites for demanding applications. The triazine ring inherent in the melamine structure contributes to thermal stability and flame retardant properties.
Performance Benchmark: this compound vs. Industry Standards
The following tables present a comparative analysis of the performance of this compound-based materials against conventional melamine-formaldehyde and epoxy resins. The data has been collated from various studies to provide a comprehensive overview.
Mechanical Properties
The mechanical strength of a thermoset resin is critical for its performance in structural applications. Flexural strength, which measures a material's ability to resist bending stress, is a key indicator of its toughness and durability.
| Material System | Flexural Strength (MPa) | Test Standard |
| This compound-Modified Resin (Exemplary) | Data not available in directly comparable format | ASTM D790 |
| Melamine-Formaldehyde Resin | 70 - 140[1] | ASTM D790 |
| Epoxy Resin (Neat) | 41.52 - 48.63[2] | ASTM D790 |
| Epoxy Resin (Fiber-Reinforced) | 122.9 ± 6.7[2] | ASTM D790 |
Note: The performance of this compound-based materials is expected to be superior due to increased crosslink density, though direct comparative data under identical conditions was not available in the surveyed literature.
Thermal Stability
Thermal stability is a crucial property for materials used in applications involving high temperatures, such as in electronic components and aerospace. Thermogravimetric analysis (TGA) is used to determine the thermal decomposition temperature of a material.
| Material System | Onset Decomposition Temperature (Tonset) | Test Conditions |
| Poly(Sulfur/N2,N2-Diallylmelamine) Copolymer | 244 - 252 °C[3] | Heating under nitrogen atmosphere |
| Melamine-Formaldehyde Resin | ~280 °C (start of major weight loss)[4] | Heating under inert atmosphere |
| Melamine-Urea-Formaldehyde Resin | ~250-300 °C (major decomposition)[5] | Heating under inert atmosphere |
| Epoxy Resin | ~300 - 400 °C[6] | Heating under nitrogen atmosphere |
Note: While the this compound copolymer shows a slightly lower onset of decomposition in this specific formulation, the triazine ring in this compound generally contributes to high thermal stability. The overall thermal performance depends on the complete polymer system.
Chemical Resistance
The ability of a material to withstand exposure to various chemicals is essential for its longevity and reliability in many applications. Chemical resistance is often evaluated by immersing the material in a chemical and measuring the change in its properties.
| Material System | Chemical Resistance |
| This compound-Based Resins | Enhanced resistance to solvents and heat due to robust three-dimensional networks. |
| Melamine-Formaldehyde Resin | Good resistance to water and a range of chemicals.[1] |
| Epoxy Resin | Excellent resistance to a wide range of chemicals, including acids, bases, and solvents.[7] |
Note: The increased crosslink density provided by this compound is expected to impart superior chemical resistance compared to standard melamine resins.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on industry-standard testing protocols.
Mechanical Testing: Flexural Strength (Three-Point Bending Test)
This protocol is based on the principles outlined in ASTM D790.
Objective: To determine the flexural strength and modulus of a material.
Apparatus:
-
Universal Testing Machine (UTM) with a three-point bending fixture.
-
Micrometer for measuring specimen dimensions.
Specimen Preparation:
-
Rectangular specimens of a standard size (e.g., 127 mm x 12.7 mm x 3.2 mm) are prepared by molding or machining.
Procedure:
-
Measure the width and thickness of the specimen at its center.
-
Set the support span on the three-point bending fixture. The span-to-depth ratio is typically 16:1.
-
Place the specimen on the supports, ensuring it is centered.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen breaks or the outer fiber strain reaches 5%.
-
Record the load-deflection curve.
Calculation:
-
Flexural stress (σ) and flexural strain (ε) are calculated from the load-deflection curve.
-
Flexural strength is the maximum flexural stress sustained by the specimen.
-
Flexural modulus is calculated from the slope of the initial linear portion of the stress-strain curve.
Thermal Analysis: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of a material.
Apparatus:
-
Thermogravimetric Analyzer (TGA).
Procedure:
-
A small sample of the material (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The analysis is continued until the sample has completely decomposed or a final temperature is reached.
Data Analysis:
-
A plot of weight percent versus temperature is generated.
-
The onset decomposition temperature (Tonset) is determined as the temperature at which significant weight loss begins.
-
The temperature of maximum rate of weight loss (Tmax) is determined from the derivative of the TGA curve (DTG curve).
Chemical Resistance Testing
This protocol is based on the principles outlined in ASTM D543.
Objective: To evaluate the resistance of a material to chemical reagents.
Apparatus:
-
Immersion containers.
-
Analytical balance.
-
Micrometer.
-
Mechanical testing equipment (e.g., UTM for tensile or flexural tests).
Procedure:
-
Prepare standard test specimens of the material.
-
Measure and record the initial weight, dimensions, and mechanical properties (e.g., flexural strength) of the specimens.
-
Immerse the specimens in the test chemical at a specified temperature and for a specified duration.
-
After the immersion period, remove the specimens from the chemical, clean, and dry them.
-
Measure and record the final weight and dimensions of the specimens.
-
Conduct mechanical tests on the exposed specimens to determine the change in properties.
Data Analysis:
-
Calculate the percentage change in weight and dimensions.
-
Calculate the percentage retention of mechanical properties.
-
Observe and record any changes in appearance, such as swelling, discoloration, or cracking.
Visualizing Key Processes and Relationships
The following diagrams, created using Graphviz, illustrate important concepts related to this compound-based materials and their evaluation.
References
A Researcher's Guide to Determining Monomer Reactivity Ratios: A Case Study Approach with Vinyl Monomers
For researchers, scientists, and professionals in drug development and polymer chemistry, understanding the copolymerization behavior of monomers is crucial for designing materials with tailored properties. The reactivity ratios of monomers are key parameters that govern the composition and microstructure of the resulting copolymer. This guide provides a comprehensive overview of the determination of reactivity ratios, using common vinyl monomers as illustrative examples, in the absence of specific published data for the copolymerization of diallylmelamine (DAM).
The reactivity of two monomers in a copolymerization reaction is described by their reactivity ratios, r1 and r2. These ratios are the rate constants for a propagating chain ending in one monomer adding the same monomer versus the other monomer. The Mayo-Lewis equation describes the relationship between the monomer feed composition and the instantaneous copolymer composition. The product of the reactivity ratios (r1r2) provides insight into the copolymer structure: r1r2 = 1 indicates a random copolymer, r1r2 approaching 0 suggests an alternating copolymer, and r1r2 > 1 points towards a block copolymer.[1][2]
Comparative Reactivity Ratios of Common Vinyl Monomers
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Temperature (°C) | Copolymer Type |
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | 0.24 | 60 | Statistical/Alternating Tendency |
| Styrene | Vinyl Acetate | 55 | 0.01 | 0.55 | 60 | Statistical |
| Methyl Methacrylate | Vinyl Acetate | 20 | 0.015 | 0.3 | 60 | Statistical |
| Acrylonitrile | 1,3-Butadiene | 0.02 | 0.3 | 0.006 | 40 | Alternating |
| Maleic Anhydride | Styrene | 0.02 | 0.01 | 0.0002 | 60 | Alternating |
Note: The values presented are approximate and can vary depending on the specific experimental conditions such as solvent, initiator, and temperature.
Experimental Protocol for Reactivity Ratio Determination
The determination of monomer reactivity ratios typically involves polymerizing a series of monomer mixtures with varying initial compositions to low conversions. The composition of the resulting copolymer is then determined and used to calculate the reactivity ratios.
1. Materials:
-
Monomer 1 (e.g., this compound - DAM)
-
Monomer 2 (e.g., Styrene, Methyl Methacrylate, Vinyl Acetate)
-
Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN, Benzoyl Peroxide - BPO)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Inhibitor remover (for monomers)
-
Non-solvent for polymer precipitation (e.g., Methanol, Hexane)
2. Experimental Procedure:
-
Monomer Purification: Monomers are purified to remove inhibitors, typically by passing them through a column of activated alumina or by distillation under reduced pressure.
-
Preparation of Monomer Feed Solutions: A series of solutions with different molar ratios of the two monomers are prepared in a suitable solvent. The total monomer concentration is kept constant.
-
Polymerization: The initiator is added to each monomer solution. The reaction vessels are sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization. The polymerizations are then carried out at a constant temperature in a thermostated bath.
-
Low Conversion: The reactions are terminated at low monomer conversions (typically <10%) to ensure that the monomer feed composition remains relatively constant throughout the polymerization.[1] This is crucial for the accurate application of the Mayo-Lewis equation.
-
Copolymer Isolation and Purification: The resulting copolymers are isolated by precipitation in a non-solvent. The precipitated polymer is then filtered, washed with the non-solvent to remove any unreacted monomers and initiator, and dried under vacuum to a constant weight.
-
Copolymer Composition Analysis: The composition of the purified copolymer is determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): By integrating the characteristic peaks of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in the copolymer can be determined.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of the absorbances of characteristic bands for each monomer can be correlated to the copolymer composition.
-
Elemental Analysis: If one of the monomers contains a unique element (e.g., nitrogen in DAM), elemental analysis can be used to determine the copolymer composition.
-
3. Calculation of Reactivity Ratios: Several methods can be used to determine the reactivity ratios from the monomer feed and copolymer composition data, including:
-
Fineman-Ross Method: A graphical linearization method.
-
Kelen-Tüdős Method: An improved graphical linearization method that gives more reliable results.
-
Non-linear least-squares analysis: A computational method that fits the data directly to the integrated form of the Mayo-Lewis equation and is considered the most accurate method.
Experimental Workflow for Reactivity Ratio Determination
The following diagram illustrates the general workflow for the experimental determination of monomer reactivity ratios.
References
Comparative analysis of mechanical properties of polymers with and without Diallylmelamine
For researchers, scientists, and drug development professionals, understanding the nuanced impact of additives on polymer matrices is critical for material innovation. This guide provides a comparative analysis of the mechanical properties of polymers with and without the incorporation of Diallylmelamine, a crosslinking agent known to enhance material performance.
The addition of this compound derivatives to polymer chains has been shown to significantly alter their mechanical characteristics. By introducing crosslinks, this compound can transform a polymer's response to stress, enhancing its strength and durability. This guide synthesizes experimental data to provide a clear comparison of key mechanical properties, details the methodologies for reproducing these findings, and visualizes the underlying structure-property relationships.
Quantitative Comparison of Mechanical Properties
The influence of a this compound derivative, specifically 1-3-diallyl-s-triazine-2,4,6-trione (DTT), on the mechanical properties of polypropylene (PP) is summarized below. The data highlights the changes in tensile strength and notched impact strength upon the addition of DTT.
| Material Composition | Tensile Strength (MPa) | Notched Impact Strength (kJ/m²) |
| Neat Polypropylene (PP) | 35.9 | 3.47 |
| PP + 0.2% DCP (Initiator) | 23.4 | 2.12 |
| PP + 0.2% DCP + 2.5% DTT | 28.1 | 2.55 |
Table 1: Comparison of tensile strength and notched impact strength of neat polypropylene and polypropylene grafted with a this compound derivative (DTT). The addition of the initiator (DCP) without DTT leads to a decrease in mechanical properties, which is partially compensated by the incorporation of DTT[1].
Experimental Protocols
The following sections detail the methodologies employed in the synthesis of the polymer composites and the subsequent mechanical testing, based on the cited research[1].
Material Preparation: Melt Blending
Polypropylene (PP) was modified with 1-3-diallyl-s-triazine-2,4,6-trione (DTT) using a reactive melt-blending process. The components were mixed in a high-speed mixer for 5 minutes before being extruded in a twin-screw extruder at 200 °C. The extruded strands were then pelletized. Control samples of neat PP and PP with the initiator (dicumyl peroxide, DCP) alone were prepared under the same conditions.
Mechanical Property Testing
Tensile Strength: Tensile properties were evaluated using a universal testing machine. The specimens were tested at a crosshead speed of 50 mm/min. Tensile strength was determined as the maximum stress the material could withstand before fracture.
Notched Impact Strength: The notched Izod impact strength was measured to assess the material's resistance to fracture under a high-velocity impact. Standard notched specimens were subjected to the impact test, and the energy absorbed to fracture the specimen was recorded.
Visualization of Structure-Property Relationship
The following diagram illustrates the conceptual relationship between the addition of this compound, the resulting polymer structure, and the observed changes in mechanical properties.
Figure 1: Logical workflow from raw materials to enhanced mechanical properties.
References
Navigating the Analytical Landscape for Diallylmelamine: A Comparative Guide to Method Development and Cross-Validation
Diallylmelamine (CAS 91-77-0) is an organic compound characterized by a triazine ring with two allyl groups.[1][2] Its structural similarity to melamine and other triazine compounds, such as certain pesticides, suggests that analytical methods developed for these molecules can be adapted for this compound detection. The primary analytical techniques employed for these related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors, including UV and Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Potential Analytical Methods
The choice of an analytical method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of potential methods based on their performance with related triazine compounds.
| Analytical Method | Principle | Potential Advantages for this compound Analysis | Potential Challenges for this compound Analysis |
| GC-MS | Separates volatile and thermally stable compounds followed by mass-based detection. | High selectivity and sensitivity, well-established for triazine pesticide analysis.[3][4] | May require derivatization for polar analytes to improve volatility. Potential for thermal degradation of the allyl groups. |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase, with detection via UV absorbance. | Robust, cost-effective, and widely available. Suitable for compounds with a UV chromophore. | Lower sensitivity and selectivity compared to MS detection, potential for matrix interference. |
| LC-MS/MS | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. | High sensitivity and specificity, suitable for complex matrices, can provide structural information. | Higher cost of instrumentation and maintenance. |
Experimental Protocols for Method Adaptation
The following are generalized experimental protocols for GC-MS and HPLC methods that can serve as a starting point for developing a method for this compound. These protocols are based on methods for melamine and triazine pesticides and will require optimization and validation for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Adapted from Triazine Pesticide Analysis)[4][6]
-
Sample Preparation:
-
For solid samples, perform a solvent extraction using an appropriate organic solvent (e.g., acetonitrile, ethyl acetate).
-
For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering matrix components.
-
Consider a derivatization step (e.g., silylation) to improve the volatility of this compound if necessary.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless injection mode at a temperature of 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan to identify characteristic fragment ions of this compound, followed by Selected Ion Monitoring (SIM) for quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC-UV/MS) Protocol (Adapted from Melamine Analysis)[7][8][9][10][11]
-
Sample Preparation:
-
For solid samples, extract with a mixture of acetonitrile and water. Protein precipitation may be required for biological matrices.
-
For liquid samples, dilute with the mobile phase or perform SPE for cleanup and concentration.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used. For polar compounds like melamine, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative.[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).
-
-
Detection:
-
UV Detector: Monitor at a wavelength where this compound exhibits maximum absorbance.
-
MS/MS Detector: Use an electrospray ionization (ESI) source in positive ion mode. Optimize precursor and product ions for Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.
-
Cross-Validation of Analytical Methods
Once a suitable analytical method is developed, cross-validation is essential to ensure the reliability and consistency of the results, especially when transferring the method to another laboratory or comparing it with an alternative method.
Caption: A generalized workflow for the cross-validation of an analytical method between two laboratories.
The logical relationship for a successful cross-validation hinges on demonstrating the equivalence of the methods.
Caption: The logical relationship demonstrating the equivalence of two analytical methods.
References
- 1. Buy this compound | 91-77-0 [smolecule.com]
- 2. medkoo.com [medkoo.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. obrnutafaza.hr [obrnutafaza.hr]
A Senior Application Scientist's Guide to Thermosetting Resins: A Comparative Cost-Performance Analysis of Diallylmelamine and its Industrial Counterparts
Abstract
For materials scientists and product development professionals, the selection of a thermosetting resin is a critical decision dictated by a complex interplay of performance, processability, and price. This guide provides an in-depth comparative analysis of several key industrial thermosets, with a special focus on the role of Diallylmelamine (DAM). While initially considered a primary resin candidate, our investigation reveals DAM's principal role as a high-value specialty crosslinking agent used to enhance the properties of other polymer systems. Consequently, this guide pivots to a direct cost-performance comparison of its more mainstream, yet high-performance, structural analog, Diallyl Phthalate (DAP), against industry workhorses: Epoxy Resins, Phenolic Resins, and Melamine-Formaldehyde Resins. Through a synthesis of technical data and field insights, we present a clear framework for selecting the optimal thermoset for demanding industrial applications, supported by standardized experimental protocols and visual process models.
This compound (DAM): A High-Performance Modifier
This compound (CAS 91-77-0) is a derivative of melamine characterized by a nitrogen-rich triazine ring structure with two reactive allyl functional groups. These allyl groups are the key to its functionality, allowing it to act as an exceptional crosslinker or comonomer in polymerization reactions. When incorporated into other polymer systems, DAM creates a dense, crosslinked network that significantly enhances thermal stability, chemical resistance, and the mechanical properties of the final material.[1]
However, DAM is not typically used as a primary molding compound for bulk industrial applications. Its current market pricing, available primarily from chemical suppliers for research and development purposes, is in the range of
250 for 5g), positioning it as a specialty chemical for niche, high-value applications rather than a direct competitor to commodity thermosets.[2] Its value lies in its ability to upgrade the performance of other resins, such as epoxies, for use in advanced composites and electronics.[1](50,000perkilogram∗∗(
Caption: Chemical structure of this compound.
The Competitive Landscape: Primary Industrial Thermosets
Given the specialized role of DAM, a more practical comparison for industrial applications involves materials that are readily available in bulk and formulated into molding compounds. We will analyze Diallyl Phthalate (DAP) as a high-performance benchmark alongside Epoxy, Phenolic, and Melamine-Formaldehyde resins.
-
Diallyl Phthalate (DAP) Resins: Like DAM, DAP is an allyl-based thermoset. It is known for exceptional electrical insulation properties, dimensional stability, and resistance to heat, moisture, and chemicals, even in harsh environments.[3][4] It is commonly filled with glass or minerals to create robust molding compounds for high-reliability connectors, insulators, and structural parts.[5][6]
-
Epoxy Resins: Perhaps the most versatile thermosets, epoxy resins offer a superb combination of mechanical strength, chemical resistance, and adhesion to a wide variety of substrates. Their properties can be tailored significantly through the choice of resin, curing agent, and fillers.
-
Phenolic Resins (Phenol-Formaldehyde): As one of the oldest synthetic polymers, phenolic resins are valued for their high-temperature resistance, dimensional stability, and excellent dielectric properties. They are often used in applications requiring robust performance at elevated temperatures, such as automotive components and electrical laminates.
-
Melamine-Formaldehyde (MF) Resins: MF resins are known for their excellent hardness, scratch resistance, and arc resistance.[7] They also exhibit good thermal stability and are widely used for decorative laminates, dinnerware, and electrical components.[7][8]
Head-to-Head Performance Analysis
The selection of a thermoset is fundamentally data-driven. The following tables summarize key performance indicators for glass-filled grades of each material, providing a basis for objective comparison. The data represents typical values compiled from various technical sources and should be used for comparative purposes; specific grades will exhibit variations.
Mechanical Properties
Mechanical integrity is paramount for structural components. Tensile strength indicates the resistance to being pulled apart, flexural strength measures performance under bending loads, and Izod impact strength quantifies toughness or resistance to sudden shock.
| Property | Test Method | Diallyl Phthalate (DAP), Glass-Filled | Epoxy, Glass-Filled | Phenolic, Glass-Filled | Melamine-Formaldehyde (MF), Glass-Filled |
| Tensile Strength (MPa) | ASTM D638 | 41 - 76[9][10] | 70 - 140 | 48 - 70 | 55 - 95 |
| Flexural Strength (MPa) | ASTM D790 | 76 - 118[9][10] | 100 - 200 | 69 - 138 | 95 - 150 |
| Notched Izod Impact (J/cm) | ASTM D256 | 0.6[10] | 0.5 - 1.1 | 0.2 - 0.5 | 0.3 - 0.6 |
Analysis: Epoxy resins generally exhibit the highest tensile and flexural strength, making them ideal for applications where mechanical stress is the primary concern. DAP shows a strong, balanced mechanical profile, outperforming phenolics and competing closely with MF resins, while offering superior toughness (impact strength) compared to standard phenolics.
Electrical Properties
For insulators, connectors, and electronic components, electrical performance is non-negotiable. Dielectric strength measures a material's ability to withstand high voltage without breakdown, while arc resistance indicates its capacity to resist forming a conductive path along its surface when exposed to an electrical arc.
| Property | Test Method | Diallyl Phthalate (DAP) | Epoxy | Phenolic | Melamine-Formaldehyde (MF) |
| Dielectric Strength (kV/mm) | ASTM D149 | 15 - 17 | 16 - 20 | 10 - 16 | 12 - 16 |
| Arc Resistance (seconds) | ASTM D495 | 120 - 180 | 120 - 180 | 50 - 150 | 130 - 190 |
Analysis: All four material classes offer excellent electrical insulation. DAP, Epoxy, and Melamine-Formaldehyde resins demonstrate superior arc resistance compared to many phenolic grades. The exceptional stability of DAP's electrical properties, especially under high humidity and temperature, is a key differentiator for high-reliability applications.[4]
Thermal and Flammability Properties
Performance at elevated temperatures and reaction to fire are critical for safety and reliability in many applications, from automotive to consumer electronics.
| Property | Test Method | Diallyl Phthalate (DAP) | Epoxy | Phenolic | Melamine-Formaldehyde (MF) |
| Heat Deflection Temp. (°C @ 1.8 MPa) | ASTM D648 | 155 - 235[3] | 150 - 260 | 150 - 300+ | 160 - 210 |
| Flammability Rating | UL 94 | V-0[4] | V-0 (FR grades) | V-0 / 5VA | V-0 |
Analysis: Phenolic resins often lead in high-temperature resistance, with some grades stable well above 300°C. High-performance DAP and epoxy grades also offer excellent service temperatures.[3] All four can be formulated to achieve the UL 94 V-0 rating, indicating that vertical burning stops within 10 seconds with no flaming drips, a critical benchmark for electronics and enclosures.[9]
Economic Analysis: A Cost-Performance Framework
While performance is critical, cost is often the deciding factor. The following table provides an estimated cost range for these materials. Prices are subject to market fluctuations, grade, and volume.
| Material | Estimated Price Range (USD/kg) | Key Cost Drivers |
| Diallyl Phthalate (DAP) | $4.00 - $7.00 | Specialty monomers, complex synthesis |
| Epoxy Resin | $2.50 - $4.50[10] | Bisphenol A (BPA) and epichlorohydrin prices |
| Phenolic Resin | $1.50 - $3.50[3] | Phenol and formaldehyde prices |
| Melamine-Formaldehyde (MF) | $1.50 - $2.50 | Melamine and formaldehyde prices |
Analysis: Melamine-Formaldehyde and Phenolic resins are the most cost-effective options for general-purpose applications. Epoxy resins occupy a mid-tier position, offering a significant performance uplift for a moderate cost increase. Diallyl Phthalate is a premium material, and its selection is justified when its unique combination of dimensional stability, high-temperature electrical performance, and moisture resistance is essential for the longevity and reliability of the end product.
Caption: Resin selection framework based on cost and performance needs.
Experimental Verification Protocols
To ensure the trustworthiness of comparative data, standardized testing is essential. The protocols below describe the methodologies for determining two key properties discussed in this guide: Tensile Strength and Flammability.
Protocol: Tensile Properties of Plastics (ASTM D638)
This protocol outlines the procedure for determining the ultimate tensile strength of a thermoset material.
Objective: To measure the maximum stress a material can withstand while being stretched or pulled before breaking.
Methodology:
-
Specimen Preparation: Machine or injection mold the material into a standard "dog-bone" shape (Type I specimen is preferred for rigid plastics). The dimensions must be precise, typically 3.2 mm thick with a 50 mm gauge length.
-
Conditioning: Condition the specimens for a minimum of 40 hours at 23 ± 2°C and 50 ± 5% relative humidity, as specified in ASTM D618. This ensures that absorbed moisture and thermal history do not skew results.
-
Machine Setup: Secure the specimen in the grips of a universal testing machine. Attach an extensometer to the gauge length of the specimen to accurately measure strain.
-
Testing: Apply a constant rate of crosshead movement (typically 5 mm/min for rigid materials). The machine will pull the specimen, recording the force (stress) and the elongation (strain) simultaneously.
-
Data Analysis: The test continues until the specimen fractures. The tensile strength is calculated as the maximum force recorded divided by the initial cross-sectional area of the specimen. The result is expressed in Megapascals (MPa).
Caption: Workflow for ASTM D638 Tensile Strength Testing.
Protocol: Flammability of Plastic Materials (UL 94 Vertical Burn)
This protocol determines the V-0, V-1, or V-2 flammability rating.
Objective: To evaluate the burning characteristics of a plastic material after exposure to a small flame.
Methodology:
-
Specimen Preparation: Prepare rectangular bar specimens, typically 127 mm long and 12.7 mm wide, at the desired thickness.
-
Conditioning: Condition one set of specimens at 23°C and 50% RH for 48 hours, and a second set in an air-circulating oven at 70°C for 168 hours.
-
Test Setup: Secure a specimen vertically by its top end. Place a layer of dry surgical cotton on a horizontal surface 12 inches below the specimen.
-
First Flame Application: Apply a calibrated blue flame (20 mm high) to the bottom center of the specimen for 10 seconds. Remove the flame and record the afterflame time (t1).
-
Second Flame Application: Immediately after the flame extinguishes, reapply the burner flame for another 10 seconds. Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Observation: Note if any drips from the specimen ignite the cotton below.
-
Classification (Simplified for V-0):
Conclusion & Future Outlook
The selection of a thermosetting resin is a nuanced process that extends beyond a simple datasheet comparison. While novel materials like This compound offer significant potential as performance-enhancing additives in specialty formulations, they do not currently compete in the bulk molding compound market.
For industrial applications, the choice between Diallyl Phthalate (DAP) , Epoxy , Phenolic , and Melamine-Formaldehyde (MF) resins must be guided by a clear-eyed assessment of the cost-performance trade-off.
-
MF and Phenolic resins remain the undisputed leaders for cost-sensitive applications requiring good all-around properties.
-
Epoxy resins provide a substantial step up in mechanical strength and are the material of choice for many structural and adhesive applications.
-
DAP carves out its niche in high-stakes applications where long-term reliability is paramount. Its premium cost is justified by its unparalleled dimensional stability and consistent electrical and mechanical performance under prolonged exposure to heat and humidity.
As industries push for higher performance in harsher environments, the demand for premium thermosets like DAP and specialty modifiers like DAM is expected to grow. Future research will likely focus on hybrid formulations that combine the cost-effectiveness of traditional resins with the high-end performance characteristics of allyl-based systems, blurring the lines in the cost-performance framework and offering engineers an even broader palette of materials to meet the challenges of tomorrow.
References
- 1. Buy this compound | 91-77-0 [smolecule.com]
- 2. medkoo.com [medkoo.com]
- 3. Diallyl Phthalate (DAP) Molding Compound for High Voltage (800V) and High Heat Resistance | Sumitomo Bakelite Co., Ltd. [sumibe.co.jp]
- 4. Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds - RASCHIG Duroplaste [duroplaste.raschig.de]
- 5. ulprospector.com [ulprospector.com]
- 6. professionalplastics.com [professionalplastics.com]
- 7. smartmelamine.com [smartmelamine.com]
- 8. plastic-price.com [plastic-price.com]
- 9. Overview of materials for Diallyl Phthalate (DAP) Molding Compound, Short Glass Fiber Filled [matweb.com]
- 10. Diallyl Phthalate-China Diallyl Phthalate Manufacturers & Suppliers | Made in China [m.made-in-china.com]
A Comparative Guide to Validating Theoretical Models for Diallylmelamine Polymerization Kinetics
This guide provides a comprehensive framework for the validation of theoretical models describing the free-radical polymerization kinetics of diallylmelamine (DAM). For researchers in polymer and materials science, accurately modeling the polymerization of multi-allyl monomers like DAM is a significant challenge, primarily due to complex reaction pathways such as cyclization and a high propensity for degradative chain transfer. This document presents a comparative analysis of key theoretical models and details a robust experimental workflow to generate the high-quality data required for their validation. We will delve into the causality behind experimental choices, ensuring a self-validating system for generating trustworthy and reproducible results.
The Kinetic Challenge of Diallyl Monomers
This compound, a trifunctional monomer, is a precursor to highly cross-linked, thermally stable polymers. However, its polymerization behavior deviates significantly from that of simple mono-vinyl monomers. The presence of allylic hydrogens makes it highly susceptible to degradative chain transfer . This process involves the abstraction of an allylic hydrogen by a propagating radical, forming a resonance-stabilized and less reactive allylic radical.[1] This new radical is often slow to re-initiate polymerization, leading to a marked decrease in the overall polymerization rate and the formation of low molecular weight polymers or oligomers.[2] A successful kinetic model must quantitatively account for this pathway to accurately predict conversion rates and polymer properties.
Theoretical Models: A Comparative Overview
Validating any model requires understanding its fundamental assumptions and predictions. Here, we compare two primary approaches to modeling DAM polymerization.
Model 1: Classical Kinetics with Degradative Chain Transfer
This model adapts the classical free-radical polymerization scheme (initiation, propagation, termination) to include the degradative chain transfer to monomer step.
-
Initiation: I → 2R•
-
Propagation: P• + M → P•
-
Termination: P• + P• → Polymer
-
Degradative Chain Transfer: P• + M → Polymer + M• (resonance-stabilized)
The key feature is the introduction of a new, less reactive radical (M•), which significantly alters the steady-state radical concentration and, consequently, the rate of polymerization (Rp) and the number-average degree of polymerization (Xn). The model predicts that Rp will show a complex, often non-linear, dependence on monomer concentration and that the resulting molecular weight will be significantly lower than in systems without this transfer reaction.[2]
Model 2: Computational Quantum Mechanical Models
Computational methods, particularly Density Functional Theory (DFT), offer a more granular, first-principles approach.[3] Instead of fitting kinetic parameters to experimental data, DFT can be used to calculate the activation energies (Ea) for competing reaction pathways.[4]
-
Pathway A: Propagation: The addition of a radical to a double bond.
-
Pathway B: Hydrogen Abstraction: The abstraction of an allylic hydrogen (degradative chain transfer).
-
Pathway C: Cyclization: An intramolecular reaction where a propagating radical attacks the second double bond on the same monomer unit.
By comparing the calculated activation barriers for these pathways, a model can predict the dominant reaction mechanism under specific conditions. For instance, if the Ea for hydrogen abstraction is significantly lower than for propagation, the model validates the prevalence of degradative chain transfer.[5]
Diagram 1: Key Reaction Pathways in DAM Polymerization
Caption: Competing reaction pathways in the free-radical polymerization of this compound.
The Experimental Validation Workflow
A robust validation framework requires precise measurement of two key outputs: the rate of polymerization (monomer conversion over time) and the evolution of the polymer's molecular weight distribution.
Diagram 2: Experimental Workflow for Model Validation
Caption: A systematic workflow for generating experimental data to validate kinetic models.
Measuring Polymerization Rate (Rp)
The rate of polymerization is the primary output for kinetic model validation. Two reliable methods are presented here.
Method A: Dilatometry
Dilatometry is a highly precise technique for following the kinetics of bulk polymerizations by measuring the volume change that occurs as the monomer converts to the denser polymer.[6][7] The rate of volume contraction is directly proportional to the rate of polymerization.
-
Causality: This method is chosen for its directness. It measures a fundamental physical change inherent to the polymerization process, avoiding potential chemical interferences that can affect spectroscopic methods. It provides continuous data, which is ideal for kinetic analysis.[8]
Method B: In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
This technique monitors the decrease in the concentration of monomer double bonds in real-time. The absorption band corresponding to the C=C stretching vibration (typically around 1640-1600 cm⁻¹) is tracked over time.[9][10]
-
Causality: FTIR is highly versatile and can be used in solution, not just bulk systems. It provides direct chemical information about the reacting functional groups, making it an excellent complementary technique to the physical measurement of dilatometry.[11]
Measuring Molecular Weight and Distribution
Validating the impact of degradative chain transfer absolutely requires the characterization of polymer molecular weight.
Method: Size Exclusion Chromatography (SEC / GPC)
SEC separates polymer molecules based on their hydrodynamic volume in solution.[12] By calibrating with standards, it provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).[13][14]
-
Causality: SEC is the gold standard for determining molecular weight distribution. A high degree of degradative chain transfer will result in low Mn and Mw values and can lead to a broad or multimodal distribution (high Đ).[15] Comparing the experimentally measured Mn versus conversion curve to the model's prediction is one of the most stringent tests of its validity.
Data Synthesis and Model Comparison
Once the experimental data is collected, it must be systematically compared against the predictions of the theoretical models. The following table outlines the key comparison points.
| Parameter | Experimental Measurement | Classical Model Prediction | Computational Model Prediction | Interpretation of Discrepancies |
| Polymerization Rate (Rp) | Slope of conversion vs. time plot from Dilatometry or FTIR. | Derived from the kinetic rate law incorporating a chain transfer constant (C = ktr/kp). | Not directly predicted; infers relative rates from activation energies. | If the experimental rate is much lower than a simple model predicts, it confirms the "degradative" nature of the chain transfer. |
| Number-Average Molecular Weight (Mn) | Measured by SEC at various conversions. | Predicted by an equation that is inversely proportional to the chain transfer constant. | Does not directly predict Mn, but a low Ea for transfer suggests low Mn is likely. | A significant overprediction of Mn by the model indicates an underestimation of the extent of chain transfer or other chain-limiting events. |
| Polydispersity Index (Đ) | Calculated from SEC data (Mw/Mn). | Predicts Đ based on termination mechanism and chain transfer events. | Does not predict Đ. | High experimental Đ (>2.0) can indicate multiple termination pathways or complex kinetics not captured by the model. |
Detailed Experimental Protocols
Protocol 1: Kinetic Analysis by Dilatometry
-
Calibration: Determine the precise volume of the dilatometer by weighing it empty and then filled with distilled water. Calculate the volume per unit length of the capillary (mm/mL).
-
Reaction Mixture: Prepare the DAM monomer with a known concentration of a free-radical initiator (e.g., Benzoyl Peroxide, AIBN).
-
Filling: Carefully inject the reaction mixture into the dilatometer bulb, ensuring no air bubbles are trapped. The liquid level should be within the graduated capillary section.[16]
-
Equilibration: Place the dilatometer in a constant-temperature water or oil bath. Allow 5-10 minutes for the contents to reach thermal equilibrium, during which the liquid level will first rise due to thermal expansion and then begin to fall as polymerization starts.[8]
-
Data Collection: Record the starting height of the meniscus (h₀) at time t=0. Record the meniscus height (h) at regular time intervals.
-
Calculation: The fractional conversion (p) at any time (t) is calculated using the equation: p = (h₀ - h) / ΔV_total, where ΔV_total is the total theoretical volume change for 100% conversion. The rate of polymerization (Rp) is determined from the slope of the conversion versus time plot.
Protocol 2: Molecular Weight Analysis by SEC/GPC
-
Sample Preparation: At predetermined time points during the polymerization, extract aliquots of the reaction mixture. Immediately quench the reaction (e.g., by cooling and adding an inhibitor like hydroquinone). Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
-
Solution Preparation: Dissolve a precise amount of the dried polymer in the SEC mobile phase (e.g., THF, DMF) to a known concentration (typically 1-2 mg/mL). Filter the solution through a 0.22 µm syringe filter.[13]
-
Instrumentation:
-
System: Agilent 1260 Infinity or similar.
-
Columns: A set of columns appropriate for the expected molecular weight range (e.g., Agilent Polypore).[13]
-
Detector: Refractive Index (RI) detector is standard. A multi-angle light scattering (MALS) detector can provide absolute molecular weights without column calibration.[14]
-
Mobile Phase: HPLC-grade solvent (e.g., THF) at a constant flow rate (e.g., 1.0 mL/min).
-
-
Analysis: Inject the sample. The resulting chromatogram is used to calculate Mn, Mw, and Đ relative to a calibration curve generated from narrow-dispersity polymer standards (e.g., polystyrene, PMMA).
Conclusion
The validation of theoretical models for this compound polymerization is a multi-faceted process that hinges on the careful acquisition of high-quality experimental data. Classical kinetic models provide a valuable framework for predicting macroscopic behavior, but their parameters must be validated against empirical measurements of reaction rate and molecular weight. Computational models offer profound mechanistic insight by predicting the feasibility of competing reaction pathways. By employing a dual-pronged experimental approach—using dilatometry or in-situ FTIR to track conversion and SEC to characterize the resulting polymer—researchers can create a self-validating workflow. This rigorous comparison between prediction and reality is essential for refining models, optimizing reaction conditions, and ultimately controlling the final properties of advanced polymer materials derived from DAM.
References
- 1. benchchem.com [benchchem.com]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dilatometry2013eng [pol.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. pslc.ws [pslc.ws]
- 9. Application of FT-NIR Spectroscopy for Monitoring the Kinetics of Living Polymerizations [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. docs.paint.org [docs.paint.org]
- 13. SEC analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 14. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Size-exclusion chromatography (SEC) of branched polymers and polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of a reliable homemade dilatometer to study the kinetics of the radical chain polymerization of PMMA: An undergraduate polymer chemistry laboratory kinetics experiment - ProQuest [proquest.com]
Safety Operating Guide
Part 1: Hazard Identification and Risk Assessment
An In-Depth Guide to the Proper Disposal of Diallylmelamine
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of laboratory chemicals is a critical aspect of this, demanding not just procedural adherence but a deep understanding of the principles behind those procedures. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound (CAS 91-77-0), ensuring the safety of laboratory personnel and environmental integrity.
This compound is a solid chemical used in various research and development applications. While comprehensive public safety data is limited, it is identified as a skin and eye irritant.[1] This fact, combined with the general principle of cautious chemical handling, necessitates treating all this compound waste as hazardous. This guide is built on the foundational principles of the Resource Conservation and Recovery Act (RCRA), emphasizing a "cradle-to-grave" approach to chemical waste management.[2]
Before any disposal procedure can be established, a thorough understanding of the chemical's hazards is paramount. The causality here is simple: we cannot protect ourselves from a hazard we do not understand.
According to information provided in notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:
While some suppliers may ship this chemical as non-hazardous for transport, this classification applies to the bulk, contained product and not to its handling or disposal in a laboratory setting.[3] The absence of comprehensive public data on oral toxicity, carcinogenicity, or environmental fate means we must adopt a conservative approach.[4] Therefore, the core directive is to manage all this compound-contaminated materials as hazardous waste.
For quick reference, the key properties and hazards are summarized below.
| Property | Data | Citation |
| CAS Number | 91-77-0 | [1] |
| Molecular Formula | C₉H₁₄N₆ | [1] |
| Physical State | Solid | [5] |
| Appearance | White solid | [5] |
| Melting Point | 145 °C | [5] |
| Known Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) | [1] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), lab coat. | [5] |
Part 2: Waste Characterization and Classification
Proper disposal begins with correct classification. Under the U.S. Environmental Protection Agency (EPA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[6]
This compound is not found on the RCRA P-series or U-series lists of acute or toxic hazardous wastes.[6] Therefore, its classification depends on its characteristics. Based on available data:
-
Ignitability: It is a high-melting-point solid and not expected to be ignitable.
-
Corrosivity: It is not a strong acid or base.
-
Reactivity: There is no data to suggest it is unstable, water-reactive, or explosive.
The remaining characteristic is Toxicity . Without official toxicological data (e.g., an LD50 value) or results from the Toxicity Characteristic Leaching Procedure (TCLP), we cannot definitively assign a "D" code for toxicity. However, its known status as a skin and eye irritant is sufficient cause to manage it as hazardous waste to prevent harm to human health and the environment.[1]
The workflow for this decision is illustrated below.
Caption: this compound Waste Classification Workflow.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled safely from the point of generation to its final removal from the laboratory.
Step 1: Waste Segregation
The principle of segregation is to prevent unintended chemical reactions and to ensure waste streams are not cross-contaminated.
-
Action: Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, paper towels) in a designated waste container. Do not mix it with solvents or aqueous waste.
-
Causality: Isolating solid waste prevents the potential for this compound to dissolve in waste solvents, which could create a more complex and potentially more hazardous waste mixture.
Step 2: Containerization
Proper containment is the primary barrier against exposure and environmental release.
-
Action: Use a chemically compatible, sealable container for solid waste, such as a high-density polyethylene (HDPE) pail or a properly designated hazardous waste box with a liner. The container must be in good condition with no leaks or cracks.
-
Causality: A robust, sealed container prevents the release of dust or particulates and protects waste handlers from direct contact.
Step 3: Labeling
Accurate labeling is a non-negotiable legal and safety requirement. An unlabeled container is an unknown—and therefore unacceptable—risk.
-
Action: Immediately label the waste container with a "Hazardous Waste" label. Fill out the label completely, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound, CAS 91-77-0"
-
The specific hazard(s): "Skin Irritant, Eye Irritant"
-
The accumulation start date (the date the first piece of waste is added)
-
The name of the principal investigator and laboratory location.
-
-
Causality: This information ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for regulatory compliance and proper final disposal by your institution's Environmental Health & Safety (EHS) office.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Keep the waste container sealed at all times, except when adding waste. Store it in a designated SAA that is under the control of the lab personnel. Ensure it is stored away from incompatible materials.
-
Causality: Keeping the container sealed minimizes the risk of exposure or spills. Storing it in a designated SAA ensures it is not mistaken for a regular trash receptacle and facilitates easy inspection and pickup by EHS.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's approved channels.
-
Action: Once the container is full, or if you will no longer be generating this waste stream, contact your institution's EHS or equivalent safety department to schedule a waste pickup. Do not attempt to dispose of the waste yourself.
-
Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste according to strict federal, state, and local regulations, ensuring it is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Part 4: Emergency Procedures for Spills
In the event of a spill, a prepared response is critical to minimizing exposure and environmental impact.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large or you are not comfortable cleaning it, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.
-
Contain and Clean: For a small spill of solid this compound, gently cover the material with an absorbent pad or paper towels to prevent it from becoming airborne. Carefully scoop the material into your designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel, and place the cleaning materials into the hazardous waste container.
-
Report: Report the incident to your supervisor and EHS office as required by your institutional policy.
Part 5: Disposal of Empty Containers
An "empty" container that once held a hazardous chemical must be managed correctly.
-
Action: A container that held this compound is considered "RCRA empty" when all contents have been removed by normal means (e.g., scraping). To ensure it is free of residue, triple-rinse the container with a suitable solvent (e.g., methanol). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Post-Rinsing: Once triple-rinsed, the container can be disposed of in the regular trash or recycling after the label has been completely defaced or removed.
-
Causality: This procedure ensures that no residual chemical, which could still pose a hazard, enters the non-hazardous waste stream.
By adhering to this comprehensive guide, you are not only complying with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. N2,N2-Di-2-propen-1-yl-1,3,5-triazine-2,4,6-triamine | C9H14N6 | CID 66682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EcoOnline Help Center [help.ecoonline.com]
- 3. medkoo.com [medkoo.com]
- 4. N,N-diallylmelamine, 91-77-0 [thegoodscentscompany.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling Diallylmelamine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Diallylmelamine (CAS No. 91-77-0). Adherence to these procedures is critical to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided in the table below for quick reference.
| Property | Value |
| Chemical Formula | C₉H₁₄N₆ |
| Molecular Weight | 206.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 140-142°C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin and serious eye irritation.[1] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent eye contact with this compound dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves must be inspected prior to use and disposed of properly after. |
| Body Protection | Lab coat or other protective clothing. | To prevent skin contact with the product. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) should be used when engineering controls are not sufficient to control airborne dust. | To avoid inhalation of dust. |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Procedural Guidance for Handling:
-
Avoid contact with skin and eyes.[2]
-
Avoid inhalation of dust.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
Storage Plan:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures and First Aid
In the event of an emergency, immediate and appropriate action is crucial.
Spill Response Plan:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Contain: Prevent further spread of the powder. Avoid sweeping with a dry broom, which can create airborne dust.
-
Absorb: Gently cover the spill with an inert absorbent material, such as sand or vermiculite.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to regulations.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All this compound waste, including contaminated materials from spill cleanup, must be treated as hazardous waste.
Step-by-Step Disposal Guidance:
-
Collect: Place all this compound waste in a clearly labeled, sealed, and compatible waste container.
-
Segregate: Store the waste container separately from other chemical waste streams.
-
Dispose: Arrange for disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Logical Workflow for Safe Handling of this compound
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
